Product packaging for 1-Isobutyl-1h-pyrrole-2,5-dione(Cat. No.:CAS No. 4120-68-7)

1-Isobutyl-1h-pyrrole-2,5-dione

Cat. No.: B1361601
CAS No.: 4120-68-7
M. Wt: 153.18 g/mol
InChI Key: NBIYKOUEZOEMMC-UHFFFAOYSA-N
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Description

1-Isobutyl-1H-pyrrole-2,5-dione is a maleimide derivative of significant interest in scientific research, particularly in the fields of medicinal chemistry and organic synthesis. This compound features the core 1H-pyrrole-2,5-dione structure substituted with an isobutyl group on the nitrogen atom. The isobutyl substituent has been shown to be advantageous, as it improves stereochemical outcomes in asymmetric synthesis; research indicates that increasing the size of the N-alkyl group from methyl to isobutyl in related α-aminomaleimides can significantly enhance enantioselectivity in catalytic reactions . The 1H-pyrrole-2,5-dione (maleimide) scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Compounds based on this core have demonstrated promising anti-inflammatory properties by significantly inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cell (PBMC) cultures . Furthermore, various pyrrole-2,5-dione derivatives have been investigated for a range of other pharmacological effects, including antimicrobial, antioxidant, and anxiolytic activities . In synthetic chemistry, maleimides like this compound are versatile building blocks. They commonly act as Michael acceptors but can also be functionalized to serve as nucleophiles (Michael donors) in enantioselective reactions, enabling the construction of complex molecular architectures with high optical purity . This product is intended for research and development purposes only. For Research Use Only. Not for diagnostic, therapeutic, or any other human use. Please handle with care, referring to the material safety data sheet (MSDS) for safe laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B1361601 1-Isobutyl-1h-pyrrole-2,5-dione CAS No. 4120-68-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylpropyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6(2)5-9-7(10)3-4-8(9)11/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIYKOUEZOEMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288390
Record name 1-isobutyl-1h-pyrrole-2,5-dione
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4120-68-7
Record name NSC55578
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-isobutyl-1h-pyrrole-2,5-dione
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Isobutyl-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isobutyl-1H-pyrrole-2,5-dione, also known as N-isobutylmaleimide, is a versatile chemical entity belonging to the N-substituted maleimide class of compounds. Its intrinsic reactivity, conferred by the electrophilic carbon-carbon double bond within the maleimide ring, makes it a valuable building block in organic synthesis and a crucial reagent in bioconjugation and polymer chemistry. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its applications in drug development and materials science. Detailed experimental protocols for its synthesis and key reactions are provided, alongside visualizations of reaction mechanisms and workflows to facilitate a deeper understanding for researchers and professionals in the field.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available in the public domain, its properties can be reliably inferred from the well-documented characteristics of closely related N-alkyl maleimides. It is typically a colorless to pale yellow solid or liquid with good solubility in most organic solvents.[1]

Table 1: General Physical and Chemical Properties of N-Alkyl Maleimides

PropertyValue/Description
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Appearance Colorless to pale yellow solid or liquid[1][2]
Solubility Soluble in most organic solvents[1]
Storage Store in an inert atmosphere at room temperature[2]

Table 2: Representative Spectroscopic Data for N-Alkyl Maleimides

SpectroscopyKey Features
¹H NMR Signals for the isobutyl group protons (CH, CH₂, and CH₃) and a characteristic singlet for the two equivalent protons on the maleimide ring.
¹³C NMR Resonances for the carbonyl carbons, the olefinic carbons of the maleimide ring, and the carbons of the isobutyl substituent.
IR Spectroscopy Strong absorption bands corresponding to the C=O stretching of the imide group and the C=C stretching of the alkene.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis

The most common and straightforward synthesis of this compound involves a two-step, one-pot reaction starting from maleic anhydride and isobutylamine.[3] The initial reaction forms the N-isobutylmaleamic acid intermediate, which is then cyclized via dehydration to yield the final product.

Experimental Protocol: Synthesis of this compound

Materials:

  • Maleic anhydride

  • Isobutylamine

  • Anhydrous sodium acetate

  • Acetic anhydride

  • Dichloromethane

  • Hexane

  • Ice

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve maleic anhydride in a suitable solvent like diethyl ether.

  • Slowly add an equimolar amount of isobutylamine to the solution while stirring. A precipitate of N-isobutylmaleamic acid will form.

  • After stirring for a period, the intermediate is isolated.

  • To a flask containing the dried N-isobutylmaleamic acid, add anhydrous sodium acetate and acetic anhydride.[4]

  • Heat the mixture under reflux to induce cyclodehydration.[4]

  • After the reaction is complete, cool the mixture and pour it into a beaker of ice water to precipitate the crude this compound.[4]

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the pure product.[4]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Dehydration Reagents cluster_product Final Product MA Maleic Anhydride NIMA N-Isobutylmaleamic Acid MA->NIMA IBA Isobutylamine IBA->NIMA NIM This compound NIMA->NIM AA Acetic Anhydride AA->NIM NaOAc Sodium Acetate NaOAc->NIM

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of its carbon-carbon double bond, making it susceptible to nucleophilic attack. The two primary modes of reactivity are Michael additions and Diels-Alder reactions.

Michael Addition

The electron-deficient double bond of the maleimide ring readily undergoes Michael addition with a variety of nucleophiles. This reaction is particularly important in bioconjugation, where the thiol group of cysteine residues in proteins reacts with the maleimide to form a stable thioether linkage.[2][5][6]

Materials:

  • This compound

  • Thiol-containing compound (e.g., a cysteine-containing peptide)

  • Phosphate buffered saline (PBS), pH 7.2-7.5

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

Procedure:

  • Prepare a stock solution of this compound in an organic solvent like DMSO.[5]

  • Dissolve the thiol-containing molecule in the reaction buffer (PBS).

  • Add the maleimide stock solution to the thiol solution to achieve a molar excess of the maleimide reagent (typically 10-20 fold).[5]

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[5]

  • The progress of the reaction can be monitored by techniques such as HPLC or mass spectrometry.

  • If necessary, the reaction can be quenched by adding a small molecule thiol like β-mercaptoethanol to consume any excess maleimide.[5]

Michael_Addition_Pathway cluster_reactants Reactants cluster_product Product Maleimide This compound Adduct Thioether Adduct Maleimide->Adduct C-S Bond Formation Thiol Thiol Nucleophile (R-SH) Thiol->Maleimide Nucleophilic Attack

Caption: Signaling pathway of the Thiol-Maleimide Michael Addition.

Diels-Alder Reaction

As a dienophile, this compound can participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with conjugated dienes to form six-membered rings.[7] This reaction is a powerful tool for the construction of complex cyclic systems. The electron-withdrawing nature of the maleimide ring enhances its reactivity as a dienophile.

Materials:

  • This compound

  • Conjugated diene (e.g., 1,3-butadiene, generated in situ from 3-sulfolene)

  • High-boiling point solvent (e.g., toluene or xylene)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve this compound and the diene precursor (if applicable) in a suitable high-boiling solvent.[8]

  • Heat the reaction mixture to reflux to facilitate the cycloaddition.[8]

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting cycloadduct can be purified by column chromatography or recrystallization.

Diels_Alder_Reaction Diene Conjugated Diene TransitionState [4+2] Transition State Diene->TransitionState Dienophile This compound Dienophile->TransitionState Product Cyclohexene Adduct TransitionState->Product

Caption: The concerted mechanism of the Diels-Alder reaction.

Polymerization

N-substituted maleimides, including the isobutyl derivative, can undergo free-radical polymerization to form polymers with high thermal stability.[9][10] This property makes them useful in the formulation of heat-resistant resins and composites.

Materials:

  • This compound (monomer)

  • Free radical initiator (e.g., AIBN or benzoyl peroxide)

  • Solvent (e.g., cyclohexanone)[11]

Procedure:

  • Dissolve the this compound monomer in the chosen solvent in a reaction vessel.

  • Add a catalytic amount of the free radical initiator.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen) to initiate polymerization.[11]

  • The polymerization is allowed to proceed for a specified time to achieve the desired molecular weight.

  • The resulting polymer is typically isolated by precipitation in a non-solvent, followed by filtration and drying.[11]

Polymerization_Workflow Monomer This compound Initiation Initiation Monomer->Initiation Propagation Propagation Monomer->Propagation Initiator Free Radical Initiator Initiator->Initiation Initiation->Propagation Termination Termination Propagation->Termination Polymer Poly(N-isobutylmaleimide) Termination->Polymer

Caption: A simplified workflow of free radical polymerization.

Applications in Drug Development and Research

The unique reactivity of this compound and other N-substituted maleimides makes them invaluable tools in drug development and biomedical research.

  • Bioconjugation: The highly selective reaction with thiols allows for the site-specific labeling of proteins, antibodies, and other biomolecules with fluorescent probes, affinity tags, or therapeutic agents. This is a cornerstone of antibody-drug conjugate (ADC) technology.[5]

  • Cysteine-Reactive Probes: Maleimides are frequently used as the reactive group in chemical probes designed to study the reactivity and function of cysteine residues in proteins.[12][13]

  • Drug Discovery: The pyrrole-2,5-dione scaffold has been explored for the development of novel therapeutic agents, including cholesterol absorption inhibitors.

Conclusion

This compound is a versatile and reactive compound with significant applications in organic synthesis, polymer science, and particularly in the realm of bioconjugation and drug development. Its ability to undergo selective Michael additions with thiols and participate in Diels-Alder reactions provides a powerful platform for the construction of complex molecules and functional materials. This guide has provided a foundational understanding of its chemical properties, synthesis, and reactivity, equipping researchers with the knowledge to effectively utilize this important chemical tool in their scientific endeavors.

References

Synthesis of N-Isobutylmaleimide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isobutylmaleimide is a chemical compound of significant interest in the fields of polymer chemistry, materials science, and bioconjugation. As a derivative of maleimide, it possesses a reactive double bond within a five-membered imide ring. This feature makes it a valuable monomer for the synthesis of thermally stable polymers and an important building block in the development of novel therapeutic agents and diagnostic tools. The isobutyl substituent provides specific solubility and steric properties that can be advantageous in various applications. This technical guide provides a comprehensive overview of the primary synthesis pathways for N-isobutylmaleimide, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction workflows.

Core Synthesis Pathways

The synthesis of N-isobutylmaleimide is predominantly achieved through a two-step process commencing with readily available starting materials: maleic anhydride and isobutylamine. This method involves the initial formation of an intermediate, N-isobutylmaleamic acid, followed by a cyclodehydration reaction to yield the final product. While this overarching strategy is widely adopted, variations in the cyclodehydration step define the distinct synthetic routes.

Pathway 1: Acetic Anhydride and Sodium Acetate Mediated Cyclodehydration

A classical and widely used method for the synthesis of N-substituted maleimides involves the use of acetic anhydride as a dehydrating agent in the presence of a catalyst, typically sodium acetate. This method is effective for a broad range of primary amines.

Pathway 2: Toluene and p-Toluenesulfonic Acid Mediated Azeotropic Cyclodehydration

An alternative and often preferred method, particularly for N-alkyl maleimides, employs azeotropic removal of water.[1] In this approach, the N-isobutylmaleamic acid is heated in a solvent that forms an azeotrope with water, such as toluene, in the presence of an acid catalyst like p-toluenesulfonic acid.[1] This method can be more efficient and may lead to a cleaner reaction profile.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthesis pathways for N-isobutylmaleimide, based on established procedures for N-alkyl maleimides.

ParameterPathway 1: Acetic Anhydride/Sodium AcetatePathway 2: Toluene/p-Toluenesulfonic Acid
Step 1: Maleamic Acid Formation
ReactantsMaleic Anhydride, IsobutylamineMaleic Anhydride, Isobutylamine
SolventDiethyl Ether or AcetoneDiethyl Ether or Acetone
Temperature0 °C to Room Temperature0 °C to Room Temperature
Reaction Time1-2 hours1-2 hours
Yield> 95%> 95%
Step 2: Cyclodehydration
ReagentsAcetic Anhydride, Sodium Acetatep-Toluenesulfonic Acid
SolventAcetic Anhydride (reagent and solvent)Toluene
Temperature80-100 °CReflux (approx. 111 °C)
Reaction Time2-4 hours3-6 hours (with azeotropic removal of water)
Overall Yield70-85%75-90%

Experimental Protocols

General Considerations
  • Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Maleic anhydride is corrosive and a respiratory irritant. Isobutylamine is flammable and corrosive.

  • Reagents and Solvents: All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents should be used where noted.

Protocol for Pathway 1: Acetic Anhydride/Sodium Acetate Method

Step 1: Synthesis of N-Isobutylmaleamic Acid

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve maleic anhydride (9.8 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of isobutylamine (7.3 g, 0.1 mol) in 20 mL of anhydrous diethyl ether to the stirred maleic anhydride solution over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • The white precipitate of N-isobutylmaleamic acid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.

Step 2: Cyclodehydration to N-Isobutylmaleimide

  • To a 250 mL round-bottom flask, add the dried N-isobutylmaleamic acid (17.1 g, 0.1 mol), anhydrous sodium acetate (4.1 g, 0.05 mol), and acetic anhydride (60 mL).

  • Heat the mixture with stirring in an oil bath at 90-100 °C for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Stir the mixture vigorously for 30 minutes to hydrolyze the excess acetic anhydride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude N-isobutylmaleimide.

  • Purify the product by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or ethanol-water mixture).

Protocol for Pathway 2: Toluene/p-Toluenesulfonic Acid Method

Step 1: Synthesis of N-Isobutylmaleamic Acid

  • Follow the same procedure as described in Step 1 of Pathway 1.

Step 2: Cyclodehydration to N-Isobutylmaleimide

  • In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, suspend the N-isobutylmaleamic acid (17.1 g, 0.1 mol) in 150 mL of toluene.

  • Add p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol) to the suspension.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the toluene solution with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • Purify the resulting crude product by vacuum distillation or recrystallization.

Visualizations

Synthesis_Pathway_1 MA Maleic Anhydride Solvent1 Diethyl Ether 0°C to RT MA->Solvent1 IBA Isobutylamine IBA->Solvent1 NIMA N-Isobutylmaleamic Acid Solvent1->NIMA Step 1: Amidation Reagents2 Acetic Anhydride, Sodium Acetate NIMA->Reagents2 Heat2 90-100°C Reagents2->Heat2 NIM N-Isobutylmaleimide Heat2->NIM Step 2: Cyclodehydration

Caption: Workflow for the synthesis of N-isobutylmaleimide via the acetic anhydride/sodium acetate method.

Synthesis_Pathway_2 NIMA N-Isobutylmaleamic Acid Catalyst p-Toluenesulfonic Acid NIMA->Catalyst Solvent2 Toluene (Reflux) Catalyst->Solvent2 Water_Removal Azeotropic Water Removal Solvent2->Water_Removal NIM N-Isobutylmaleimide Water_Removal->NIM Cyclodehydration

Caption: Cyclodehydration step for N-isobutylmaleimide synthesis using the azeotropic toluene/p-TsOH method.

Conclusion

The synthesis of N-isobutylmaleimide is a well-established process that can be reliably performed using the two-step methods detailed in this guide. The choice between the acetic anhydride/sodium acetate and the azeotropic toluene/p-toluenesulfonic acid pathway will depend on factors such as available equipment, desired purity, and scale of the reaction. Both methods offer high yields and produce a product suitable for a variety of applications in research and development. The provided protocols and data serve as a comprehensive resource for the successful synthesis and purification of N-isobutylmaleimide.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Isobutyl-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isobutyl-1H-pyrrole-2,5-dione, also known as N-isobutylmaleimide, is a member of the N-substituted maleimide class of compounds. These molecules are characterized by a reactive pyrrole-2,5-dione ring system, which imparts significant biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential biological relevance of this compound. Due to the limited availability of specific experimental data for this particular derivative, information from closely related N-alkylmaleimides is presented to provide a predictive framework for its characteristics and behavior. The primary mechanism of biological action for this class of compounds involves the covalent modification of cysteine residues in proteins, leading to the modulation of various cellular signaling pathways.

Physicochemical Characteristics

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundN-Ethylmaleimide (Analog)N-Propylmaleimide (Analog)
Molecular Formula C₈H₁₁NO₂C₆H₇NO₂C₇H₉NO₂
Molecular Weight 167.18 g/mol 125.13 g/mol 139.15 g/mol
CAS Number 4120-68-7128-53-0[2]21746-40-7
Appearance Colorless to Pale yellow Solid or Semi-solid or liquidSolid-
Melting Point Not available43-46 °C[2]Not available
Boiling Point Not available210 °C[2]Not available
Solubility Soluble in most organic solvents.[3] Hydrolyzes in aqueous solutions.[4]Soluble in organic solvents.Not available
Storage Temperature Room temperature, under inert atmosphere--

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound are not currently available. However, based on the known spectra of related N-alkylmaleimides, the following characteristic signals can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Peaks/Signals
¹H NMR Signals corresponding to the isobutyl group protons (CH₃, CH, CH₂) and a singlet for the two equivalent vinyl protons of the maleimide ring.
¹³C NMR Carbonyl carbons of the maleimide ring, vinyl carbons of the maleimide ring, and carbons of the isobutyl group.
IR Spectroscopy Characteristic peaks for C=O stretching of the imide, C=C stretching of the alkene, and C-H stretching of the alkyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of N-alkyl substituted maleimides involves a two-step process starting from maleic anhydride and the corresponding alkylamine.[5]

Step 1: Formation of N-isobutylmaleamic acid

Maleic anhydride is reacted with isobutylamine in a suitable solvent, such as diethyl ether or acetone, at a temperature ranging from 0 °C to room temperature. The resulting N-isobutylmaleamic acid typically precipitates from the reaction mixture and can be isolated by filtration.

Step 2: Cyclodehydration to this compound

The isolated N-isobutylmaleamic acid is then subjected to cyclodehydration. This is achieved by heating the amic acid in a solvent like toluene in the presence of a dehydrating agent, such as p-toluenesulfonic acid, under reflux conditions. The water formed during the reaction is removed, driving the reaction to completion. The final product, this compound, can be purified by distillation or chromatography.[3][5]

Synthesis_Workflow MaleicAnhydride Maleic Anhydride AmicAcid N-isobutylmaleamic acid MaleicAnhydride->AmicAcid Step 1: Amic Acid Formation Isobutylamine Isobutylamine Isobutylamine->AmicAcid Solvent1 Diethyl Ether or Acetone (0°C to Room Temp) FinalProduct This compound AmicAcid->FinalProduct Step 2: Cyclodehydration DehydratingAgent p-Toluenesulfonic Acid DehydratingAgent->FinalProduct Solvent2 Toluene (Reflux)

Caption: General synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Mechanism of Action: Cysteine Alkylation

The prominent biological activity of N-alkylmaleimides, including this compound, stems from the high reactivity of the maleimide ring towards nucleophiles, particularly the thiol groups of cysteine residues in proteins.[2] This reaction, a Michael addition, results in the formation of a stable, irreversible covalent bond between the maleimide and the cysteine residue.[2][6]

Michael_Addition cluster_reactants Reactants cluster_product Product Maleimide This compound Adduct Protein-Cysteine-S-Adduct Maleimide->Adduct Michael Addition Cysteine Protein-Cysteine-SH Cysteine->Adduct

Caption: Reaction of this compound with a protein cysteine residue.

This covalent modification can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of protein conformation, thereby affecting a multitude of cellular processes. The specificity of the reaction can be modulated by the pH of the environment, with the reaction being more favorable at a pH range of 6.5-7.5.[2]

Potential Impact on Signaling Pathways

By targeting cysteine residues, this compound has the potential to modulate a wide range of signaling pathways that are regulated by proteins containing critical, reactive cysteines. While specific pathways targeted by the isobutyl derivative have not been elucidated, studies on the well-characterized analog, N-ethylmaleimide (NEM), provide valuable insights.

NEM has been shown to be an irreversible inhibitor of all cysteine peptidases.[2] Furthermore, it has been demonstrated to inhibit signal transduction pathways that lead to the production of interleukin-2 (IL-2) and the expression of IL-2 receptors in T-cells.[7] Another significant finding is that maleimide and its N-substituted derivatives can act as potent catalytic inhibitors of topoisomerase II, an essential enzyme in DNA replication and chromosome segregation.[8] This inhibition is proposed to occur through the covalent modification of cysteine residues within the enzyme.[8]

Given these precedents, it is plausible that this compound could impact signaling pathways involved in:

  • Inflammation: Through the inhibition of cysteine proteases and modulation of cytokine signaling.

  • Cell Proliferation and Cancer: By targeting enzymes like topoisomerase II and other proteins involved in cell cycle regulation.

  • Redox Signaling: By reacting with critical cysteine residues in proteins that sense and respond to cellular redox status.

Signaling_Pathway_Inhibition Maleimide This compound ModifiedProtein Covalently Modified Protein (-S-Maleimide) Maleimide->ModifiedProtein Covalent Modification Cysteine Protein Cysteine Residue (-SH) Cysteine->ModifiedProtein SignalingPathway Signaling Pathway ModifiedProtein->SignalingPathway Inhibition / Alteration CellularResponse Altered Cellular Response SignalingPathway->CellularResponse Leads to

Caption: Logical relationship of this compound's mechanism of action.

Conclusion

This compound is a reactive organic compound with significant potential for application in chemical biology and drug development. While specific experimental data on its physicochemical properties are sparse, its characteristics can be reasonably predicted based on its chemical structure and the properties of well-studied analogs. The core biological activity of this compound is centered around its ability to covalently modify cysteine residues in proteins, thereby offering a tool to probe and potentially inhibit various signaling pathways. Further research is warranted to fully characterize this compound and to explore its specific biological targets and therapeutic potential.

References

Spectroscopic and Spectrometric Analysis of N-isobutylmaleimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for N-isobutylmaleimide. Due to the limited availability of published experimental spectra for this specific compound, the following data is a combination of predicted values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from closely related analogs. This document also outlines detailed experimental protocols for the acquisition of such data and a visual representation of the analytical workflow.

Data Presentation

The structural formula of N-isobutylmaleimide is presented below, with atoms labeled for clarity in the subsequent NMR data tables.

Table 1: Predicted ¹H NMR Spectroscopic Data for N-isobutylmaleimide

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H_a~6.7Singlet2H-
H_b~3.4Doublet2H~7.2
H_d~1.9Multiplet1H-
H_e~0.9Doublet6H~6.8

Table 2: Predicted ¹³C NMR Spectroscopic Data for N-isobutylmaleimide

CarbonChemical Shift (δ, ppm)
C_c (C=O)~170
C_a (C=C)~134
C_b (N-CH₂)~45
C_d (-CH-)~28
C_e (-CH₃)~20

Table 3: Predicted Infrared (IR) Absorption Data for N-isobutylmaleimide

Functional GroupAbsorption Range (cm⁻¹)Intensity
C-H (sp² alkene)3100-3000Medium
C-H (sp³ alkyl)2960-2850Strong
C=O (imide)1780-1700 (two bands)Strong
C=C (alkene)1650-1600Medium
C-N Stretch1400-1300Medium

Table 4: Predicted Mass Spectrometry Data for N-isobutylmaleimide

m/zInterpretation
153[M]⁺ (Molecular Ion)
138[M - CH₃]⁺
110[M - C₃H₇]⁺
96[M - C₄H₉]⁺
57[C₄H₉]⁺ (isobutyl cation - likely base peak)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of N-isobutylmaleimide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative number of protons.

2.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of N-isobutylmaleimide in 0.6-0.7 mL of a deuterated solvent.

  • Instrument Setup: Similar to ¹H NMR, place the sample in the probe and optimize the instrument's settings.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon environment. Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans (e.g., 128 to 1024 or more) is typically required. A spectral width of 200-240 ppm is common.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, including Fourier transformation, phasing, and baseline correction. Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid N-isobutylmaleimide directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR setup to subtract atmospheric and instrument-related absorptions.

  • Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of N-isobutylmaleimide (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). Further dilute the sample to a final concentration of approximately 1-10 µg/mL.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small, volatile molecules and would likely be suitable for N-isobutylmaleimide.

  • Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum. The data is typically displayed as a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like N-isobutylmaleimide.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis & Purification of N-isobutylmaleimide NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Aliquots for Analysis IR FT-IR Spectroscopy Synthesis->IR Aliquots for Analysis MS Mass Spectrometry Synthesis->MS Aliquots for Analysis NMR_Data NMR Spectra (Chemical Shifts, Integration, Coupling Constants) NMR->NMR_Data Data Acquisition IR_Data IR Spectrum (Functional Group Identification) IR->IR_Data Data Acquisition MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Data Acquisition Structure Structure Confirmation of N-isobutylmaleimide NMR_Data->Structure Combined Data Interpretation IR_Data->Structure Combined Data Interpretation MS_Data->Structure Combined Data Interpretation

Caption: General workflow for the spectroscopic analysis of N-isobutylmaleimide.

An In-depth Technical Guide to the Solubility of 1-Isobutyl-1H-pyrrole-2,5-dione in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Isobutyl-1H-pyrrole-2,5-dione, a key intermediate in pharmaceutical synthesis.[1][][3] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on the compound's chemical structure and the principle of "like dissolves like."[4][5][6] Furthermore, it outlines detailed experimental protocols for determining solubility, equipping researchers with the necessary methodology to ascertain precise solubility parameters in their own laboratory settings.

Predicted Solubility Profile

This compound, also known as N-isobutylmaleimide, possesses a molecular structure with both polar and non-polar characteristics. The pyrrole-2,5-dione ring contains polar carbonyl groups, while the isobutyl group is non-polar. This amphiphilic nature suggests that its solubility will be variable across a range of common laboratory solvents. The general principle of "like dissolves like" dictates that polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[5][6]

Based on this principle, the predicted solubility of this compound is summarized in the table below.

Solvent ClassificationCommon Lab SolventsPredicted Solubility of this compoundRationale
Non-Polar Hexane, Toluene, Diethyl EtherHighThe non-polar isobutyl group will interact favorably with non-polar solvents.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThe polar carbonyl groups in the dione ring will interact with the polar aprotic solvents. The presence of the non-polar isobutyl group may enhance solubility in less polar aprotic solvents.
Polar Protic Water, Methanol, Ethanol, IsopropanolLow to ModerateThe polar carbonyl groups can form hydrogen bonds with protic solvents. However, the non-polar isobutyl group will hinder solubility in highly polar protic solvents like water. Solubility is expected to increase with decreasing polarity of the alcohol (Isopropanol > Ethanol > Methanol > Water).

Experimental Protocols for Solubility Determination

To obtain quantitative and qualitative solubility data, the following experimental protocols can be employed. These are standard methods used in organic chemistry to assess the solubility of a compound.[4][7][8][9]

1. Qualitative Solubility Assessment (Shake-Flask Method) [5]

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

  • Materials:

    • This compound

    • A selection of common laboratory solvents (see table above)

    • Small test tubes or vials

    • Vortex mixer

    • Spatula

  • Procedure:

    • Add approximately 20-50 mg of this compound to a clean, dry test tube.

    • Add 1 mL of the chosen solvent to the test tube.

    • Vigorously shake or vortex the mixture for 1-2 minutes.

    • Allow the mixture to stand and observe.

    • Record the observation:

      • Soluble: The solid completely dissolves, forming a clear solution.

      • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

      • Insoluble: The solid does not appear to dissolve.

2. Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise measurement of solubility in mg/mL or g/100mL.

  • Materials:

    • This compound

    • Chosen solvent

    • Scintillation vials or other sealable containers

    • Analytical balance

    • Constant temperature shaker or water bath

    • Syringe filters (0.45 µm or smaller)

    • Evaporating dish or pre-weighed vial

  • Procedure:

    • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

    • Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the solution to settle, letting any undissolved solid sediment.

    • Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any suspended solids.

    • Transfer the filtered solution to a pre-weighed evaporating dish or vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

    • Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)

Solubility Testing Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound like this compound.

G Solubility Determination Workflow A Start: Obtain Pure Compound (this compound) B Select a Range of Solvents (Polar, Non-Polar, Protic, Aprotic) A->B C Qualitative Solubility Test (Shake-Flask Method) B->C D Observe and Classify (Soluble, Partially Soluble, Insoluble) C->D E Quantitative Solubility Test (Gravimetric Method for Soluble/Partially Soluble) D->E If Soluble or Partially Soluble J End: Tabulate and Report Data D->J If Insoluble F Prepare Saturated Solution E->F G Equilibrate at Constant Temperature F->G H Isolate Supernatant and Remove Solvent G->H I Calculate Solubility (e.g., mg/mL) H->I I->J

Caption: Workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound and the experimental means to quantify it. For drug development professionals, accurate solubility data is critical for formulation, reaction optimization, and purification processes. It is strongly recommended that researchers perform their own solubility tests under their specific experimental conditions for the most accurate results.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of N-Isobutylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of N-isobutylmaleimide. Due to a lack of specific experimental data for N-isobutylmaleimide in publicly accessible literature, this guide establishes a foundational understanding by leveraging data from analogous N-substituted maleimides and general principles of thermal analysis. The protocols and potential degradation pathways described herein provide a robust framework for researchers initiating thermal stability studies on this compound.

Executive Summary

N-isobutylmaleimide, a key building block in the synthesis of polymers and bioconjugates, is anticipated to exhibit moderate thermal stability. Its thermal behavior is characterized by volatilization at elevated temperatures, which can be distinguished from thermal decomposition through careful analytical techniques. This guide outlines the standard methodologies for assessing thermal stability, presents expected thermal properties based on related compounds, and proposes potential degradation pathways.

Thermal Stability Analysis: Quantitative Data

ParameterValueAnalogous CompoundNotes
Molecular Weight 153.18 g/mol N-IsobutylmaleimideTheoretical value.
Boiling Point (bp) 189 °C (lit.)[1]N-tert-ButylmaleimideSuggests significant vapor pressure at elevated temperatures. TGA experiments should account for evaporation.
Density 1.059 g/mL at 25 °C (lit.)[1]N-tert-ButylmaleimideRelevant for sample preparation and handling.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal properties of N-isobutylmaleimide, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, revealing information about thermal stability and decomposition temperatures.

Objective: To determine the onset of decomposition and the mass loss profile of N-isobutylmaleimide.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of N-isobutylmaleimide into a clean, inert TGA pan (e.g., aluminum or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage mass loss versus temperature. The onset of decomposition is typically determined from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample during a controlled temperature program, identifying thermal transitions such as melting, crystallization, and decomposition.

Objective: To determine the melting point, heat of fusion, and identify any exothermic or endothermic decomposition events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of N-isobutylmaleimide into a hermetically sealed aluminum DSC pan to prevent mass loss due to volatilization.

  • Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen) with a purge gas flow rate of 20-50 mL/min.

  • Heating Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram for endothermic peaks (melting) and exothermic peaks (decomposition or polymerization).

Visualized Workflows and Pathways

Experimental Workflow for Thermal Characterization

The logical flow for a comprehensive thermal analysis of N-isobutylmaleimide is depicted below. This process ensures that both mass loss and energetic transitions are systematically investigated.

G cluster_0 Thermal Analysis Workflow start N-Isobutylmaleimide Sample tga Thermogravimetric Analysis (TGA) (Inert Atmosphere, 10°C/min) start->tga dsc Differential Scanning Calorimetry (DSC) (Inert Atmosphere, 10°C/min, Sealed Pan) start->dsc tga_results Mass Loss vs. Temperature Profile - Onset of Decomposition - Volatilization vs. Decomposition tga->tga_results dsc_results Heat Flow vs. Temperature Profile - Melting Point (Tm) - Decomposition Exotherm dsc->dsc_results interpretation Data Interpretation & Stability Assessment tga_results->interpretation dsc_results->interpretation

Caption: Workflow for the thermal analysis of N-isobutylmaleimide.

Proposed Thermal Degradation Pathway

In the absence of specific pyrolysis data, a conceptual degradation pathway for N-isobutylmaleimide under inert thermal stress is proposed. The degradation is likely initiated at the N-isobutyl group, which is the most likely site for initial bond cleavage.

G cluster_1 Hypothesized Degradation Pathway cluster_products Primary Decomposition Products parent N-Isobutylmaleimide heat High Temperature (Δ) (Inert Atmosphere) parent->heat rad_maleimide Maleimide Radical heat->rad_maleimide C-N Bond Cleavage rad_isobutyl Isobutyl Radical heat->rad_isobutyl C-N Bond Cleavage maleimide Maleimide rad_maleimide->maleimide H-abstraction secondary Further Reactions (Polymerization, Fragmentation) rad_maleimide->secondary isobutylene Isobutylene rad_isobutyl->isobutylene β-scission isobutylene->secondary maleimide->secondary

Caption: Hypothesized thermal degradation of N-isobutylmaleimide.

Degradation Profile and Mechanistic Insights

The thermal degradation of N-isobutylmaleimide in an inert atmosphere is expected to proceed through a free-radical mechanism.

  • Initiation: The initial and weakest point in the molecule under thermal stress is likely the C-N bond connecting the isobutyl group to the maleimide ring. Homolytic cleavage of this bond would generate an isobutyl radical and a maleimide radical.

  • Propagation/Decomposition:

    • The highly unstable isobutyl radical can undergo β-scission to form a stable isobutylene molecule and a hydrogen radical.

    • The maleimide radical could abstract a hydrogen atom from another molecule to form maleimide or participate in polymerization reactions with other maleimide molecules or fragments.

  • Termination: Radicals can combine to form various stable, non-reactive products.

In an oxidative atmosphere, the degradation would be more complex and occur at lower temperatures, involving reactions with oxygen to form various oxidized species such as aldehydes, carboxylic acids, and oxides of nitrogen.

To definitively identify the degradation products, hyphenated techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be required. This technique involves thermally decomposing the sample in an inert atmosphere and immediately separating and identifying the volatile fragments.[2][3][4]

Conclusion

While direct experimental data on the thermal stability of N-isobutylmaleimide is sparse, a comprehensive analytical approach can elucidate its properties. By employing the TGA and DSC protocols outlined in this guide, researchers can determine its decomposition temperature, identify thermal transitions, and build a robust stability profile. The provided workflows and hypothesized degradation pathways serve as a foundational model for these investigations. It is recommended that any thermal analysis of N-isobutylmaleimide carefully considers the potential for volatilization and employs techniques like Py-GC-MS for definitive degradation product identification.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Isobutyl-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isobutyl-1H-pyrrole-2,5-dione, also known as N-isobutylmaleimide, is a derivative of maleimide featuring an isobutyl substituent on the nitrogen atom. The maleimide ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][2] This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of this compound, based on available data and analysis of related compounds. Detailed experimental protocols for its synthesis and characterization are also presented.

Molecular Structure and Properties

This compound possesses a planar five-membered pyrrole-2,5-dione ring system. The isobutyl group attached to the nitrogen atom introduces conformational flexibility.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the literature. The following table summarizes its basic properties, with some values predicted based on its structure and data from similar compounds.

PropertyValueSource
Molecular Formula C₈H₁₁NO₂[3]
Molecular Weight 153.18 g/mol [3]
IUPAC Name 1-(2-methylpropyl)-1H-pyrrole-2,5-dione
CAS Number 4120-68-7
Physical Form Colorless to Pale yellow Solid or Semi-solid
Storage Temperature Inert atmosphere, room temperature
Predicted Boiling Point ~ 230-250 °C at 760 mmHgPredicted
Predicted Melting Point ~ 40-50 °CPredicted
Predicted Solubility Soluble in organic solvents (e.g., DMSO, Chloroform, Ethyl Acetate)Predicted
Spectroscopic Data (Predicted)

Table 1.2.1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 6.7Singlet2HOlefinic protons of the maleimide ring (CH=CH)
~ 3.4Doublet2HMethylene protons of the isobutyl group (-CH₂-)
~ 1.9Multiplet1HMethine proton of the isobutyl group (-CH-)
~ 0.9Doublet6HMethyl protons of the isobutyl group (-CH₃)

Table 1.2.2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 170Carbonyl carbons of the maleimide ring (C=O)
~ 134Olefinic carbons of the maleimide ring (CH=CH)
~ 47Methylene carbon of the isobutyl group (-CH₂-)
~ 28Methine carbon of the isobutyl group (-CH-)
~ 20Methyl carbons of the isobutyl group (-CH₃)

Table 1.2.3: Predicted FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100MediumC-H stretch (olefinic)
~ 2960-2870MediumC-H stretch (aliphatic)
~ 1770, ~ 1700StrongC=O stretch (imide carbonyls, symmetric & asymmetric)
~ 1470MediumC-H bend (aliphatic)
~ 1380MediumC-N stretch
~ 830Medium=C-H bend (out-of-plane)

Table 1.2.4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
153HighMolecular ion [M]⁺
96Medium[M - C₄H₉]⁺ (Loss of isobutyl group)
57High[C₄H₉]⁺ (Isobutyl cation)
41Medium[C₃H₅]⁺ (Allyl cation)

Molecular Conformation

The pyrrole-2,5-dione ring is largely planar. The conformation of the molecule is primarily determined by the rotation around the N-CH₂ bond of the isobutyl group. Due to steric hindrance between the isobutyl group and the carbonyl oxygens of the maleimide ring, free rotation is likely restricted. The most stable conformation would likely position the bulky isobutyl group to minimize these steric interactions. Computational modeling would be required to determine the precise dihedral angles and the energy barriers between different conformational states.

Experimental Protocols

Synthesis of this compound

The synthesis of N-alkylated maleimides is typically a two-step process involving the formation of a maleamic acid intermediate followed by cyclodehydration.[4]

Step 1: Synthesis of N-isobutylmaleamic acid

  • In a round-bottom flask, dissolve maleic anhydride (1 equivalent) in a suitable solvent such as diethyl ether or acetone at room temperature.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of isobutylamine (1 equivalent) in the same solvent to the cooled maleic anhydride solution with constant stirring.

  • A white precipitate of N-isobutylmaleamic acid will form.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Collect the precipitate by vacuum filtration and wash with cold solvent.

  • Dry the product under vacuum.

Step 2: Cyclodehydration to this compound

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend the N-isobutylmaleamic acid (1 equivalent) in toluene.

  • Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid (e.g., 0.1 equivalents).[4]

  • Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Synthesis_Workflow cluster_step1 Step 1: Amic Acid Formation cluster_step2 Step 2: Cyclodehydration MA Maleic Anhydride Reaction1 Reaction at 0°C to RT MA->Reaction1 IBA Isobutylamine IBA->Reaction1 Solvent1 Diethyl Ether / Acetone Solvent1->Reaction1 Filtration1 Filtration & Drying Reaction1->Filtration1 AmicAcid N-isobutylmaleamic acid Filtration1->AmicAcid AmicAcid_in N-isobutylmaleamic acid AmicAcid->AmicAcid_in Reaction2 Reflux with Dean-Stark AmicAcid_in->Reaction2 Toluene Toluene Toluene->Reaction2 pTSA p-Toluenesulfonic Acid pTSA->Reaction2 Workup Aqueous Workup Reaction2->Workup Purification Purification Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: General synthesis workflow for this compound.
Characterization Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum can be obtained using a KBr pellet or as a thin film on a salt plate. The spectrum should be recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectral data can be acquired using an electron ionization (EI) source. The fragmentation pattern provides information about the molecular weight and the stability of different fragments of the molecule.

  • Melting Point: The melting point can be determined using a standard melting point apparatus.

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for this compound have not been extensively reported, the N-substituted maleimide scaffold is known to be a versatile pharmacophore. Derivatives have shown a range of activities, including:

  • Antibacterial and Antifungal Activity: The maleimide ring can react with thiol groups in enzymes and proteins of microorganisms, leading to their inactivation.

  • Antitumor Activity: Some N-substituted maleimides have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of protein kinases or the induction of apoptosis.

  • Anti-inflammatory Activity: Certain derivatives have been shown to inhibit inflammatory pathways, potentially through the modulation of cytokine production or enzyme activity.

The isobutyl group, being a lipophilic moiety, may influence the compound's cell permeability and interaction with biological targets. Further research is required to elucidate the specific biological effects and mechanisms of action of this compound.

Biological_Activity_Workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Compound This compound Antimicrobial Antimicrobial Assays (e.g., MIC determination) Compound->Antimicrobial Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Compound->Anticancer Antiinflammatory Anti-inflammatory Assays (e.g., Cytokine profiling) Compound->Antiinflammatory TargetID Target Identification (e.g., Kinase profiling, Proteomics) Antimicrobial->TargetID Identified Hits Anticancer->TargetID Identified Hits Antiinflammatory->TargetID Identified Hits Pathway Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) TargetID->Pathway AnimalModel Disease Animal Models Pathway->AnimalModel Validated Mechanism Tox Toxicity Studies AnimalModel->Tox

Caption: General workflow for evaluating the biological activity of a novel compound.

Conclusion

This compound is a molecule of interest due to its N-substituted maleimide core, a scaffold with proven biological relevance. While specific experimental data for this compound is sparse, this guide provides a comprehensive overview of its expected molecular structure, conformation, and physicochemical properties based on established chemical principles and data from analogous compounds. The detailed synthetic and characterization protocols outlined herein provide a solid foundation for researchers to produce and study this molecule. Further investigation into its biological activities and specific molecular targets is warranted and could reveal novel therapeutic applications.

References

N-Substituted Pyrrole-2,5-diones: A Comprehensive Technical Guide on Their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted pyrrole-2,5-diones, a class of compounds featuring a central maleimide scaffold, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The inherent reactivity of the maleimide ring, particularly its susceptibility to Michael addition reactions with nucleophiles like cysteine residues in proteins, underpins many of their pharmacological effects. This technical guide provides an in-depth overview of the current research on N-substituted pyrrole-2,5-diones, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Anticancer Activity

N-substituted pyrrole-2,5-diones have demonstrated significant cytotoxic effects against various cancer cell lines.[1] Their primary mechanism of action often involves the induction of apoptosis, or programmed cell death, through the activation of caspases.[1]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various N-substituted pyrrole-2,5-dione analogs is summarized in Table 1. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Table 1: Cytotoxicity of N-Substituted Pyrrole-2,5-dione Analogs against Various Cancer Cell Lines

Compound IDCore StructureN-SubstituentCell LineIC50 (µM)Reference
1a 3,4-dimethylpyrrole-2,5-dione-CH₂-(4-chlorophenyl)SW620 (Colon)>100[1]
1b 3,4-dimethylpyrrole-2,5-dione-CH₂-(4-methoxyphenyl)SW620 (Colon)>100[1]
trans-4k 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivative-A549 (Lung)11.7[2]
cis-4k 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivative-A549 (Lung)82.2[2]
12l Alkynylated pyrrole derivative-U251 (Glioma)2.29 ± 0.18[3]
12l Alkynylated pyrrole derivative-A549 (Lung)3.49 ± 0.30[3]
3a Pyrrole-indole hybrid-MultipleGI50 < 1[4]
3c Pyrrole-indole hybrid-MultipleGI50 1.77 - 8.25[4]
C15 (1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione derivative-A549 (Lung)-[5]
Signaling Pathways in Anticancer Activity

Many cytotoxic agents, including potentially N-substituted pyrrole-2,5-diones, induce apoptosis through two main signaling pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[6][7] Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.[6]

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC Death-Inducing Signaling Complex Death Receptors->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Procaspase-8 Procaspase-8 Procaspase-8->DISC Mitochondrion Mitochondrion Caspase-8->Mitochondrion via Bid/tBid Executioner Caspases Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases Cellular Stress Cellular Stress (e.g., DNA damage) Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Executioner Caspases Apoptosis Apoptosis Executioner Caspases->Apoptosis

Caption: Simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][9] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[9]

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. Prepare Serial Dilutions of N-Substituted Pyrrole-2,5-dione treat_cells 3. Treat Cells with Compound (Incubate for 24-72h) compound_prep->treat_cells add_mtt 4. Add MTT Reagent (Incubate for 2-4h) treat_cells->add_mtt solubilize 5. Solubilize Formazan Crystals (e.g., with DMSO) add_mtt->solubilize read_absorbance 6. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 7. Calculate IC50 Value read_absorbance->calculate_ic50

Caption: General workflow of the MTT assay for assessing cytotoxicity.

Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of the N-substituted pyrrole-2,5-dione in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C.[9]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Anti-inflammatory Activity

N-substituted pyrrole-2,5-diones have shown promise as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[10] COX enzymes are key to the biosynthesis of prostaglandins, which are potent inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The inhibitory activity of N-substituted pyrrole-2,5-diones against COX-1 and COX-2 is presented in Table 2. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Table 2: COX-1 and COX-2 Inhibitory Activity of N-Substituted Pyrroledicarboximides

Compound IDCOX-1 Inhibition (%) at 10 µMCOX-2 Inhibition (%) at 10 µMReference
2a 25.335.8[10]
2b 30.140.2[10]
2c 28.938.7[10]
2d 32.542.1[10]
2e 27.837.4[10]

Data presented as percentage of inhibition at a concentration of 10 µM.

Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are mediated by the inhibition of the COX pathway.[11] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in various cancers, leading to the production of prostaglandins that promote inflammation, pain, and fever.[11][12]

cox_pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation N-Substituted Pyrrole-2,5-diones N-Substituted Pyrrole-2,5-diones N-Substituted Pyrrole-2,5-diones->COX-2 inhibit

Caption: Inhibition of the COX-2 pathway by N-substituted pyrrole-2,5-diones.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of new compounds.[13][14][15]

carrageenan_edema_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis animal_acclimatization 1. Animal Acclimatization (e.g., Wistar rats) compound_prep 2. Prepare Compound and Control Solutions administer_compound 3. Administer Compound/Vehicle (e.g., intraperitoneally) compound_prep->administer_compound induce_edema 4. Induce Edema with Carrageenan (subplantar injection) administer_compound->induce_edema measure_paw 5. Measure Paw Volume/Thickness at different time points induce_edema->measure_paw calculate_inhibition 6. Calculate Percentage Inhibition of Edema measure_paw->calculate_inhibition statistical_analysis 7. Statistical Analysis calculate_inhibition->statistical_analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Animals:

    • Use male Wistar rats (150-200 g).[16]

    • Acclimatize the animals for at least one week before the experiment.[14]

    • House the animals in standard laboratory conditions with free access to food and water.

  • Compound Administration:

    • Divide the rats into groups (e.g., control, standard drug, and test compound groups).

    • Administer the N-substituted pyrrole-2,5-dione derivative, vehicle (e.g., saline or a suitable solvent), or a standard anti-inflammatory drug (e.g., indomethacin or diclofenac sodium) intraperitoneally or orally 30-60 minutes before carrageenan injection.[14][16]

  • Induction of Edema:

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[14][16]

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[16]

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average paw volume/thickness of the control group and Vt is the average paw volume/thickness of the treated group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Antimicrobial Activity

N-substituted pyrrole-2,5-diones have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[17][18] Their mechanism of action is often attributed to the inhibition of essential enzymes, such as those involved in cell wall biosynthesis.[17][18]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for several N-substituted maleimides are presented in Table 3.

Table 3: Antimicrobial Activity (MIC in µg/mL) of N-Substituted Maleimides

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicansReference
N-ethylmaleimide ---0.5-4[17][18]
N-(4-bromophenyl)maleimide >128161281[18]
N-(4-methoxyphenyl)maleimide >12832>1282[18]
N-(4-nitrophenyl)maleimide >12816>1281[18]
BM212 (a pyrrole derivative) 0.7-1.5 (vs. M. tuberculosis)---[19]
Pyrrolyl benzamide derivatives 3.12-12.5-3.12-12.5-[20]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[21][22][23]

broth_microdilution_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis prepare_antibiotic 1. Prepare Serial Dilutions of Compound in Broth inoculate_wells 3. Inoculate Wells of 96-well Plate prepare_antibiotic->inoculate_wells prepare_inoculum 2. Prepare Standardized Microbial Inoculum prepare_inoculum->inoculate_wells incubate_plate 4. Incubate Plate (e.g., 18-24h at 37°C) inoculate_wells->incubate_plate determine_mic 5. Determine MIC (Lowest concentration with no visible growth) incubate_plate->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the N-substituted pyrrole-2,5-dione in a suitable solvent.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.[23]

  • Preparation of Inoculum:

    • Grow the test microorganism in an appropriate culture medium to the mid-logarithmic phase.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[23]

    • Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.[23]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Structure-Activity Relationship (SAR)

The biological activity of N-substituted pyrrole-2,5-diones is significantly influenced by the nature of the substituent at the nitrogen atom.

  • Anticancer Activity: The presence of certain aryl groups on the N-substituent can influence cytotoxicity. For instance, some studies suggest that electron-withdrawing groups on a phenyl ring attached to the maleimide can enhance anti-inflammatory activity, which may correlate with anticancer effects in some contexts.[3] The stereochemistry of the molecule can also play a crucial role, as seen with the trans and cis isomers of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, where the trans isomer showed significantly higher activity.[2]

  • Anti-inflammatory Activity: The nature of the N-substituent is critical for COX inhibition. Aromatic substituents are often explored to mimic the binding of known NSAIDs to the active site of COX enzymes.

  • Antimicrobial Activity: The lipophilicity and chemical reactivity of the N-substituent can affect antibacterial activity.[17][18] For instance, neutral maleimides generally exhibit strong antifungal activity, while their antibacterial activity is more structure-dependent.[17][18] Basic maleimides with tertiary aminoalkyl substituents have shown low antimicrobial but high cytostatic activity.[17][18]

Conclusion

N-substituted pyrrole-2,5-diones represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, make them attractive candidates for further development. This technical guide has provided a consolidated overview of their potential, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological pathways. Future research should focus on optimizing the N-substituents to enhance potency and selectivity for specific biological targets, as well as conducting more extensive in vivo studies to validate their therapeutic potential.

References

CAS number and IUPAC name for 1-Isobutyl-1h-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Isobutyl-1H-pyrrole-2,5-dione

This technical guide provides a comprehensive overview of this compound, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, properties, synthesis, and potential applications, with a focus on presenting quantitative data and experimental methodologies in a clear and accessible format.

Chemical Identification and Properties

This compound, also known as N-isobutylmaleimide, is a derivative of maleimide, characterized by an isobutyl group attached to the nitrogen atom of the pyrrole-2,5-dione ring.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 4120-68-7[1][2][3]
Molecular Formula C₈H₁₁NO₂[1]
Molecular Weight 153.18 g/mol [1][3]
InChI Key NBIYKOUEZOEMMC-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyValue
Physical Form Colorless to Pale yellow Solid or Semi-solid or liquid[1]
Purity 97%[1]
Storage Temperature Inert atmosphere, room temperature[1]

Synthesis

The general synthesis of N-substituted maleimides such as this compound involves the reaction of the corresponding primary amine (isobutylamine) or alcohol (isobutanol) with maleic anhydride. A common laboratory and industrial method utilizes isobutanol and maleic anhydride in the presence of an acid catalyst.[4]

G cluster_reactants Reactants cluster_process Process cluster_product Product isobutanol Isobutanol mix Mix Reactants isobutanol->mix maleic_anhydride Maleic Anhydride maleic_anhydride->mix catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->mix reflux Reflux at Elevated Temperature mix->reflux distill Purify by Distillation reflux->distill product This compound distill->product

Caption: General synthesis workflow for this compound.

Reactivity and Applications

N-isobutylmaleimide is utilized in polymer chemistry. It can undergo copolymerization with various vinyl monomers, such as styrene and methyl methacrylate, to modify the properties of the resulting polymers. The incorporation of the heterocyclic imide units can enhance the overall characteristics of the copolymer.

G node_A This compound (N-isobutylmaleimide) node_Result Copolymer node_A->node_Result + node_B Vinyl Monomer (e.g., Styrene) node_B->node_Result + node_C Initiator (e.g., AIBN) node_C->node_Result initiates

Caption: Copolymerization of N-isobutylmaleimide with a vinyl monomer.

Potential in Drug Development

While specific biological pathways for this compound are not extensively documented in the provided results, the broader class of pyrrole-2,5-dione derivatives has shown significant potential in various therapeutic areas.[5][6] Research has indicated their activity as cholesterol absorption inhibitors and as potential tyrosine kinase inhibitors for cancer therapy.[7][8]

For instance, certain derivatives have been shown to suppress the formation of macrophage-derived foam cells and the associated inflammatory response, which are key events in the development of atherosclerosis.[7] Others have been designed to target the ATP-binding domains of growth factor receptors like EGFR and VEGFR2, which are crucial in cancer cell proliferation and survival.[8]

G cluster_pathway Conceptual Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) GF->Receptor KinaseDomain Kinase Domain Receptor->KinaseDomain activates Substrate Substrate KinaseDomain->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Pyrrole-2,5-dione Derivative Inhibitor->KinaseDomain inhibits

Caption: Conceptual inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols

Copolymerization of Styrene and N-isobutylmaleimide

This protocol describes a method for determining the reactivity ratios of styrene and N-isobutylmaleimide (N-iso-BMI).

  • Materials:

    • Styrene, freed from inhibitor by washing with 10% NaOH and then water, dried over anhydrous magnesium sulphate, and distilled under reduced pressure.

    • N-isobutylmaleimide (N-iso-BMI).

    • Azobisisobutyronitrile (AIBN) as a catalyst.

    • Benzene (solvent).

    • Methanol (precipitating agent).

  • Procedure:

    • Prepare mixtures of styrene and N-iso-BMI with varying, precisely determined compositions.

    • Add azobisisobutyronitrile as the catalyst.

    • Carry out the copolymerization in mass form (without solvent).

    • Maintain the reaction temperature at 348±0.5K.

    • After the reaction, dissolve the resulting copolymers in benzene.

    • Purify the copolymers by twice precipitating them from the benzene solution with methanol.

    • Dry the purified copolymers in a vacuum to a constant weight.

    • Analyze the nitrogen content of the copolymers using the Kjeldahl method to determine their final composition.

    • Use the initial monomer feed ratios and the final copolymer compositions to determine the reactivity ratios by the Fineman and Ross method.

Safety Information

It is essential to handle this compound with appropriate safety precautions.

CategoryInformation
Signal Word Warning[1]
Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]
Precautionary Statements P210, P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364, P370+P378, P403+P235, P501[1]

References

A Comprehensive Technical Guide to the Synthesis of N-Alkylmaleimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic routes to N-alkylmaleimides, essential reagents in bioconjugation, polymer chemistry, and pharmaceutical development. The document details the most prevalent and effective methodologies, offering step-by-step experimental protocols, quantitative data for comparative analysis, and logical diagrams to illustrate reaction pathways.

Introduction

N-alkylmaleimides are a class of organic compounds characterized by a maleimide ring substituted at the nitrogen atom with an alkyl group. The electron-deficient double bond of the maleimide moiety makes it highly reactive towards nucleophiles, particularly thiols, in Michael addition reactions. This specific reactivity is the foundation of their widespread use as selective covalent labeling agents for cysteine residues in proteins and peptides. Furthermore, their ability to participate in polymerization and cycloaddition reactions has established them as versatile building blocks in materials science and drug development. This guide will focus on the core synthetic methodologies for their preparation.

Core Synthetic Methodologies

The synthesis of N-alkylmaleimides is predominantly achieved through three primary strategies: the classic two-step condensation of maleic anhydride with an alkylamine, the Mitsunobu reaction, and a Diels-Alder protection/deprotection strategy. Each method offers distinct advantages and is suited for different starting materials and desired product purities.

Two-Step Synthesis from Maleic Anhydride and Alkylamines

This is the most common and direct method for synthesizing N-alkylmaleimides. It proceeds in two distinct steps: the formation of an N-alkylmaleamic acid intermediate, followed by cyclodehydration to yield the final N-alkylmaleimide.

TwoStepSynthesis MaleicAnhydride Maleic Anhydride MaleamicAcid N-Alkylmaleamic Acid MaleicAnhydride->MaleamicAcid Step 1: Amic Acid Formation Alkylamine Alkylamine (R-NH2) Alkylamine->MaleamicAcid NAlkylmaleimide N-Alkylmaleimide MaleamicAcid->NAlkylmaleimide Step 2: Cyclodehydration Solvent1 Solvent (e.g., Ether, Acetone) Solvent1->MaleamicAcid DehydratingAgent Dehydrating Agent (e.g., Ac2O/NaOAc, TsOH) DehydratingAgent->NAlkylmaleimide

Caption: General workflow for the two-step synthesis of N-alkylmaleimides.

Step 1: Formation of N-Alkylmaleamic Acid

The initial step involves the reaction of maleic anhydride with a primary alkylamine. This reaction is typically fast and exothermic, leading to the formation of the corresponding N-alkylmaleamic acid. The intermediate often precipitates from the reaction mixture and can be isolated in high yield.

Step 2: Cyclodehydration of N-Alkylmaleamic Acid

The cyclization of the N-alkylmaleamic acid to the N-alkylmaleimide is the critical step and can be achieved using various dehydrating agents. The choice of reagent and conditions can significantly impact the yield and purity of the final product.

Protocol 1A: Cyclodehydration using Acetic Anhydride and Sodium Acetate

This is a widely used and effective method for the cyclization of N-alkylmaleamic acids.

  • Materials:

    • N-alkylmaleamic acid

    • Acetic anhydride

    • Anhydrous sodium acetate

    • Ice water

    • Petroleum ether or cyclohexane for recrystallization

  • Procedure:

    • Suspend the N-alkylmaleamic acid (1 equivalent) in acetic anhydride (e.g., 2-3 mL per gram of amic acid).

    • Add a catalytic amount of anhydrous sodium acetate (e.g., 0.2-0.3 equivalents).

    • Heat the mixture with stirring, for instance, on a steam bath or in an oil bath at 60-100°C, for 30-60 minutes until the solids dissolve.[1]

    • Cool the reaction mixture to room temperature and then pour it into a beaker of ice water with vigorous stirring to precipitate the product.

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

    • Dry the crude product. Recrystallization from a suitable solvent like cyclohexane or petroleum ether can be performed for further purification.[1]

Protocol 1B: Cyclodehydration using p-Toluenesulfonic Acid (TsOH)

This method utilizes a catalytic amount of a strong acid in a solvent that allows for the azeotropic removal of water.

  • Materials:

    • N-alkylmaleamic acid

    • p-Toluenesulfonic acid (catalytic amount)

    • Toluene or a similar azeotroping solvent

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the N-alkylmaleamic acid (1 equivalent) and toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05-0.1 equivalents).

    • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.[2]

    • Continue the reaction until no more water is collected.

    • Cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-alkylmaleimide.

Mitsunobu Reaction

MitsunobuReaction Alcohol Alcohol (R-OH) NAlkylmaleimide N-Alkylmaleimide Alcohol->NAlkylmaleimide Maleimide Maleimide Maleimide->NAlkylmaleimide Mitsunobu Reaction Phosphine Triphenylphosphine (PPh3) Phosphine->NAlkylmaleimide Azodicarboxylate Azodicarboxylate (e.g., DEAD, DIAD) Azodicarboxylate->NAlkylmaleimide Byproducts Triphenylphosphine oxide Hydrazine dicarboxylate NAlkylmaleimide->Byproducts generates

Caption: Schematic of the Mitsunobu reaction for N-alkylmaleimide synthesis.

Protocol 2A: General Procedure for Mitsunobu Reaction [4]

  • Materials:

    • Alcohol (1 equivalent)

    • Maleimide (1-1.2 equivalents)

    • Triphenylphosphine (PPh3) (1.5 equivalents)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the alcohol, maleimide, and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the DEAD or DIAD dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to separate the N-alkylmaleimide from the triphenylphosphine oxide and hydrazine byproducts.

Diels-Alder Protection/Deprotection Strategy

This three-step method is employed to achieve high purity N-alkylmaleimides, especially when dealing with sensitive substrates. The double bond of maleic anhydride is first protected via a Diels-Alder reaction with a diene, typically furan. The resulting adduct is then reacted with an alkylamine and subsequently deprotected via a retro-Diels-Alder reaction to reveal the N-alkylmaleimide.[5]

DielsAlderStrategy MaleicAnhydride Maleic Anhydride DA_Adduct Diels-Alder Adduct MaleicAnhydride->DA_Adduct Step 1: Diels-Alder Furan Furan Furan->DA_Adduct N_Alkyl_Adduct N-Alkyl Adduct DA_Adduct->N_Alkyl_Adduct Step 2: N-Alkylation Alkylamine Alkylamine (R-NH2) Alkylamine->N_Alkyl_Adduct NAlkylmaleimide N-Alkylmaleimide N_Alkyl_Adduct->NAlkylmaleimide Step 3: Retro-Diels-Alder Heat Heat Heat->NAlkylmaleimide

Caption: Workflow of the Diels-Alder protection/deprotection strategy.

Protocol 3A: Three-Step Synthesis via Furan Protection

  • Materials:

    • Maleic anhydride

    • Furan

    • Primary alkylamine

    • Solvent for retro-Diels-Alder (e.g., toluene, xylene)

  • Procedure:

    • Step 1: Diels-Alder Reaction

      • Dissolve maleic anhydride (1 equivalent) in a suitable solvent like diethyl ether or tetrahydrofuran.

      • Add furan (1-1.2 equivalents) and stir the mixture at room temperature. The Diels-Alder adduct often crystallizes out of the solution.

      • Collect the solid adduct by filtration and dry.

    • Step 2: N-Alkylation of the Adduct

      • The Diels-Alder adduct can be reacted with a primary alkylamine (1 equivalent) in a solvent like acetic acid or DMF. The reaction typically involves the opening of the anhydride by the amine to form an amic acid, followed by in-situ cyclization to the imide upon heating.

    • Step 3: Retro-Diels-Alder Reaction

      • Dissolve the N-alkylated adduct in a high-boiling solvent such as toluene or xylene.

      • Heat the solution to reflux (typically >110°C) to induce the retro-Diels-Alder reaction, which liberates the N-alkylmaleimide and furan.

      • The progress of the reaction can be monitored by TLC or NMR.

      • After completion, the solvent and volatile furan are removed under reduced pressure. The crude N-alkylmaleimide can then be purified by recrystallization or column chromatography.

Quantitative Data Summary

The choice of synthetic method often depends on the desired yield, purity, and the availability of starting materials. The following tables summarize representative quantitative data for the synthesis of various N-alkylmaleimides using the described methods.

Table 1: Two-Step Synthesis from Maleic Anhydride

N-Alkyl SubstituentDehydration MethodSolventTemperature (°C)Time (h)Yield (%)Reference
EthylAcetic Acid / Potassium AcetateAcetic Acid110430[5]
n-ButylAcetic Anhydride / Sodium AcetateAcetic Anhydride85-900.5-[6]
Cyclopentylp-Toluenesulfonic AcidTolueneReflux-60[2]
n-DodecylOrtho-phosphoric AcidTetrahydronaphthalene210183.5[7]
PhenylAcetic Anhydride / Sodium AcetateAcetic AnhydrideSteam Bath0.575-80[8]
4-MethylphenylAcetic Anhydride / Sodium Acetate---50[9]

Table 2: Mitsunobu Reaction

AlcoholNucleophileReagentsSolventYield (%)Reference
Various primary/secondary alcoholsMaleimidePPh3, DEAD/DIADTHFModerate to Good[4]
Benzyl AlcoholPhthalimide (as maleimide analog)PPh3, DIADTHF74[10]

Note: Specific yield data for a range of N-alkylmaleimides via the Mitsunobu reaction is less commonly tabulated in single sources and often requires consultation of specific synthetic reports.

Conclusion

The synthesis of N-alkylmaleimides can be effectively achieved through several reliable methods. The traditional two-step synthesis from maleic anhydride and an alkylamine remains the most straightforward and widely used approach, with variations in the cyclodehydration step offering flexibility in reaction conditions. The Mitsunobu reaction provides a valuable alternative, particularly for the conversion of alcohols with inversion of stereochemistry. For applications requiring the highest purity, the Diels-Alder protection/deprotection strategy, although longer, offers a robust route to clean N-alkylmaleimide products. The selection of the optimal synthetic pathway will depend on factors such as the nature of the alkyl substituent, the availability and cost of starting materials, and the desired scale and purity of the final product. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the successful synthesis of these important chemical entities.

References

Methodological & Application

Application Notes and Protocols for Thiol-Maleimide Conjugation with 1-Isobutyl-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-maleimide conjugation is a cornerstone of bioconjugation, prized for its high selectivity and efficiency in forming stable thioether bonds under mild physiological conditions. This chemistry is instrumental in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules. The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient carbon-carbon double bond of the maleimide ring. This process is highly chemoselective for thiols within a pH range of 6.5-7.5, reacting approximately 1,000 times faster with thiols than with amines at neutral pH.

This document provides a detailed protocol for the conjugation of thiol-containing molecules with 1-Isobutyl-1H-pyrrole-2,5-dione (also known as N-isobutylmaleimide), a hydrophobic N-alkyl-substituted maleimide. Understanding the specific characteristics of this reagent is crucial for optimizing conjugation efficiency and ensuring the stability of the resulting conjugate.

Reaction Mechanism and Workflow

The conjugation of a thiol with this compound follows a well-defined pathway. The key steps involve the preparation of the reactants, the conjugation reaction itself, and subsequent purification and analysis of the product.

ReactionMechanism Thiol Thiol-containing Molecule (R-SH) Intermediate Thioether Adduct (Succinimide Ring) Thiol->Intermediate Michael Addition (pH 6.5-7.5) Maleimide This compound Maleimide->Intermediate Hydrolysis Ring-Opened Product (Stable) Intermediate->Hydrolysis Hydrolysis (pH > 7.5) RetroMichael Retro-Michael Addition (Reversible) Intermediate->RetroMichael Thiol Exchange (presence of other thiols)

Caption: Thiol-Maleimide Conjugation Mechanism.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_thiol Prepare Thiol-containing Molecule (e.g., Protein in PBS) mix Mix Reactants (Control Molar Ratio) prep_thiol->mix prep_maleimide Prepare this compound (in DMSO or DMF) prep_maleimide->mix incubate Incubate (RT or 4°C, protected from light) mix->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Characterize Conjugate (e.g., MS, HPLC, UV-Vis) purify->analyze

Caption: Experimental Workflow for Thiol-Maleimide Conjugation.

Quantitative Data Summary

Table 1: Optimal Reaction Conditions

ParameterRecommended RangeNotes
pH 6.5 - 7.5Balances thiol reactivity and minimizes maleimide hydrolysis and side reactions with amines.
Temperature 4 - 25 °CRoom temperature is often sufficient. Lower temperatures can be used for sensitive biomolecules.
Maleimide:Thiol Molar Ratio 10:1 to 20:1Excess maleimide drives the reaction to completion. Optimization is recommended for each specific application.
Reaction Time 1 - 4 hoursCan be extended to overnight at 4°C. Reaction progress should be monitored.
Solvent for Maleimide Anhydrous DMSO or DMFEnsures solubility and stability of the maleimide stock solution.

Table 2: Reaction Kinetics and Stability

ParameterValueConditionsNotes
Reaction Rate (NEM with Cysteine) Completion in < 2 minAqueous solutionThe reaction with free cysteine is very rapid.[1]
Hydrolysis Rate of N-alkylmaleimides Increases with pHpH 7-9The maleimide ring can open via hydrolysis, which is accelerated at higher pH. The resulting maleamic acid is unreactive towards thiols.[2]
Adduct Stability (Retro-Michael) Reversible in the presence of other thiolsPhysiological pHThe thioether bond can undergo exchange with other thiols, potentially leading to drug deconjugation in vivo.[3]
Adduct Stability (Hydrolysis) Ring-opened adduct is stablepH > 7.5Hydrolysis of the succinimide ring in the conjugate leads to a stable, irreversible product. This is generally slow for N-alkyl maleimides.
Conjugation Efficiency (N-aryl maleimides) 80-96%With N-acetyl-L-cysteineN-aryl maleimides generally show high conjugation yields.[4][5]

Experimental Protocols

Protocol 1: Preparation of Thiol-Containing Protein

This protocol describes the preparation of a protein with available free thiols for conjugation. If the protein contains disulfide bonds that need to be reduced, an optional reduction step is included.

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide reduction)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.

  • Optional (Disulfide Bond Reduction): a. Add a 10- to 20-fold molar excess of TCEP to the protein solution. b. Flush the vial with an inert gas, seal, and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide.

  • Ensure the final protein solution is ready for immediate use in the conjugation reaction.

Protocol 2: Thiol-Maleimide Conjugation

This protocol outlines the conjugation of the prepared thiol-containing protein with this compound.

Materials:

  • Prepared thiol-containing protein solution (from Protocol 1)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Prepare Maleimide Stock Solution: a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. This solution should be prepared fresh.

  • Conjugation Reaction: a. Add the desired molar excess (e.g., 10- to 20-fold) of the this compound stock solution to the protein solution while gently stirring or vortexing. b. Flush the reaction vial with an inert gas, seal it tightly, and protect it from light (if the conjugate is light-sensitive). c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

Protocol 3: Purification and Characterization of the Conjugate

This protocol describes the purification of the protein conjugate and methods for its characterization.

Materials:

  • Conjugation reaction mixture (from Protocol 2)

  • Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette)

  • Appropriate buffer for purification and storage

  • Characterization instruments (e.g., mass spectrometer, HPLC, UV-Vis spectrophotometer)

Procedure:

  • Purification: a. Separate the protein conjugate from unreacted maleimide and other small molecules using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration. b. Equilibrate the purification system with a suitable buffer for the final application.

  • Characterization: a. Mass Spectrometry (MS): Determine the molecular weight of the conjugate to confirm the degree of labeling (DOL). b. High-Performance Liquid Chromatography (HPLC): Assess the purity of the conjugate and separate different species (e.g., unconjugated protein, protein with different DOLs). c. UV-Vis Spectroscopy: If the conjugated molecule has a distinct chromophore, UV-Vis can be used to estimate the DOL.

  • Storage: a. Store the purified conjugate in a suitable buffer, often with the addition of a cryoprotectant like glycerol if freezing. b. For short-term storage, 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is preferable. Avoid repeated freeze-thaw cycles.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Yield Insufficient free thiolsEnsure complete reduction of disulfide bonds with TCEP.
Hydrolysis of maleimidePrepare maleimide stock solution fresh in anhydrous solvent. Maintain pH between 6.5 and 7.5.
Competing reaction with bufferUse a non-amine, non-thiol containing buffer (e.g., PBS, HEPES).
Precipitation of Protein High concentration of organic solventKeep the volume of added maleimide stock solution to a minimum (<10% of the total reaction volume).
Protein instabilityOptimize pH and temperature. Consider using a stabilizing agent.
Non-specific Labeling Reaction with aminesMaintain pH below 7.5. At higher pH, maleimides can react with primary amines.
Instability of Conjugate Retro-Michael additionIf the conjugate will be in a thiol-rich environment, consider strategies to stabilize the adduct, such as inducing ring-opening through a brief incubation at a slightly higher pH after the initial conjugation.

References

Application Notes and Protocols: Use of N-isobutylmaleimide in Polymer Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-isobutylmaleimide (N-IBM) is a versatile monomer belonging to the class of N-substituted maleimides. The electron-deficient nature of the carbon-carbon double bond in the maleimide ring makes it highly reactive in free-radical polymerization and copolymerization. Polymers incorporating N-IBM often exhibit enhanced thermal stability and specific functionalities, making them valuable in a range of applications, from advanced materials to biomedical systems. This document provides detailed application notes and experimental protocols for the synthesis and modification of polymers using N-isobutylmaleimide.

Key Applications

  • Thermally Stable Polymers: The rigid five-membered imide ring of N-IBM contributes to a higher glass transition temperature (Tg) in copolymers, enhancing their thermal stability.

  • Reactive Polymers: The maleimide group can serve as a reactive site for post-polymerization modification, particularly through Michael addition reactions with thiols. This is extensively used in bioconjugation to attach peptides, proteins, or drugs to polymer backbones.

  • Drug Delivery Systems: Polymers and copolymers of N-IBM can be designed to be biocompatible and functionalized for targeted drug delivery applications. The maleimide moiety can act as a linker for conjugating therapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of N-isobutylmaleimide Monomer

This protocol describes the synthesis of N-isobutylmaleimide from maleic anhydride and isobutylamine. The reaction proceeds in two steps: the formation of N-isobutylmaleamic acid followed by cyclodehydration.

Materials:

  • Maleic anhydride

  • Isobutylamine

  • N,N-Dimethylformamide (DMF)

  • Acetic anhydride

  • Sodium acetate

  • Toluene

  • Diethyl ether

  • Crushed ice

  • Deionized water

Procedure:

  • Formation of N-isobutylmaleamic acid:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride in a suitable solvent like diethyl ether at room temperature.

    • Slowly add an equimolar amount of isobutylamine dropwise to the solution while stirring.

    • A white precipitate of N-isobutylmaleamic acid will form. Continue stirring for 1-2 hours to ensure complete reaction.

    • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.

  • Cyclodehydration to N-isobutylmaleimide:

    • In a separate reaction vessel, suspend the dried N-isobutylmaleamic acid in a mixture of acetic anhydride and sodium acetate.

    • Heat the mixture with stirring to approximately 70-80 °C for 2-3 hours.

    • After cooling to room temperature, pour the reaction mixture into a beaker of crushed ice to precipitate the N-isobutylmaleimide.

    • Filter the crude product, wash thoroughly with cold water, and then recrystallize from a suitable solvent system (e.g., toluene/hexane) to obtain pure N-isobutylmaleimide.

    • Dry the purified product in a vacuum oven.

Characterization: The final product should be characterized by ¹H NMR and FTIR spectroscopy to confirm its structure and purity.

Protocol 2: Free-Radical Homopolymerization of N-isobutylmaleimide

This protocol details the synthesis of poly(N-isobutylmaleimide) via free-radical polymerization.

Materials:

  • N-isobutylmaleimide (N-IBM) monomer

  • 2,2'-Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous toluene (or other suitable solvent like benzene or THF)

  • Methanol (for precipitation)

  • Schlenk flask or similar reaction vessel

  • Nitrogen or Argon gas supply

Procedure:

  • In a Schlenk flask, dissolve the desired amount of N-IBM monomer in anhydrous toluene.

  • Add the initiator, AIBN (typically 0.1-1.0 mol% with respect to the monomer).

  • Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for 20-30 minutes, or by performing three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 60-70 °C to initiate polymerization.

  • Allow the reaction to proceed for a specified time (e.g., 6-24 hours). The solution will become more viscous as the polymer forms.

  • To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove unreacted monomer and initiator residues.

  • Dry the poly(N-isobutylmaleimide) in a vacuum oven at 60 °C until a constant weight is achieved.

Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn, Mw) and polydispersity index (PDI), and by Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to assess its thermal properties.[1]

Protocol 3: Copolymerization of N-isobutylmaleimide with Styrene

This protocol describes a representative procedure for the free-radical copolymerization of N-isobutylmaleimide with styrene.

Materials:

  • N-isobutylmaleimide (N-IBM)

  • Styrene (inhibitor removed)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Methanol

Procedure:

  • Purify styrene by passing it through a column of basic alumina to remove the inhibitor.

  • In a reaction vessel, dissolve the desired molar ratio of N-IBM and styrene in anhydrous toluene.

  • Add AIBN as the initiator.

  • Deoxygenate the solution as described in Protocol 2.

  • Heat the reaction mixture to 60-70 °C and maintain for the desired reaction time.

  • Terminate the reaction and precipitate the copolymer as described in Protocol 2.

  • Purify the copolymer by redissolving it in a suitable solvent (e.g., THF) and reprecipitating it in methanol.

  • Dry the final copolymer product under vacuum.

Characterization: The copolymer composition can be determined using ¹H NMR spectroscopy. GPC, DSC, and TGA should be used to characterize the molecular weight and thermal properties of the copolymer. The reactivity ratios of the comonomers can be determined using methods like Fineman-Ross or Kelen-Tüdös.[2]

Protocol 4: Polymer Modification by Grafting N-isobutylmaleimide onto a Polymer Backbone

This protocol provides a general method for grafting N-isobutylmaleimide onto a pre-existing polymer, such as polyethylene, via a melt-grafting process.[2][3]

Materials:

  • Base polymer (e.g., polyethylene pellets)

  • N-isobutylmaleimide (N-IBM)

  • A radical initiator suitable for high temperatures (e.g., dicumyl peroxide, DCP)

  • Internal mixer or twin-screw extruder

Procedure:

  • Dry-blend the base polymer pellets, N-IBM powder, and the radical initiator in the desired weight ratios.

  • Feed the mixture into the preheated internal mixer or extruder. The processing temperature should be above the melting point of the base polymer but low enough to control the reaction rate.

  • Melt-mix the components for a sufficient residence time to allow for the grafting reaction to occur.

  • Extrude the modified polymer strand and cool it in a water bath.

  • Pelletize the cooled strand.

  • Purify the grafted polymer by dissolving it in a suitable hot solvent (e.g., xylene for polyethylene) and precipitating it in a non-solvent (e.g., acetone) to remove unreacted N-IBM and initiator byproducts.

  • Dry the purified grafted polymer in a vacuum oven.

Characterization: The success of the grafting reaction can be confirmed by FTIR spectroscopy, looking for the characteristic peaks of the maleimide group in the purified polymer. The grafting degree can be quantified by techniques such as elemental analysis or titration.

Data Presentation

Table 1: Reactivity Ratios for Copolymerization of N-alkylmaleimides with Vinyl Monomers

Comonomer 1 (M1)Comonomer 2 (M2)r1r2Copolymerization TypeReference
N-isobutylmaleimideStyrene--Tendency for alternation[2]
N-isobutylmaleimideMethyl Methacrylate--Random[2]
N-butylmaleimideStyrene0.050.08Alternating[4]
N-cyclohexylmaleimideStyrene0.0460.127Alternating

Table 2: Thermal Properties of N-substituted Maleimide Copolymers

Copolymer SystemN-substituted Maleimide Content (mol%)Glass Transition Temperature (Tg, °C)Decomposition Temperature (Td, °C)Reference
Poly(N-butylmaleimide-co-styrene)50~150>350[4]
Poly(N-cyclohexylmaleimide-co-styrene)50~190>390

Note: Data is representative and can vary based on molecular weight and copolymer composition.

Visualizations

Polymer_Synthesis_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization cluster_Modification Polymer Modification (Grafting) MA Maleic Anhydride MAA N-isobutylmaleamic acid MA->MAA + Isobutylamine IBA Isobutylamine IBA->MAA NIBM N-isobutylmaleimide MAA->NIBM Cyclodehydration NIBM2 N-isobutylmaleimide Polymerization Free-Radical Polymerization NIBM2->Polymerization Initiator Initiator (AIBN) Initiator->Polymerization Solvent Solvent Solvent->Polymerization Polymer Poly(N-isobutylmaleimide) Polymerization->Polymer BasePolymer Base Polymer (e.g., Polyethylene) Extrusion Melt Extrusion BasePolymer->Extrusion NIBM3 N-isobutylmaleimide NIBM3->Extrusion Initiator2 Initiator (DCP) Initiator2->Extrusion GraftedPolymer Grafted Polymer Extrusion->GraftedPolymer

Caption: Workflow for N-isobutylmaleimide monomer synthesis, homopolymerization, and polymer modification.

Drug_Delivery_Application cluster_Polymer_Synthesis Polymer Synthesis cluster_Bioconjugation Bioconjugation cluster_Delivery_System Drug Delivery System NIBM N-isobutylmaleimide Polymerization Copolymerization NIBM->Polymerization Comonomer Comonomer Comonomer->Polymerization ReactivePolymer Reactive Copolymer Polymerization->ReactivePolymer ReactivePolymer2 Reactive Copolymer (with maleimide groups) Conjugation Michael Addition ReactivePolymer2->Conjugation Drug Thiol-containing Drug/Peptide Drug->Conjugation DrugConjugate Polymer-Drug Conjugate Conjugation->DrugConjugate DrugConjugate2 Polymer-Drug Conjugate Formulation Formulation into Nanoparticles DrugConjugate2->Formulation TargetedDelivery Targeted Drug Delivery Formulation->TargetedDelivery

Caption: Logical pathway for developing a drug delivery system using N-isobutylmaleimide-based polymers.

References

Application Notes and Protocols for 1-Isobutyl-1H-pyrrole-2,5-dione in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1-Isobutyl-1H-pyrrole-2,5-dione (also known as N-isobutylmaleimide) in bioconjugation techniques. This document outlines the core principles of the maleimide-thiol reaction, presents key quantitative data for reaction optimization, and offers detailed experimental protocols for the conjugation of this compound to thiol-containing biomolecules such as proteins and peptides.

Introduction to this compound in Bioconjugation

This compound is an N-alkyl substituted maleimide that serves as a valuable reagent in bioconjugation. The maleimide group is highly selective for sulfhydryl (thiol) groups, which are present in cysteine residues of proteins and peptides. This specificity allows for the precise covalent modification of biomolecules under mild reaction conditions.[1] The reaction, a Michael addition, results in a stable thioether bond, making it a cornerstone for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and surface-functionalized biomaterials for diagnostic and therapeutic applications.[1][2]

The isobutyl group at the nitrogen atom influences the physicochemical properties of the maleimide, such as its hydrophobicity and steric bulk. While specific kinetic data for this compound is not extensively available in the literature, its reactivity is expected to be comparable to other N-alkyl maleimides like N-ethylmaleimide (NEM).[1] The choice of the N-substituent can impact the reaction kinetics and the stability of the resulting conjugate.[3]

Core Principles of Maleimide-Thiol Ligation

The bioconjugation reaction with this compound proceeds via a Michael addition mechanism. The thiol group of a cysteine residue, in its more nucleophilic thiolate form, attacks one of the carbon atoms of the maleimide's double bond. This reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[1] At this pH, the reaction with thiols is significantly faster than with other nucleophilic groups like amines.[4] Below pH 6.5, the protonated state of the thiol group reduces its nucleophilicity and slows the reaction rate.[4] Above pH 7.5, the maleimide ring becomes more susceptible to hydrolysis, and the potential for side reactions with amines increases.[4]

The stability of the resulting thioether bond is a critical consideration. While generally stable, the succinimide ring can undergo hydrolysis, leading to a ring-opened product that is more resistant to retro-Michael reactions (thiol exchange).[1] The rate of this stabilizing hydrolysis is influenced by the N-substituent on the maleimide.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing bioconjugation reactions with N-alkyl maleimides, which can be used as a starting point for experiments with this compound.

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for thiol selectivity and reaction rate. Lower pH slows the reaction, while higher pH increases hydrolysis and side reactions.[4]
Temperature 4 - 25 °CRoom temperature (20-25°C) is generally sufficient for rapid conjugation. Lower temperatures can be used for sensitive proteins.[2]
Molar Ratio (Maleimide:Thiol) 10:1 to 20:1A molar excess of the maleimide reagent is used to drive the reaction to completion. The optimal ratio should be determined empirically.[2]
Reaction Time 30 minutes - 4 hoursTypically, the reaction is complete within 2 hours at room temperature. Reaction progress can be monitored by analytical techniques.[2]
Solvent Aqueous buffers (e.g., PBS, HEPES, Tris)Buffers should be free of extraneous thiols. A small amount of a co-solvent like DMSO or DMF may be used to dissolve the maleimide reagent.[2]

Table 2: Comparative Reactivity of N-Substituted Maleimides

N-Substituent TypeRelative Reaction Rate with ThiolsNotes
N-Alkyl (e.g., Isobutyl, Ethyl)BaselineN-alkyl maleimides exhibit rapid and efficient conjugation.[3]
N-Aryl~2.5 times faster than N-alkylElectron-withdrawing N-aryl groups can increase the reactivity of the maleimide.[3]
N-CyclohexylPotentially slower than N-ethylIncreased steric hindrance from bulkier substituents may slightly decrease the reaction rate.[1]

Experimental Protocols

The following are detailed protocols for the bioconjugation of this compound with a thiol-containing protein.

Protocol 1: Preparation of Reagents
  • Protein Solution:

    • Dissolve the thiol-containing protein in a suitable conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4) at a concentration of 1-10 mg/mL.

    • Ensure the buffer is de-gassed and free of any thiol-containing compounds (e.g., dithiothreitol (DTT), β-mercaptoethanol). If such agents were used during protein purification, they must be removed by dialysis or buffer exchange prior to conjugation.

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    • This solution should be prepared fresh immediately before use to minimize hydrolysis of the maleimide group.

  • (Optional) Reduction of Protein Disulfide Bonds:

    • If the target cysteine residues are involved in disulfide bonds, they must be reduced to free thiols.

    • Prepare a 10-fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) in the conjugation buffer. TCEP is recommended as it does not contain a thiol group and therefore does not need to be removed before adding the maleimide.

    • Add the TCEP solution to the protein solution and incubate for 30-60 minutes at room temperature.

Protocol 2: Bioconjugation Reaction
  • Add the freshly prepared this compound stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold). Add the maleimide solution dropwise while gently stirring the protein solution.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation. If the maleimide derivative is light-sensitive, protect the reaction from light.

  • Quenching the Reaction: After the incubation period, quench any unreacted this compound by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of approximately 10 mM. Incubate for an additional 15-30 minutes.

Protocol 3: Purification of the Conjugate
  • Remove the unreacted this compound, quenching reagent, and any byproducts from the conjugated protein.

  • Purification can be achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Equilibrate the purification system with the desired storage buffer for the final bioconjugate.

  • Apply the reaction mixture to the column or dialysis cassette and collect the fractions containing the purified protein conjugate.

  • Monitor the purification process by measuring the protein concentration (e.g., absorbance at 280 nm).

Protocol 4: Characterization of the Conjugate
  • Determine the degree of labeling (DOL), which is the average number of maleimide molecules conjugated per protein molecule. This can be achieved using techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS) to measure the mass shift upon conjugation.

  • Assess the purity and integrity of the conjugate using SDS-PAGE and analytical size-exclusion chromatography.

  • Confirm the functional activity of the bioconjugate using a relevant bioassay to ensure that the conjugation process has not compromised its biological function.

Visualizations

Diagram 1: Thiol-Maleimide Reaction Mechanism

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Thiol Biomolecule-SH (Thiol) Product Biomolecule-S-N-Isobutylsuccinimide (Stable Thioether Bond) Thiol->Product Michael Addition (pH 6.5-7.5) Maleimide This compound Maleimide->Product

Caption: Michael addition reaction between a thiol and this compound.

Diagram 2: Experimental Workflow for Bioconjugation

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein Solution C (Optional) Reduce Disulfides A->C B Prepare Maleimide Stock D Mix Protein and Maleimide B->D C->D E Incubate D->E F Quench Reaction E->F G Purify Conjugate F->G H Characterize Conjugate G->H

Caption: General workflow for protein bioconjugation with this compound.

Diagram 3: Factors Influencing Thiol-Maleimide Reaction

Factors_Affecting_Reaction center Thiol-Maleimide Reaction pH pH center->pH affects rate & selectivity Temp Temperature center->Temp affects rate Ratio Molar Ratio center->Ratio affects efficiency Solvent Solvent center->Solvent affects solubility Stability Conjugate Stability center->Stability is the outcome

References

Application Notes and Protocols for Free-radical Polymerization of 1-Isobutyl-1h-pyrrole-2,5-dione Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and free-radical polymerization of 1-Isobutyl-1h-pyrrole-2,5-dione, also known as N-isobutylmaleimide. Polymers derived from N-substituted maleimides are of significant interest due to their high thermal stability and versatile functionality, making them suitable for a range of applications, including as polymer-drug conjugates and functional excipients in drug delivery systems. These protocols offer a foundational methodology for academic and industrial researchers exploring the development of novel polymeric materials.

Introduction

N-substituted maleimides are a class of monomers that can be readily polymerized via free-radical mechanisms to yield polymers with notable thermal and chemical stability. The substituent at the nitrogen atom allows for the tuning of polymer properties such as solubility, glass transition temperature, and hydrophobicity. The isobutyl group in this compound provides a hydrophobic character to the resulting polymer, which can be advantageous in specific drug delivery applications, such as the encapsulation of hydrophobic active pharmaceutical ingredients (APIs).

The free-radical polymerization of these monomers is typically initiated by thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction proceeds via chain-growth, and the molecular weight and polydispersity of the resulting polymer can be controlled by adjusting reaction parameters like monomer concentration, initiator concentration, temperature, and reaction time.

Synthesis of this compound Monomer

The synthesis of N-substituted maleimides is generally a two-step process involving the formation of a maleamic acid intermediate followed by cyclodehydration.

Experimental Protocol: Monomer Synthesis

Materials:

  • Maleic anhydride

  • Isobutylamine

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Diethyl ether (anhydrous)

  • Glacial acetic acid

  • Ice

  • Deionized water

Procedure:

  • Formation of N-isobutylmaleamic acid:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether at room temperature.

    • Slowly add isobutylamine (1.0 eq) dropwise to the stirring solution.

    • A white precipitate of N-isobutylmaleamic acid will form.

    • Continue stirring for 2 hours at room temperature.

    • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.

  • Cyclodehydration to this compound:

    • To the dried N-isobutylmaleamic acid, add acetic anhydride (3.0 eq) and a catalytic amount of anhydrous sodium acetate (0.1 eq).

    • Heat the mixture to 80-90 °C with stirring for 2-3 hours.

    • After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product.

    • Filter the solid, wash thoroughly with deionized water, and dry.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Monomer_Synthesis cluster_0 Step 1: Maleamic Acid Formation cluster_1 Step 2: Cyclodehydration MA Maleic Anhydride MA_acid N-Isobutylmaleamic Acid MA->MA_acid IBA Isobutylamine IBA->MA_acid ether Diethyl Ether ether->MA_acid NIBM This compound MA_acid->NIBM Ac2O Acetic Anhydride Ac2O->NIBM NaOAc Sodium Acetate NaOAc->NIBM

Synthesis of this compound.

Free-Radical Polymerization of this compound

The following protocol describes a typical free-radical solution polymerization of this compound using AIBN as the initiator.

Experimental Protocol: Polymerization

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Tetrahydrofuran (THF), anhydrous (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

  • Oil bath

Procedure:

  • Reaction Setup:

    • Place the this compound monomer and AIBN in a Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous THF to dissolve the solids. A typical monomer concentration is 1-2 M. The amount of AIBN is typically 0.1-1.0 mol% with respect to the monomer.

  • Degassing:

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization:

    • After the final thaw cycle, backfill the flask with an inert gas (Nitrogen or Argon).

    • Place the flask in a preheated oil bath at 60-70 °C.

    • Allow the reaction to proceed with stirring for 12-24 hours.

  • Isolation of the Polymer:

    • After the desired reaction time, cool the flask to room temperature.

    • Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

    • Dry the polymer under vacuum at 40-50 °C to a constant weight.

Polymerization_Workflow cluster_0 Reaction Preparation cluster_1 Polymerization cluster_2 Polymer Isolation A Dissolve Monomer & Initiator in THF B Freeze-Pump-Thaw Cycles (x3) A->B C Heat under Inert Atmosphere (60-70 °C, 12-24 h) B->C D Precipitate in Methanol C->D E Filter and Wash D->E F Dry under Vacuum E->F

Workflow for free-radical polymerization.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

Characterization Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization by observing the disappearance of the C=C vinyl bond peak of the maleimide ring and the presence of the characteristic imide carbonyl peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer structure. The disappearance of the vinyl proton signals from the monomer and the appearance of broad peaks corresponding to the polymer backbone are key indicators of successful polymerization.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Thermal Analysis (TGA/DSC): To evaluate the thermal stability (decomposition temperature, Td) and the glass transition temperature (Tg) of the polymer.

Representative Data

While specific data for poly(this compound) is not widely published, the following tables provide representative data for the free-radical polymerization of various N-alkylmaleimides, which can be used as a reference for expected outcomes.

Table 1: Polymerization Conditions and Results for N-Alkylmaleimides

N-SubstituentInitiatorSolventTemp (°C)Mn ( g/mol )PDI (Mw/Mn)Reference
n-HexylAIBNTHF609,8002.10[1]
CyclohexylAIBNTHF6012,3001.92[1]
PhenylAIBNTHF6015,4001.85[1]
tert-ButylAIBNBenzene60>20,000-[2]

Table 2: Thermal Properties of Representative Poly(N-Alkylmaleimides)

N-SubstituentTg (°C)Td (°C, 5% weight loss)Reference
n-Hexyl--[1]
Cyclohexyl185365[1]
Phenyl225380[1]
tert-Butyl>300~350[2]

Note: The data presented in these tables are for representative N-substituted maleimides and may vary for this compound.

Applications in Drug Development

Polymers based on N-substituted maleimides have several potential applications in the pharmaceutical sciences:

  • Drug Conjugation: The maleimide group is highly reactive towards thiols, enabling the conjugation of cysteine-containing peptides, proteins, or small molecule drugs to the polymer backbone.

  • Hydrophobic Drug Delivery: The hydrophobic nature of poly(this compound) makes it a candidate for formulating nanoparticles or micelles for the encapsulation and delivery of poorly water-soluble drugs.

  • Excipients: The high thermal stability of these polymers could be beneficial for use as excipients in formulations that undergo thermal processing, such as hot-melt extrusion.

Signaling_Pathway cluster_0 Polymer Platform cluster_1 Potential Applications cluster_2 Therapeutic Outcome Polymer Poly(N-isobutylmaleimide) App1 Drug Conjugation (via residual maleimide or post-modification) Polymer->App1 App2 Hydrophobic Drug Encapsulation Polymer->App2 App3 Thermally Stable Excipient Polymer->App3 Outcome Enhanced Drug Delivery & Stability App1->Outcome App2->Outcome App3->Outcome

Application pathways for Poly(N-isobutylmaleimide).

Conclusion

The protocols and information provided herein offer a comprehensive guide for the synthesis, polymerization, and characterization of this compound. This monomer serves as a valuable building block for the development of novel polymeric materials with potential applications in drug delivery and materials science. The representative data and characterization methodologies will aid researchers in establishing a baseline for their own investigations into this promising class of polymers.

References

Application Notes and Protocols: Surface Functionalization of Materials Using 1-Isobutyl-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Isobutyl-1H-pyrrole-2,5-dione, a derivative of maleimide, is a valuable reagent for the covalent modification and functionalization of material surfaces. Its core reactivity stems from the maleimide group, which exhibits high selectivity for sulfhydryl (thiol) groups under mild conditions, forming a stable thioether bond. This specificity makes it an ideal tool for researchers, scientists, and drug development professionals seeking to immobilize biomolecules such as peptides, proteins, and oligonucleotides onto a variety of substrates.

The isobutyl substituent provides a degree of hydrophobicity which can influence the solubility of the reagent in organic solvents and may affect the properties of the resulting functionalized surface. These application notes provide an overview of the chemistry, protocols for surface modification, and key applications of this compound.

Chemistry of Maleimide-Thiol Conjugation

The primary reaction mechanism for the surface functionalization of thiol-containing materials with this compound is a Michael addition. The maleimide's carbon-carbon double bond acts as a Michael acceptor for the nucleophilic thiol group. This reaction is highly efficient and proceeds readily at room temperature in a pH range of 6.5 to 7.5. At pH values above 8.0, the potential for side reactions, such as the hydrolysis of the maleimide ring, increases. Conversely, at lower pH, the protonation of the thiol group reduces its nucleophilicity, slowing down the reaction rate.

Applications in Research and Drug Development

The ability to selectively couple biomolecules to surfaces opens up a wide range of applications:

  • Biosensor Development: Immobilization of antibodies or enzymes onto sensor chips for diagnostic assays.

  • Drug Delivery Systems: Functionalization of nanoparticles or other drug carriers to target specific cells or tissues.

  • Biomaterial Engineering: Modification of scaffolds for tissue engineering to improve cell adhesion and proliferation.

  • Proteomics: Covalent capture of cysteine-containing peptides for analysis.

Experimental Protocols

Protocol 1: Functionalization of Thiolated Surfaces

This protocol describes the general procedure for immobilizing this compound onto a surface that has been pre-functionalized with thiol groups.

Materials:

  • Thiol-modified substrate (e.g., gold surface with a self-assembled monolayer of thiols, or a thiol-modified polymer)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 10 mM EDTA

  • Anhydrous organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Washing Buffer: PBS, pH 7.2

  • Nitrogen or Argon gas

Procedure:

  • Preparation of the Reagent Solution:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

    • Immediately before use, dilute the stock solution to the desired final concentration (typically 1-10 mM) in the Reaction Buffer. It is crucial to perform this dilution right before application to minimize hydrolysis of the maleimide group.

  • Surface Activation:

    • Ensure the thiol-modified substrate is clean and dry.

    • If the thiol groups are protected, perform a deprotection step according to the appropriate protocol.

    • Immediately prior to functionalization, wash the substrate with the Reaction Buffer.

  • Functionalization Reaction:

    • Immerse the thiol-modified substrate in the solution of this compound.

    • Incubate for 1-2 hours at room temperature with gentle agitation. The reaction can be performed under an inert atmosphere (nitrogen or argon) to prevent oxidation of the thiol groups.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Wash the surface thoroughly with Washing Buffer to remove any unreacted this compound. A multi-step washing process (e.g., 3 x 5 minutes) is recommended.

    • Finally, rinse with deionized water and dry under a stream of nitrogen.

  • Storage:

    • Store the functionalized surface in a dry, inert atmosphere to prevent degradation of the maleimide group.

Protocol 2: Immobilization of Cysteine-Containing Peptides

This protocol outlines the steps for conjugating a cysteine-containing peptide to a surface functionalized with this compound.

Materials:

  • This compound functionalized substrate

  • Cysteine-containing peptide

  • Conjugation Buffer: PBS, pH 6.8, with 10 mM EDTA

  • Washing Buffer: PBS, pH 7.2

  • Quenching Solution (optional): 10 mM L-cysteine in Conjugation Buffer

Procedure:

  • Preparation of the Peptide Solution:

    • Dissolve the cysteine-containing peptide in the Conjugation Buffer to the desired final concentration (typically 0.1-1 mg/mL).

    • If the peptide has disulfide bonds that need to be reduced to free thiols, pre-treat the peptide solution with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent.

  • Conjugation Reaction:

    • Immerse the maleimide-functionalized substrate in the peptide solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching (Optional):

    • To block any unreacted maleimide groups, the surface can be incubated with the Quenching Solution for 30 minutes at room temperature.

  • Washing:

    • Remove the substrate from the peptide solution.

    • Wash the surface extensively with Washing Buffer to remove non-covalently bound peptide.

    • Rinse with deionized water and dry under a stream of nitrogen.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from surface functionalization experiments using maleimide chemistry. The exact values will depend on the specific substrate, biomolecule, and reaction conditions.

ParameterTypical Value RangeMethod of Measurement
Surface Coverage 10 - 500 ng/cm²Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR), X-ray Photoelectron Spectroscopy (XPS)
Contact Angle (Water) Increase of 10-30° after maleimide functionalizationContact Angle Goniometry
Reaction Efficiency 70 - 95%Spectroscopic methods (e.g., Ellman's test for free thiols), Fluorescence labeling
Stability of Thioether Bond Stable at pH 4-9 for extended periodsHPLC analysis of released molecules, activity assays of immobilized enzymes

Visualizations

G cluster_0 Step 1: Surface Preparation cluster_1 Step 2: Functionalization cluster_2 Step 3: Conjugation ThiolatedSurface Thiolated Surface (-SH) MaleimideSurface Maleimide-Activated Surface ThiolatedSurface->MaleimideSurface + Reagent (pH 6.5-7.5) Reagent This compound FunctionalizedSurface Biomolecule-Conjugated Surface MaleimideSurface->FunctionalizedSurface + Biomolecule (pH 6.5-7.5) Biomolecule Cysteine-Containing Biomolecule (-SH)

Caption: Experimental workflow for surface functionalization.

G Thiol Surface-SH (Thiol Group) Thioether Stable Thioether Bond (Covalent Linkage) Thiol->Thioether Maleimide This compound Maleimide->Thioether

Caption: Reaction scheme of maleimide-thiol conjugation.

Application Notes and Protocols: Copolymerization of N-Isobutylmaleimide with Styrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental setup and protocols for the copolymerization of N-isobutylmaleimide (N-IBM) with styrene (St). The resulting copolymers have potential applications in various fields due to their thermal stability and specific functional groups.

Introduction

The copolymerization of N-substituted maleimides with styrene is a well-established method for synthesizing polymers with enhanced thermal properties. The incorporation of the imide ring from N-isobutylmaleimide into the polystyrene backbone can significantly increase the glass transition temperature (Tg) of the resulting copolymer. This makes these materials suitable for applications requiring high heat resistance. The copolymerization is typically carried out via free radical polymerization, which can be initiated by thermal initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The properties of the final copolymer can be tailored by controlling the monomer feed ratio and the polymerization conditions.

Experimental Data

The following table summarizes key quantitative data for the copolymerization of N-isobutylmaleimide and styrene.

ParameterValueExperimental ConditionsReference
Reactivity Ratio (r₁ - Styrene) < 0Mass polymerization at 348K (75°C) with AIBN initiator.
Reactivity Ratio (r₂ - N-Isobutylmaleimide) > 0Mass polymerization at 348K (75°C) with AIBN initiator.
Glass Transition Temperature (Tg) Increases with increasing maleimide contentThe Tg of copolymers of styrene and N-substituted maleimides generally increases with a higher mole fraction of the maleimide monomer.[1][2]General observation for similar copolymer systems.

Note: The reactivity ratios indicate that the reaction of growing polymer chains with N-isobutylmaleimide is favored, leading to a copolymer enriched in the N-iso-BMI monomer compared to the initial monomer feed.

Experimental Protocols

This section provides detailed protocols for the free-radical copolymerization of N-isobutylmaleimide with styrene.

Materials and Equipment
  • Monomers: Styrene (St), N-isobutylmaleimide (N-IBM)

  • Initiator: 2,2'-Azobisisobutyronitrile (AIBN)

  • Solvents: Toluene (for solution polymerization), Methanol (for purification)

  • Equipment:

    • Schlenk flask or reaction vessel with a magnetic stirrer and condenser

    • Heating mantle or oil bath with temperature controller

    • Vacuum line and inert gas (Nitrogen or Argon) supply

    • Beakers, graduated cylinders, and other standard laboratory glassware

    • Vacuum oven

Monomer and Initiator Purification
  • Styrene: The inhibitor is removed by washing with an aqueous sodium hydroxide solution, followed by washing with distilled water until neutral. The styrene is then dried over anhydrous magnesium sulfate and distilled under reduced pressure.[3]

  • N-Isobutylmaleimide: Can be synthesized according to literature methods or purchased commercially. If necessary, it can be purified by recrystallization.

  • AIBN: Purified by recrystallization from a suitable solvent like methanol.[4]

Polymerization Procedure (Solution Polymerization)
  • Reaction Setup: A dried Schlenk flask equipped with a magnetic stir bar is charged with the desired molar ratio of styrene and N-isobutylmaleimide.

  • Solvent Addition: Toluene is added to the flask to achieve the desired total monomer concentration (e.g., 1-2 mol/L).

  • Initiator Addition: AIBN is added to the monomer solution (typically 0.1-1.0 mol% with respect to the total monomer concentration).

  • Degassing: The mixture is degassed by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: The reaction flask is placed in a preheated oil bath at a controlled temperature (e.g., 70 ± 1 °C) and stirred for a specified duration (e.g., 4-24 hours).[4]

  • Termination: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.

  • Purification: The viscous polymer solution is diluted with a small amount of the reaction solvent and then precipitated by dropwise addition into a large excess of a non-solvent, such as methanol, under vigorous stirring.

  • Drying: The precipitated copolymer is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.[3]

Characterization Methods
  • Structure Confirmation: The structure of the resulting copolymer can be confirmed using spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy.[5]

  • Molecular Weight and Polydispersity: These properties are determined by Gel Permeation Chromatography (GPC).[5]

  • Thermal Properties: The glass transition temperature (Tg) and thermal stability of the copolymer are evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.[5][6]

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_poly Polymerization cluster_workup Workup & Purification cluster_char Characterization Monomer_Purification Monomer Purification (Styrene, N-IBM) Reaction_Setup Reaction Setup (Flask, Monomers, Solvent, Initiator) Monomer_Purification->Reaction_Setup Initiator_Purification Initiator Purification (AIBN) Initiator_Purification->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Polymerization (Heating & Stirring) Degassing->Polymerization Termination Termination (Cooling) Polymerization->Termination Precipitation Precipitation in Methanol Termination->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying in Vacuum Oven Filtration->Drying FTIR_NMR Structural Analysis (FTIR, NMR) Drying->FTIR_NMR GPC Molecular Weight (GPC) Drying->GPC DSC_TGA Thermal Analysis (DSC, TGA) Drying->DSC_TGA

Caption: Experimental workflow for the copolymerization of N-isobutylmaleimide with styrene.

Logical Relationship of Polymer Properties

PolymerProperties cluster_inputs Input Variables cluster_outputs Output Properties Monomer_Ratio Monomer Feed Ratio (St / N-IBM) Copolymer_Composition Copolymer Composition Monomer_Ratio->Copolymer_Composition influences Poly_Conditions Polymerization Conditions (Temp, Time, Initiator Conc.) Molecular_Weight Molecular Weight & PDI Poly_Conditions->Molecular_Weight influences Thermal_Properties Thermal Properties (Tg) Copolymer_Composition->Thermal_Properties determines

Caption: Relationship between experimental variables and resulting copolymer properties.

References

Application Notes and Protocols for the Use of N-isobutylmaleimide in the Development of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the efficacy, stability, and safety of the ADC. Maleimide-based linkers are widely used for their ability to react with thiol groups on cysteine residues of antibodies under mild physiological conditions.[1] This document provides detailed application notes and protocols for the use of N-isobutylmaleimide, an N-alkyl maleimide derivative, in the development of ADCs.

While N-alkyl maleimides like N-isobutylmaleimide offer a straightforward approach to ADC synthesis, it is crucial to note that the resulting thiosuccinimide linkage can be unstable. This instability is due to a retro-Michael reaction, which can lead to premature release of the drug payload from the antibody.[2][3][4][5][6] This can decrease the therapeutic efficacy and increase off-target toxicity.[3] More stable alternatives, such as N-aryl maleimides, have been developed to address this limitation.[7] These application notes will therefore also address methods for assessing the stability of ADCs prepared with N-isobutylmaleimide.

Chemical Properties and Conjugation Chemistry

N-isobutylmaleimide is a chemical compound containing a maleimide functional group substituted with an isobutyl group on the nitrogen atom. The maleimide group is an excellent Michael acceptor and reacts specifically with sulfhydryl (thiol) groups of cysteine residues on the antibody to form a stable thioether bond.[1] This reaction is most efficient at a pH range of 6.5-7.5.[1]

The general scheme for the conjugation of a maleimide-functionalized drug to an antibody involves two main steps:

  • Antibody Reduction: The interchain disulfide bonds of the antibody are partially or fully reduced to generate free thiol groups. Common reducing agents for this purpose include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).[8]

  • Thiol-Maleimide Conjugation: The maleimide-activated drug-linker is then added to the reduced antibody, leading to the formation of a covalent bond between the drug-linker and the antibody's cysteine residues.

Experimental Protocols

Protocol 1: Antibody Disulfide Bond Reduction

This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Conjugation buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.2-7.5, degassed

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare a solution of the monoclonal antibody at a concentration of 5-10 mg/mL in conjugation buffer.

  • Add a 10-20 fold molar excess of the reducing agent (DTT or TCEP) to the antibody solution.

  • Incubate the reaction mixture at 37°C for 30-90 minutes. The optimal time and temperature may need to be determined empirically for each specific antibody.[9]

  • Remove the excess reducing agent by passing the solution through a desalting column pre-equilibrated with conjugation buffer.

  • Determine the concentration of the reduced antibody and the number of free thiols per antibody using Ellman's reagent (DTNB).

Protocol 2: Synthesis of N-isobutylmaleimide Drug-Linker

This protocol outlines the synthesis of a drug-linker construct activated with N-isobutylmaleimide. This example assumes the drug contains a primary amine for conjugation to a linker containing a carboxylic acid, which is then activated to react with N-(2-aminoethyl)isobutylmaleimide.

Materials:

  • Cytotoxic drug with a reactive amine group

  • Linker with a carboxylic acid and a protected amine (e.g., Fmoc-NH-(PEG)n-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Piperidine in DMF

  • N-(2-aminoethyl)isobutylmaleimide

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

Procedure:

  • Drug-Linker Conjugation:

    • Dissolve the amine-containing drug and the carboxyl-containing linker in anhydrous DMF.

    • Add DCC and NHS to the solution to activate the carboxylic acid.

    • Stir the reaction at room temperature for 4-12 hours.

    • Purify the drug-linker conjugate by HPLC.

  • Deprotection of the Linker:

    • Treat the purified drug-linker with 20% piperidine in DMF to remove the Fmoc protecting group.

    • Purify the deprotected drug-linker by HPLC.

  • Activation with N-isobutylmaleimide:

    • Dissolve the deprotected drug-linker in anhydrous DMF.

    • Add N-(2-aminoethyl)isobutylmaleimide and a coupling agent like HATU in the presence of a base such as TEA.

    • Stir the reaction at room temperature for 2-4 hours.

    • Purify the final N-isobutylmaleimide drug-linker by HPLC.

Protocol 3: Conjugation of N-isobutylmaleimide Drug-Linker to Antibody

This protocol details the conjugation of the N-isobutylmaleimide-activated drug-linker to the reduced antibody.

Materials:

  • Reduced antibody from Protocol 1

  • N-isobutylmaleimide drug-linker from Protocol 2

  • Conjugation buffer (as in Protocol 1)

  • Quenching solution: N-acetylcysteine (NAC) or cysteine

  • Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)

Procedure:

  • Immediately after reduction and purification, dilute the reduced antibody to 2-5 mg/mL in cold conjugation buffer.

  • Dissolve the N-isobutylmaleimide drug-linker in a small amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the conjugation buffer.

  • Add a 5-10 fold molar excess of the drug-linker solution to the reduced antibody solution with gentle mixing.

  • Allow the conjugation reaction to proceed at 4°C for 1-4 hours or at room temperature for 1 hour.

  • Quench the reaction by adding a 20-fold molar excess of the quenching reagent (e.g., NAC) over the initial amount of the maleimide-drug linker.[10] Incubate for 20-30 minutes.

  • Purify the ADC from unconjugated drug-linker and other small molecules using SEC or TFF.

  • Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity.

Data Presentation

Table 1: Representative Stability of N-Alkyl vs. N-Aryl Maleimide ADCs

This table summarizes the comparative stability of ADCs prepared with traditional N-alkyl maleimides (representative of N-isobutylmaleimide) versus the more stable N-aryl maleimides. Data is illustrative and based on published findings.[7]

Maleimide TypeDeconjugation in Serum (7 days at 37°C)Reference
N-Alkyl Maleimide35-67%[7]
N-Aryl Maleimide< 20%[7]
Table 2: Methods for ADC Characterization

This table outlines key analytical techniques for characterizing the synthesized ADC.

ParameterAnalytical MethodPurposeReference
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)Separates ADC species based on hydrophobicity, allowing for the determination of the average DAR and the distribution of different drug-loaded species.[11]
UV-Vis SpectroscopyA simple method to estimate the average DAR by measuring the absorbance of the antibody and the drug at their respective maximal wavelengths.[12]
Mass Spectrometry (LC-MS)Provides the exact mass of the intact ADC and its subunits, allowing for precise DAR determination.[][14]
Aggregation Size Exclusion Chromatography (SEC)Separates molecules based on size to quantify the percentage of high molecular weight species (aggregates).[15]
Purity SDS-PAGE (reduced and non-reduced)Assesses the integrity of the antibody and the efficiency of conjugation.[16]
Stability Thiol Exchange AssayEvaluates the stability of the maleimide linkage in the presence of a competing thiol like glutathione.[1]

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (Free Thiols) mAb->reduced_mAb Reduction (DTT/TCEP) ADC_mixture Crude ADC Mixture reduced_mAb->ADC_mixture drug_linker N-isobutylmaleimide Drug-Linker drug_linker->ADC_mixture Thiol-Maleimide Reaction (pH 6.5-7.5) purified_ADC Purified ADC ADC_mixture->purified_ADC Purification (SEC/TFF) characterized_ADC Characterized ADC purified_ADC->characterized_ADC Characterization (HIC, MS, SEC)

Caption: Experimental workflow for ADC synthesis using N-isobutylmaleimide.

Maleimide_Stability_Pathways Thiosuccinimide Thiosuccinimide Adduct (Antibody-S-Linker-Drug) Deconjugated Deconjugated ADC + Released Drug-Linker Thiosuccinimide->Deconjugated Retro-Michael Reaction (e.g., + Glutathione) Hydrolyzed Hydrolyzed, Stable Adduct Thiosuccinimide->Hydrolyzed Hydrolysis (Stabilization) Off_Target Off_Target Deconjugated->Off_Target Off-Target Toxicity

Caption: Competing pathways of retro-Michael reaction and hydrolysis for maleimide-based ADCs.

Payload_Signaling_Pathway ADC ADC Targeting Tumor Cell Internalization Internalization (Endocytosis) ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Tubulin_Inhibitor Tubulin Inhibitor Payload (e.g., MMAE, DM1) Payload_Release->Tubulin_Inhibitor DNA_Damaging_Agent DNA Damaging Payload (e.g., PBDs, Calicheamicin) Payload_Release->DNA_Damaging_Agent Microtubule_Disruption Microtubule Disruption Tubulin_Inhibitor->Microtubule_Disruption DNA_Damage DNA Damage (e.g., crosslinking, strand breaks) DNA_Damaging_Agent->DNA_Damage G2_M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2_M_Arrest Apoptosis_Tubulin Apoptosis G2_M_Arrest->Apoptosis_Tubulin Apoptosis_DNA Apoptosis DNA_Damage->Apoptosis_DNA

Caption: General signaling pathways of common ADC payloads.

Concluding Remarks

The use of N-isobutylmaleimide provides a direct method for the synthesis of ADCs through well-established thiol-maleimide chemistry. However, researchers must be aware of the potential for instability of the resulting conjugate due to the retro-Michael reaction.[2][3][4][5][6] It is imperative to perform thorough characterization and stability studies to ensure the quality and reliability of the final ADC product. For the development of clinical candidates, the use of more advanced, stabilized maleimide derivatives or alternative conjugation chemistries should be strongly considered to mitigate the risks associated with premature drug release.[7]

References

Application Notes and Protocols for the Synthesis of Block Copolymers Using 1-Isobutyl-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of block copolymers incorporating 1-Isobutyl-1H-pyrrole-2,5-dione (N-isobutylmaleimide). Given the reactivity of the maleimide group, these protocols focus on two primary strategies: controlled radical polymerization and post-polymerization modification via thiol-maleimide "click" chemistry. These methods offer excellent control over the polymer architecture and are highly relevant for creating materials for drug delivery applications.[1][2][3][4]

Introduction

Block copolymers are a versatile class of macromolecules composed of two or more distinct polymer chains linked together. Their ability to self-assemble into various nanostructures makes them ideal candidates for advanced drug delivery systems, enabling the encapsulation and targeted release of therapeutic agents.[5] this compound, an N-substituted maleimide, is a valuable monomer for incorporation into such systems. The maleimide functionality can serve as a reactive handle for bioconjugation or can influence the physicochemical properties of the resulting polymer.

This document outlines three robust protocols for synthesizing block copolymers containing a poly(this compound) block:

  • Sequential Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

  • Sequential Atom Transfer Radical Polymerization (ATRP)

  • Synthesis via Thiol-Maleimide "Click" Chemistry

Protocol 1: Sequential RAFT Polymerization

Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[6][7][8] This protocol describes the sequential synthesis of a diblock copolymer, for example, poly(styrene)-b-poly(this compound).

Experimental Workflow: RAFT Polymerization

RAFT_Workflow cluster_step1 Step 1: Synthesis of Macro-CTA cluster_step2 Step 2: Chain Extension A Styrene + RAFT Agent + AIBN B Polymerization (e.g., 60-80°C) A->B C Purification (Precipitation) B->C D Poly(styrene) Macro-CTA C->D E Poly(styrene) Macro-CTA + This compound + AIBN D->E Chain Transfer Agent for Step 2 F Polymerization (e.g., 60-80°C) E->F G Purification (Precipitation) F->G H Poly(styrene)-b-poly(N-isobutylmaleimide) G->H

Caption: Workflow for sequential RAFT polymerization.

Methodology

Part A: Synthesis of Poly(styrene) Macro-RAFT Agent

  • Reagents & Equipment:

    • Styrene (inhibitor removed)

    • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

    • Azobisisobutyronitrile (AIBN) (initiator)

    • Anhydrous 1,4-dioxane

    • Schlenk flask, magnetic stirrer, oil bath, vacuum line

  • Procedure:

    • In a Schlenk flask, dissolve styrene (e.g., 5 g, 48 mmol), CPADB (e.g., 0.134 g, 0.48 mmol), and AIBN (e.g., 0.016 g, 0.096 mmol) in 1,4-dioxane (10 mL). The molar ratio of [Monomer]:[CTA]:[Initiator] should be tailored to the desired molecular weight.

    • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70°C.

    • Allow the polymerization to proceed for the desired time (e.g., 12-24 hours). Monitor conversion via ¹H NMR.

    • Quench the polymerization by exposing the mixture to air and cooling in an ice bath.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.

    • Filter and dry the resulting poly(styrene) macro-RAFT agent under vacuum.

Part B: Synthesis of Poly(styrene)-b-poly(this compound)

  • Reagents & Equipment:

    • Poly(styrene) macro-RAFT agent (from Part A)

    • This compound

    • AIBN

    • Anhydrous 1,4-dioxane

    • Schlenk flask, magnetic stirrer, oil bath, vacuum line

  • Procedure:

    • In a Schlenk flask, dissolve the poly(styrene) macro-RAFT agent (e.g., 2 g), this compound (e.g., 2 g, 13 mmol), and AIBN (e.g., 0.005 g, 0.03 mmol) in 1,4-dioxane (15 mL).

    • Repeat the freeze-pump-thaw cycles (step A.2).

    • Place the flask in a preheated oil bath at 70°C and stir for 12-24 hours.

    • Quench the reaction as described in step A.5.

    • Purify the block copolymer by precipitation in cold methanol or a suitable non-solvent.

    • Filter and dry the final product under vacuum.

Protocol 2: Sequential ATRP

Atom Transfer Radical Polymerization (ATRP) is another robust method for synthesizing well-defined block copolymers.[9][10][11][12][13] This protocol outlines the synthesis of a diblock copolymer, for example, poly(methyl methacrylate)-b-poly(this compound).

Experimental Workflow: ATRP

ATRP_Workflow cluster_step1 Step 1: Synthesis of Macroinitiator cluster_step2 Step 2: Chain Extension A Methyl Methacrylate (MMA) + Ethyl α-bromoisobutyrate (EBiB) + CuBr/PMDETA B Polymerization (e.g., 50-70°C) A->B C Purification (Column Chromatography) B->C D Poly(MMA) Macroinitiator C->D E Poly(MMA) Macroinitiator + This compound + CuBr/PMDETA D->E Initiator for Step 2 F Polymerization (e.g., 70-90°C) E->F G Purification (Column Chromatography) F->G H Poly(MMA)-b-poly(N-isobutylmaleimide) G->H

Caption: Workflow for sequential ATRP.

Methodology

Part A: Synthesis of Poly(methyl methacrylate) Macroinitiator

  • Reagents & Equipment:

    • Methyl methacrylate (MMA) (inhibitor removed)

    • Ethyl α-bromoisobutyrate (EBiB) (initiator)

    • Copper(I) bromide (CuBr)

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

    • Anhydrous anisole

    • Schlenk flask, magnetic stirrer, oil bath, vacuum line

  • Procedure:

    • To a Schlenk flask, add CuBr (e.g., 0.036 g, 0.25 mmol). Seal the flask and cycle between vacuum and nitrogen three times.

    • Add anisole (5 mL), MMA (e.g., 5 g, 50 mmol), EBiB (e.g., 0.049 g, 0.25 mmol), and PMDETA (e.g., 0.052 mL, 0.25 mmol) via syringe under a nitrogen atmosphere.

    • Perform three freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at 60°C.

    • After the desired time (e.g., 6-12 hours), quench the reaction by opening the flask to air and diluting with THF.

    • Pass the mixture through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Part B: Synthesis of Poly(methyl methacrylate)-b-poly(this compound)

  • Reagents & Equipment:

    • Poly(MMA) macroinitiator (from Part A)

    • This compound

    • CuBr, PMDETA

    • Anhydrous anisole

    • Schlenk flask, magnetic stirrer, oil bath, vacuum line

  • Procedure:

    • Repeat step A.1 with CuBr (e.g., 0.018 g, 0.125 mmol).

    • Add a solution of the poly(MMA) macroinitiator (e.g., 2.5 g, assuming Mn ~10,000 g/mol , 0.25 mmol) and this compound (e.g., 3.8 g, 25 mmol) in anisole (15 mL) to the Schlenk flask, followed by PMDETA (e.g., 0.026 mL, 0.125 mmol).

    • Perform three freeze-pump-thaw cycles.

    • Place the flask in an oil bath at 80°C for 12-24 hours.

    • Quench and purify the block copolymer as described in steps A.5-A.7.

Protocol 3: Synthesis via Thiol-Maleimide "Click" Chemistry

This approach involves synthesizing two separate polymer chains, one with a terminal thiol group and the other with a terminal maleimide group, and then coupling them together.[14][15][16][17][18][19] This method is highly efficient and proceeds under mild conditions. Here, we describe the synthesis of a maleimide-terminated polymer and its subsequent reaction with a commercially available thiol-terminated polymer (e.g., thiol-terminated polyethylene glycol).

Experimental Workflow: Thiol-Maleimide Click Chemistry

Click_Chemistry_Workflow cluster_synthesis Polymer Synthesis cluster_click Click Reaction A Polymer 1 Synthesis (e.g., RAFT of N-isobutylmaleimide with maleimide-functional CTA) C Dissolve Polymers 1 & 2 in common solvent (e.g., DMF) A->C B Polymer 2 Synthesis (e.g., Thiol-terminated PEG) B->C D React at Room Temperature (optional: add base catalyst) C->D E Purification (Dialysis or Precipitation) D->E F Block Copolymer E->F

Caption: Workflow for Thiol-Maleimide Click Chemistry.

Methodology

Part A: Synthesis of Maleimide-Terminated Poly(this compound)

This can be achieved by initiating the polymerization of this compound with a maleimide-containing initiator.

  • Reagents & Equipment:

    • This compound

    • N-(2-hydroxyethyl)maleimide

    • 2-bromoisobutyryl bromide

    • Triethylamine

    • AIBN

    • Anhydrous THF

    • Standard glassware for organic synthesis and polymerization

  • Procedure (Synthesis of Maleimide Initiator):

    • Synthesize a maleimide-functional ATRP initiator by reacting N-(2-hydroxyethyl)maleimide with 2-bromoisobutyryl bromide in the presence of triethylamine. Purify by column chromatography.

    • Alternatively, use a commercially available maleimide-functional initiator.

  • Procedure (Polymerization):

    • Polymerize this compound using the maleimide-functional initiator via ATRP (as described in Protocol 2) or RAFT.

    • Purify the resulting maleimide-terminated polymer thoroughly to remove unreacted monomer and catalyst.

Part B: Thiol-Maleimide Conjugation

  • Reagents & Equipment:

    • Maleimide-terminated poly(this compound) (from Part A)

    • Thiol-terminated polymer (e.g., HS-PEG-OCH₃)

    • Anhydrous, amine-free N,N-Dimethylformamide (DMF)

    • Nitrogen atmosphere

  • Procedure:

    • In a flask under a nitrogen atmosphere, dissolve the maleimide-terminated polymer (1 equivalent) and the thiol-terminated polymer (1.1 equivalents) in DMF.

    • Stir the reaction mixture at room temperature for 4-24 hours. The reaction can be monitored by ¹H NMR by observing the disappearance of the maleimide protons (~6.8 ppm).

    • Upon completion, precipitate the block copolymer in a suitable non-solvent (e.g., diethyl ether or a hexane/ethyl acetate mixture).

    • Alternatively, purify the product by dialysis against an appropriate solvent to remove unreacted starting materials.

    • Isolate the final block copolymer by filtration or lyophilization.

Data Presentation and Characterization

The synthesized block copolymers should be thoroughly characterized to confirm their structure, molecular weight, and purity.

Characterization Techniques
  • ¹H NMR Spectroscopy: To confirm the presence of both blocks and determine the copolymer composition.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).[5][20]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperatures (T₉) of the polymer blocks.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the block copolymer.[21]

Expected Quantitative Data

The following table summarizes typical data expected from the characterization of the synthesized block copolymers.

ParameterPoly(styrene)-b-poly(N-isobutylmaleimide) (RAFT)Poly(MMA)-b-poly(N-isobutylmaleimide) (ATRP)PEG-b-poly(N-isobutylmaleimide) (Click)
Mₙ (SEC, g/mol ) 15,000 - 50,00015,000 - 50,000Dependent on starting polymers
PDI (SEC) 1.1 - 1.31.1 - 1.3Broader, dependent on starting polymers
¹H NMR Signals for both styrene and isobutylmaleimide unitsSignals for both MMA and isobutylmaleimide unitsSignals for PEG and isobutylmaleimide units
T₉ (°C) Two distinct T₉s expected (e.g., ~100°C for PS, specific T₉ for PNIBM)Two distinct T₉s expected (e.g., ~105°C for PMMA, specific T₉ for PNIBM)One T₉ for PNIBM and a melting point (Tₘ) for PEG
Thermal Stability (TGA) Onset of degradation typically > 250°COnset of degradation typically > 250°CDegradation profile showing contributions from both blocks

Applications in Drug Development

Block copolymers containing N-substituted maleimides are of significant interest in drug delivery for several reasons:

  • Micelle Formation: Amphiphilic block copolymers can self-assemble in aqueous media to form micelles, which can encapsulate hydrophobic drugs, increasing their solubility and bioavailability.

  • Bioconjugation: The maleimide group, if not consumed during synthesis, can be used for the covalent attachment of targeting ligands (e.g., antibodies, peptides) or drugs via reaction with thiols present in these molecules.[4]

  • pH-Responsive Systems: If a pH-sensitive block is included, the block copolymer can be designed to release its payload in the acidic environment of tumors or endosomes.[3]

Signaling Pathway Diagram: Targeted Drug Delivery

Drug_Delivery_Pathway cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment Micelle Drug-Loaded Micelle (Block Copolymer) TumorCell Tumor Cell Micelle->TumorCell EPR Effect (Passive Targeting) Receptor Cell Surface Receptor Micelle->Receptor Ligand-Receptor Binding (Active Targeting) Endosome Endosome (Low pH) TumorCell->Endosome Receptor->TumorCell Internalization DrugRelease Drug Release Endosome->DrugRelease pH-Triggered Disassembly Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis Therapeutic Action

Caption: Targeted drug delivery pathway using block copolymer micelles.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Isobutylmaleimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-isobutylmaleimide. Our aim is to facilitate the optimization of reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-isobutylmaleimide?

A1: The most prevalent method for synthesizing N-isobutylmaleimide is a two-step process. The first step involves the reaction of maleic anhydride with isobutylamine to form the intermediate, N-isobutylmaleamic acid. The second step is the cyclodehydration of this intermediate to yield the final product, N-isobutylmaleimide.

Q2: What are the critical parameters influencing the yield of N-isobutylmaleimide?

A2: Several factors significantly impact the reaction yield, including the choice of dehydrating agent and solvent for the cyclization step, reaction temperature, and reaction time. The purity of the starting materials, particularly the maleic anhydride and isobutylamine, is also crucial to prevent side reactions.

Q3: What are common side products in N-isobutylmaleimide synthesis?

A3: The primary side product is the uncyclized intermediate, N-isobutylmaleamic acid, resulting from incomplete dehydration. Another potential side product is the hydrolysis of the maleimide ring of the final product, which can occur during workup if the pH is not controlled, leading to the formation of N-isobutylmaleamic acid. Polymerization of the maleimide product can also occur, especially at high temperatures.

Q4: How can I purify crude N-isobutylmaleimide?

A4: Common purification techniques for N-isobutylmaleimide include recrystallization, typically from solvents like cyclohexane or ethanol. Washing the crude product with aqueous solutions of dilute acid and base can effectively remove unreacted isobutylamine and N-isobutylmaleamic acid, respectively. Column chromatography can also be employed for high-purity requirements.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of N-isobutylmaleimide.

Low or No Product Yield
Potential Cause Recommended Action
Incomplete Cyclodehydration Increase reaction time or temperature for the cyclization step. Ensure the dehydrating agent is active and used in the correct stoichiometric amount. Consider using a more potent dehydrating agent such as acetic anhydride with sodium acetate or p-toluenesulfonic acid in a solvent that allows for azeotropic removal of water (e.g., toluene).
Degraded Starting Materials Use freshly opened or purified maleic anhydride and isobutylamine. Maleic anhydride is susceptible to hydrolysis.
Suboptimal Reaction Temperature Optimize the temperature for both the formation of the maleamic acid (typically at or below room temperature to control the exotherm) and the cyclization step (often requires heating).
Product Loss During Workup N-isobutylmaleimide has some solubility in water. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent to recover dissolved product.
Presence of Impurities
Impurity Identification Recommended Action for Removal
N-isobutylmaleamic acid Can be detected by NMR (presence of carboxylic acid and amide protons) and IR (broad O-H stretch).Wash the organic layer containing the product with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to convert the acid to its water-soluble salt.
Unreacted Isobutylamine Can be detected by its characteristic amine smell and by GC-MS.Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to form the water-soluble ammonium salt.
Polymerized Product Appears as an insoluble or high molecular weight smear on TLC or by GPC.Avoid excessive heating during the reaction and purification. Use polymerization inhibitors if necessary. Purification can be challenging; recrystallization may help separate the monomer from the polymer.

Data Presentation

Comparison of Cyclodehydration Conditions for N-Alkylmaleimide Synthesis
Dehydrating Agent Solvent Temperature (°C) Typical Yield (%) Notes
Acetic Anhydride / Sodium AcetateAcetic Anhydride80-10075-90A classic and effective method. Sodium acetate acts as a catalyst.
p-Toluenesulfonic Acid (p-TSA)TolueneReflux80-95Allows for azeotropic removal of water using a Dean-Stark apparatus, driving the reaction to completion.[1]
Trifluoroacetic Anhydride (TFAA)Dichloromethane0 to RT>90A very powerful dehydrating agent, useful for sensitive substrates, but more expensive.
Dicyclohexylcarbodiimide (DCC)Dichloromethane0 to RT70-85Forms a urea byproduct that needs to be filtered off.

Experimental Protocols

Detailed Methodology for N-Isobutylmaleimide Synthesis

This protocol is a representative two-step procedure adapted from established methods for N-alkylmaleimide synthesis.

Step 1: Synthesis of N-Isobutylmaleamic Acid

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane at room temperature.

  • Cool the solution in an ice bath.

  • Add isobutylamine (1.0 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The N-isobutylmaleamic acid often precipitates as a white solid. Collect the solid by filtration, wash with cold solvent, and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Cyclodehydration to N-Isobutylmaleimide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the N-isobutylmaleamic acid (1.0 eq) in a mixture of acetic anhydride (3-5 eq) and anhydrous sodium acetate (0.5-1.0 eq).

  • Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water with vigorous stirring to precipitate the crude N-isobutylmaleimide and quench the excess acetic anhydride.

  • Collect the solid product by filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., cyclohexane or ethanol) to obtain pure N-isobutylmaleimide.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: N-Isobutylmaleamic Acid Synthesis cluster_step2 Step 2: Cyclodehydration start Maleic Anhydride + Isobutylamine in Solvent reaction1 Stir at 0-10 °C, then warm to RT start->reaction1 intermediate N-Isobutylmaleamic Acid (Precipitate) reaction1->intermediate filtration1 Filter and Wash intermediate->filtration1 dried_intermediate Dried Intermediate filtration1->dried_intermediate reaction2 Heat at 80-100 °C dried_intermediate->reaction2 reagents Acetic Anhydride + Sodium Acetate workup Pour into Ice-Water reaction2->workup filtration2 Filter and Wash workup->filtration2 purification Recrystallize filtration2->purification product Pure N-Isobutylmaleimide purification->product

Caption: Experimental workflow for the two-step synthesis of N-isobutylmaleimide.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Actions start Low or No Product Yield cause1 Incomplete Cyclodehydration start->cause1 cause2 Degraded Starting Materials start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Product Loss During Workup start->cause4 solution1 Increase reaction time/temp Use potent dehydrating agent cause1->solution1 Address with solution2 Use fresh/purified reagents cause2->solution2 Address with solution3 Optimize temperature for each step cause3->solution3 Address with solution4 Minimize aqueous washes Back-extract aqueous layers cause4->solution4 Address with

Caption: Troubleshooting logic for low yield in N-isobutylmaleimide synthesis.

References

Preventing hydrolysis of the maleimide ring in 1-Isobutyl-1h-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of the maleimide ring in 1-Isobutyl-1H-pyrrole-2,5-dione during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

IssuePotential CauseRecommended Solution
Low or No Conjugation Yield Hydrolysis of this compound: The maleimide ring may have hydrolyzed before the conjugation reaction, rendering it inactive.[1][2]- Ensure the this compound reagent is fresh and has been stored properly under anhydrous conditions.[1] - Prepare aqueous solutions of the maleimide immediately before use; do not store in aqueous buffers.[2][3] - For stock solutions, dissolve the compound in an anhydrous organic solvent such as DMSO or DMF and store at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles.[1][2]
Suboptimal pH of Reaction Buffer: The pH may be too high, accelerating hydrolysis, or too low, reducing the reactivity of the thiol.[2]- Verify and adjust the pH of the reaction buffer to the optimal range of 6.5-7.5.[1][2] Use calibrated equipment for pH measurement. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and Tris within this pH range.[1][4]
Oxidized Thiol Groups: The cysteine residues on the target molecule may be in an oxidized state (disulfide bonds) and thus unavailable for conjugation.[2]- Ensure the target thiol groups are in their reduced, free state.[1] If necessary, perform a reduction step using a reducing agent like TCEP. If using DTT, it must be removed before adding the maleimide reagent.[5]
Inconsistent or Irreproducible Results Variable Reagent Quality: The reactivity of this compound can decrease over time due to gradual hydrolysis from atmospheric moisture.- Use fresh aliquots of the maleimide stock solution for each experiment. - Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[2]
Temperature Fluctuations: Higher temperatures accelerate the rate of maleimide hydrolysis.[1][5]- Perform conjugation reactions at a controlled and consistent temperature, such as room temperature or 4°C.[1] For sensitive molecules, lower temperatures are recommended.[4]
Loss of Conjugate After Purification/Storage Retro-Michael Reaction: The thiosuccinimide bond formed after conjugation is susceptible to reversal, especially in the presence of other thiols.[2][6]- To create a more stable linkage, consider a post-conjugation hydrolysis step. After purification, incubate the conjugate in a buffer with a slightly alkaline pH (e.g., 8.5-9.0) to open the thiosuccinimide ring, forming a stable succinamic acid thioether.[1][2][7]
Suboptimal Storage Conditions for Conjugate: The purified conjugate may be unstable under the chosen storage conditions.- Store the purified conjugate in a buffer with a slightly acidic to neutral pH (6.5-7.0) at 4°C for short-term storage.[7] For long-term storage, consider adding a cryoprotectant like glycerol (50%) and storing at -20°C.[4][7]

Frequently Asked Questions (FAQs)

Q1: What is maleimide hydrolysis and why is it problematic for this compound?

A1: Maleimide hydrolysis is a chemical reaction in which the maleimide ring of this compound reacts with water, causing the ring to open and form an unreactive maleamic acid derivative.[1][5] This is a significant issue because the opened ring can no longer undergo the desired Michael addition reaction with thiol groups (e.g., from cysteine residues in proteins), leading to failed or inefficient conjugation.[1]

Q2: What are the primary factors that influence the rate of maleimide hydrolysis?

A2: The two main factors are pH and temperature. The rate of hydrolysis increases significantly with higher pH values (above 7.5) and at elevated temperatures.[1][5][8] Maleimides are most stable in a slightly acidic to neutral pH range (6.5-7.5).[1]

Q3: What is the optimal pH for conjugating this compound to a thiol-containing molecule?

A3: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[2] This range serves as a compromise, ensuring that the thiol group is sufficiently deprotonated to be reactive while keeping the competing hydrolysis of the maleimide ring to a minimum.[1] At a pH of 7.0, the reaction of maleimides with thiols is about 1,000 times faster than with amines, which ensures high selectivity.[1][3]

Q4: How should I prepare and store this compound to prevent hydrolysis?

A4: It is crucial to handle and store the compound under anhydrous conditions. Store it as a dry powder in a desiccator or dissolved in an anhydrous organic solvent like DMSO or DMF at -20°C or -80°C.[2][3] Aqueous solutions should not be stored for long periods and should be prepared fresh immediately before each use.[2]

Q5: My conjugation reaction is successful, but the product seems unstable. What could be the cause?

A5: The thiosuccinimide linkage formed after the initial conjugation can be reversible through a process called the retro-Michael reaction.[6] This can lead to the detachment of the conjugated molecule. To enhance stability, a post-conjugation hydrolysis step can be performed by incubating the purified conjugate at a pH of 8.5-9.0. This opens the thiosuccinimide ring to form a highly stable succinamic acid thioether that is not susceptible to reversal.[2][7]

Quantitative Data Summary

The stability of the maleimide ring is highly dependent on environmental conditions. The following table summarizes the stability of maleimide compounds under various conditions.

Compound TypeConditionHalf-lifeNotes
Maleimide on NanoparticlesStored at 4°C, pH 7.0~32 daysTemperature significantly impacts stability.[9]
Maleimide on NanoparticlesStored at 20°C, pH 7.0~11 daysHigher temperature accelerates hydrolysis.[9]
N-phenyl maleimidepH 7.4, 37°C~55 minutesElectron-withdrawing groups on the nitrogen can decrease stability.[9][10]
N-fluorophenyl maleimidepH 7.4, 37°C~28 minutesA stronger electron-withdrawing effect further reduces stability.[9][10]
Thiosuccinimide Adduct (N-alkyl)pH 7.4, 37°C27 hoursThe formed conjugate also has limited stability.[9][10]
Thiosuccinimide Adduct (N-aryl)pH 7.4, 37°C1.5 hoursAdducts from more reactive maleimides show lower stability.[9][10]
Hydrolyzed (Ring-Opened) N-aryl succinimide thioetherNot specified> 2 yearsPost-conjugation hydrolysis leads to a highly stable product.[7][11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound (powder), anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Procedure:

    • Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]

    • Prepare a concentrated stock solution (e.g., 10-20 mM) by dissolving the powder in anhydrous DMSO or DMF.[4]

    • Vortex the solution until the powder is completely dissolved.[2]

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]

    • Store the aliquots at -20°C or -80°C, protected from light.[2]

Protocol 2: General Maleimide-Thiol Conjugation

  • Materials: Thiol-containing molecule (e.g., protein), this compound stock solution, reaction buffer (e.g., PBS, pH 7.2), (Optional) TCEP solution.

  • Procedure:

    • Prepare the thiol-containing molecule in a degassed reaction buffer at a pH between 6.5 and 7.5.[5]

    • (Optional) If disulfide bonds are present, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature to reduce the thiols.[5]

    • Immediately before conjugation, dilute the this compound stock solution into the reaction buffer.

    • Add a 10-20 fold molar excess of the maleimide solution to the solution of the thiol-containing molecule.[5]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[5] If the maleimide is fluorescent, protect the reaction from light.[4]

    • Purify the conjugate using methods such as size-exclusion chromatography or dialysis to remove unreacted reagents.[4]

Protocol 3: Post-Conjugation Stabilization via Hydrolysis

  • Materials: Purified maleimide-thiol conjugate, high pH buffer (e.g., Tris or phosphate buffer, pH 8.5-9.0).

  • Procedure:

    • After purification of the conjugate, exchange the buffer to one with a pH of 8.5-9.0.

    • Incubate the conjugate solution at room temperature or 37°C for a defined period (e.g., 2-4 hours, optimization may be required).

    • Monitor the hydrolysis of the thiosuccinimide ring using analytical techniques like HPLC-MS.

    • Once the desired level of hydrolysis is achieved, exchange the buffer back to a neutral storage buffer (pH 6.5-7.0).

Visualizations

experimental_workflow prep_maleimide Prepare Maleimide Stock in Anhydrous DMSO/DMF conjugate Mix & Incubate (RT 2h or 4°C overnight) prep_maleimide->conjugate prep_protein Prepare Thiol-Molecule in Degassed Buffer (pH 6.5-7.5) reduce (Optional) Reduce Disulfides with TCEP prep_protein->reduce If needed prep_protein->conjugate reduce->conjugate purify Purify Conjugate (e.g., SEC, Dialysis) conjugate->purify stabilize (Optional) Post-Conjugation Stabilization (pH 8.5-9.0) purify->stabilize For enhanced stability analyze Analyze & Store Product purify->analyze stabilize->analyze

Caption: Workflow for maleimide-thiol conjugation and stabilization.

hydrolysis_pathway maleimide This compound (Reactive) conjugate Thiosuccinimide Adduct (Reversible) maleimide->conjugate Desired Reaction (pH 6.5-7.5) hydrolyzed_maleimide Maleamic Acid (Inactive) maleimide->hydrolyzed_maleimide Side Reaction (pH > 7.5) thiol + Thiol (-SH) water + H2O (Hydrolysis) conjugate->maleimide Retro-Michael Reaction stable_conjugate Succinamic Acid Thioether (Stable) conjugate->stable_conjugate Post-conjugation Stabilization (pH 8.5-9.0)

Caption: Reaction pathways of this compound.

References

Troubleshooting low yields in N-isobutylmaleimide conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-isobutylmaleimide conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for N-isobutylmaleimide conjugation to thiols?

The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[1][2][3][4][5] This range offers a crucial balance between the reactivity of the thiol group and the stability of the maleimide.[4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1][3][4][6][7][8]

Q2: Why is my N-isobutylmaleimide reagent not dissolving in my aqueous buffer?

N-isobutylmaleimide and other maleimide-containing reagents often have poor solubility in aqueous buffers. It is recommended to first dissolve the reagent in a small amount of a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[6][8] This stock solution can then be added to the aqueous solution of your thiol-containing biomolecule. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid denaturation of the biomolecule.[8]

Q3: Do I need to reduce disulfide bonds in my protein before conjugation?

Yes, if your protein's cysteine residues are involved in disulfide bonds, they must be reduced to free sulfhydryl (-SH) groups for the conjugation to occur.[3][9] Disulfide bonds are unreactive with maleimides.[8][9] Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is effective over a wide pH range and does not need to be removed before the conjugation step.[6][9][10] Dithiothreitol (DTT) can also be used, but it must be removed from the protein solution before adding the maleimide reagent, as it will compete with the protein's thiols.[8][9]

Q4: What molar ratio of N-isobutylmaleimide to my protein or peptide should I use?

A common starting point is a 10 to 20-fold molar excess of the maleimide reagent to the thiol-containing molecule.[3][6][8][10] However, the optimal ratio is highly dependent on the specific reactants and should be determined empirically through small-scale optimization experiments.[3] For sterically hindered thiol sites, a higher excess may be necessary.[6]

Q5: How can I improve the stability of the final conjugate?

The thioether bond formed can be reversible through a retro-Michael reaction, especially in the presence of other thiols.[1][2][3] To improve stability, the thiosuccinimide ring of the conjugate can be intentionally hydrolyzed by raising the pH to 8.5-9.0 after the initial conjugation.[1] The resulting ring-opened structure is more stable and less prone to the retro-Michael reaction.[1]

Troubleshooting Guide

Issue 1: Low or No Conjugation Efficiency

Low conjugation efficiency is a common problem that can arise from several factors. A systematic approach to troubleshooting is key to identifying the root cause.

Potential Cause Explanation Recommended Solution
Maleimide Hydrolysis The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which renders it unreactive towards thiols.[6]Prepare aqueous solutions of maleimide reagents immediately before use.[6] For storage, dissolve maleimides in an anhydrous organic solvent like DMSO or DMF and store at -20°C.[6] Perform the reaction within the optimal pH range of 6.5-7.5.[1][11]
Thiol Oxidation Free sulfhydryl groups (-SH) can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.[6][12] This can be catalyzed by divalent metal ions.Reduce existing disulfide bonds using a reducing agent like TCEP.[6] Degas buffers to remove dissolved oxygen.[8] Include a chelating agent like EDTA (1-5 mM) in your buffers to sequester metal ions.[3][9]
Incorrect pH The reaction rate is significantly slower at a pH below 6.5.[4][5] Above pH 7.5, maleimide hydrolysis and side reactions with amines increase.[1][4][6]Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1][2][3][4][5] Use non-nucleophilic buffers like phosphate, HEPES, or bicarbonate.[8] Avoid buffers containing primary amines, such as Tris.[8]
Insufficient Molar Excess An inadequate amount of the N-isobutylmaleimide reagent will lead to an incomplete reaction.Optimize the molar ratio of the maleimide reagent to the thiol-containing molecule. A 10-20 fold excess is a good starting point.[3][6][8][10]
Presence of Competing Thiols If a thiol-containing reducing agent like DTT is not removed, it will compete with the target molecule for the maleimide.If using DTT for reduction, ensure it is completely removed via dialysis or a desalting column before initiating the conjugation reaction.[8][9]
Issue 2: Unexpected Side Products or Product Heterogeneity
Potential Cause Explanation Recommended Solution
Reaction with Amines At pH values above 7.5, maleimides lose their thiol selectivity and can react with primary amines, such as the side chain of lysine residues.[1][6]Strictly maintain the reaction pH within the 6.5-7.5 range to ensure selectivity for thiols.[6]
Thiazine Rearrangement When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[1][6][13] This is more prominent at physiological or higher pH.[6][14]If possible, avoid using peptides with an N-terminal cysteine for conjugation.[12] Performing the reaction under slightly acidic conditions (pH < 6.5) can help to keep the N-terminal amine protonated and less nucleophilic.[12][14]
Issue 3: Final Conjugate is Not Stable
Potential Cause Explanation Recommended Solution
Retro-Michael Reaction (Thiol Exchange) The thioether bond formed is reversible. In a thiol-rich environment (e.g., in the presence of glutathione), the conjugated molecule can be transferred to other thiols.[1][3]After the initial conjugation, raise the pH to 8.5-9.0 to intentionally hydrolyze the thiosuccinimide ring, which forms a more stable, ring-opened structure.[1]

Experimental Protocols

Protocol 1: Protein Thiol Quantification (Ellman's Assay)

This protocol is for determining the concentration of free sulfhydryl groups in a protein sample.

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Protein sample

  • Cysteine or other thiol standard for standard curve generation

Procedure:

  • Prepare a standard curve using known concentrations of a thiol standard like cysteine.

  • Add a small volume of the protein sample to the Reaction Buffer.

  • Add DTNB solution to the protein solution and to the standards.

  • Incubate at room temperature for 15 minutes.[3][5]

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of free thiols in your protein sample by comparing its absorbance to the standard curve.

Protocol 2: Reduction of Protein Disulfide Bonds

This protocol describes the reduction of disulfide bonds to free thiols using TCEP.

Materials:

  • Protein solution

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: e.g., PBS, pH 7.2-7.5, degassed

Procedure:

  • Dissolve the protein in the degassed Reaction Buffer.

  • Prepare a fresh stock solution of TCEP in the Reaction Buffer.

  • Add the TCEP stock solution to the protein solution to achieve a 10-100 fold molar excess of TCEP to protein.

  • Incubate the mixture at room temperature for 30-60 minutes.[3] The reduced protein is now ready for the conjugation reaction.

Protocol 3: General N-isobutylmaleimide Conjugation

This protocol outlines a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein.

Materials:

  • Reduced protein solution (from Protocol 2)

  • N-isobutylmaleimide reagent

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: e.g., PBS, pH 7.2, with 1-5 mM EDTA, degassed

Procedure:

  • Immediately before use, prepare a concentrated stock solution of the N-isobutylmaleimide reagent in anhydrous DMSO or DMF.

  • Add the maleimide stock solution to the reduced protein solution to achieve the desired molar excess (e.g., 10-20 fold).[3]

  • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.[3] Gentle mixing can be applied.

  • (Optional) To quench the reaction, add a small molecule thiol like L-cysteine.

  • Purify the conjugate to remove unreacted maleimide and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[8]

Visual Guides

Thiol_Maleimide_Reaction_Pathway cluster_reactants Reactants cluster_product Product cluster_side_reactions Potential Side Reactions Thiol Protein-SH (Thiol) Conjugate Thioether Bond (Stable Conjugate) Thiol->Conjugate Michael Addition (pH 6.5-7.5) Maleimide N-isobutylmaleimide Maleimide->Conjugate Hydrolysis Hydrolyzed Maleimide (Inactive) Maleimide->Hydrolysis pH > 7.5 AmineReaction Amine Adduct (Non-specific) Maleimide->AmineReaction pH > 7.5 (e.g., Lysine) Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Is pH between 6.5-7.5? Start->Check_pH Check_Thiol Are Thiols Reduced and Protected? Check_pH->Check_Thiol Yes Adjust_pH Adjust Buffer pH to 6.5-7.5 Check_pH->Adjust_pH No Check_Maleimide Is Maleimide Reagent Active? Check_Thiol->Check_Maleimide Yes Reduce_Thiols Reduce Disulfides (e.g., TCEP) Add EDTA, Degas Buffer Check_Thiol->Reduce_Thiols No Check_Ratio Is Molar Ratio Optimized? Check_Maleimide->Check_Ratio Yes Prep_Maleimide Use Freshly Prepared Maleimide Solution Check_Maleimide->Prep_Maleimide No Success Optimized Yield Check_Ratio->Success Yes Adjust_Ratio Optimize Molar Excess (e.g., 10-20x) Check_Ratio->Adjust_Ratio No Adjust_pH->Check_Thiol Reduce_Thiols->Check_Maleimide Prep_Maleimide->Check_Ratio Adjust_Ratio->Success

References

Technical Support Center: Purification of 1-Isobutyl-1h-pyrrole-2,5-dione and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Isobutyl-1h-pyrrole-2,5-dione and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound and related compounds.

Issue 1: Low or No Yield of Purified Product

Potential Cause Recommended Solution
Incomplete Reaction: The synthesis of the maleimide was not driven to completion, leaving starting materials in the crude product.Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears. Consider extending the reaction time or increasing the temperature if appropriate.
Product Loss During Extraction: The desired compound is lost during aqueous workup due to its partial water solubility or hydrolysis.Minimize contact time with aqueous layers. Use brine to reduce the solubility of the organic product in the aqueous phase. Ensure the pH of the aqueous solution is neutral or slightly acidic (pH 6.5-7.5) to minimize hydrolysis.[1]
Inappropriate Recrystallization Solvent: The chosen solvent either dissolves the product too well at room temperature or not well enough when heated.Perform a systematic solvent screen with small amounts of crude product to identify a suitable solvent or solvent system (e.g., ethanol, isopropanol, hexane/ethyl acetate mixtures) where the compound has high solubility in hot solvent and low solubility in cold solvent.[2][3]
"Oiling Out" During Recrystallization: The compound separates as an oil instead of crystals upon cooling.This occurs when the solution is supersaturated or cools too quickly. Try adding more solvent, reheating to dissolve the oil, and allowing the solution to cool more slowly. Seeding with a small crystal of pure product can also induce crystallization.
Product Adsorption on Silica Gel: During column chromatography, the product irreversibly binds to the stationary phase.Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine to the eluent. This is particularly useful if the compound is basic in nature. Alternatively, consider using a less acidic stationary phase like alumina.

Issue 2: Product Instability and Degradation

Potential Cause Recommended Solution
Hydrolysis of the Maleimide Ring: The dione ring is susceptible to opening in the presence of water, especially at basic pH, forming the corresponding maleamic acid.[4]Maintain a neutral to slightly acidic pH (6.5-7.5) during all aqueous steps.[1] Use anhydrous solvents and store the purified product under an inert atmosphere.[5] The rate of hydrolysis is pH and temperature-dependent, increasing with higher pH and temperature.[6][7]
Polymerization: Maleimides can undergo free-radical polymerization, especially at elevated temperatures or in the presence of light.Avoid excessive heating during purification steps like distillation. Store the compound in a cool, dark place. The addition of a radical inhibitor, such as hydroquinone, may be considered if polymerization is a significant issue.
Degradation on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.Use deactivated silica gel or an alternative stationary phase like neutral alumina for column chromatography. Minimize the time the compound spends on the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities include unreacted starting materials such as maleic anhydride and isobutylamine, the intermediate N-isobutylmaleamic acid, and byproducts from side reactions. Polymerized maleimide can also be a significant impurity.

Q2: What is the recommended method for initial purification of the crude product?

A2: A common initial purification step is to wash the crude product with water or a dilute acidic solution to remove unreacted amines and the maleamic acid intermediate.[8] Subsequent purification can be achieved by recrystallization or column chromatography.

Q3: Which solvent systems are recommended for the recrystallization of this compound?

A3: While specific data for this compound is limited, common solvents for the recrystallization of N-alkylmaleimides include ethanol, isopropanol, and mixed solvent systems such as hexane/ethyl acetate or hexane/acetone.[2] A solvent screen is the best approach to determine the optimal solvent for your specific derivative.

Q4: What are suitable conditions for column chromatography of N-substituted maleimides?

A4: For normal-phase column chromatography on silica gel, a gradient of ethyl acetate in hexane is a good starting point. For example, a gradient from 10% to 50% ethyl acetate in hexane can effectively separate the desired product from less polar impurities. The polarity of the eluent can be adjusted based on the TLC analysis of the crude mixture.

Q5: How can I monitor the purity of my this compound?

A5: Purity can be monitored by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC, a mobile phase of hexane/ethyl acetate (e.g., 7:3 v/v) on silica gel plates can be used for visualization under UV light.[8] HPLC with a C18 column and a mobile phase of acetonitrile and water is a powerful tool for quantitative purity assessment.[9]

Q6: What is the expected appearance and purity of the final product?

A6: Pure this compound is typically a colorless to pale yellow solid or semi-solid.[5] Commercially available products often have a purity of 97% or higher.[5]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₁NO₂[5]
Molecular Weight153.18 g/mol [5]
AppearanceColorless to Pale yellow Solid or Semi-solid or liquid[5]
Storage TemperatureRoom Temperature, under inert atmosphere[5]
Purity (Typical)≥ 97%[5]

Table 2: Illustrative Recrystallization Solvents for N-Alkylmaleimides

Solvent/Solvent SystemPolarityComments
EthanolPolar ProticOften a good starting point for moderately polar compounds.
IsopropanolPolar ProticSimilar to ethanol, may offer different solubility characteristics.
Hexane/Ethyl AcetateNon-polar/Polar AproticA versatile mixture allowing for fine-tuning of polarity.
Hexane/AcetoneNon-polar/Polar AproticAnother common mixed solvent system for recrystallization.[2]
TolueneNon-polarCan be effective for less polar derivatives.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent candidate. Allow it to cool to room temperature and then in an ice bath. An ideal solvent will show poor solubility at low temperatures and high solubility at high temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure

  • TLC Analysis: Analyze the crude mixture by TLC to determine a suitable eluent system that provides good separation of the desired product from impurities (Rf value of the product ideally between 0.2 and 0.4).

  • Column Packing: Prepare a silica gel slurry in the initial, less polar eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, gradually increasing the polarity of the mobile phase, can be used to separate compounds with different polarities.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage start Crude Product extraction Aqueous Workup / Extraction start->extraction drying Drying of Organic Layer extraction->drying solvent_removal Solvent Removal drying->solvent_removal purification_choice Purification Method? solvent_removal->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Yield & Crystalline chromatography Column Chromatography purification_choice->chromatography Complex Mixture analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis chromatography->analysis storage Storage under Inert Atmosphere analysis->storage

Caption: General experimental workflow for the purification of this compound.

troubleshooting_hydrolysis cluster_causes Potential Causes of Hydrolysis cluster_solutions Preventative Measures start Problem: Low Yield / Impure Product check_hydrolysis Suspicion of Hydrolysis? start->check_hydrolysis hydrolysis_confirmed Hydrolysis Confirmed (e.g., by NMR, IR, or MS) check_hydrolysis->hydrolysis_confirmed Yes no_hydrolysis No Evidence of Hydrolysis check_hydrolysis->no_hydrolysis No basic_ph Basic pH (>7.5) during Workup hydrolysis_confirmed->basic_ph high_temp High Temperature in Aqueous Media hydrolysis_confirmed->high_temp prolonged_water_contact Prolonged Contact with Water hydrolysis_confirmed->prolonged_water_contact control_ph Maintain pH 6.5-7.5 basic_ph->control_ph low_temp Work at Low Temperatures high_temp->low_temp minimize_contact Minimize Water Contact Time prolonged_water_contact->minimize_contact anhydrous_solvents Use Anhydrous Solvents minimize_contact->anhydrous_solvents

Caption: Troubleshooting logic for hydrolysis of the maleimide ring during purification.

References

Side reactions of N-isobutylmaleimide with non-thiol functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions of N-isobutylmaleimide (N-IBM) with non-thiol functional groups during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary non-thiol functional groups that can react with N-isobutylmaleimide?

A1: While N-isobutylmaleimide is highly selective for thiol groups (cysteine residues) under optimal conditions, side reactions can occur with other nucleophilic functional groups present in biomolecules. The most common of these are the ε-amino group of lysine residues and the imidazole ring of histidine residues. At elevated pH, hydrolysis of the maleimide ring itself is also a significant competing reaction. Reactions with hydroxyl groups of serine, threonine, and tyrosine are generally not observed under typical bioconjugation conditions.

Q2: What is the optimal pH range to ensure selective conjugation of N-isobutylmaleimide to thiols?

A2: The optimal pH range for selective maleimide-thiol conjugation is between 6.5 and 7.5.[1] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the side reactions with amines are minimized because the amino groups are predominantly protonated and thus less nucleophilic.[1]

Q3: How does pH affect the side reaction with lysine residues?

A3: The pKa of the ε-amino group of lysine is around 10.5. At pH values above 7.5, a significant fraction of lysine residues will be deprotonated and become nucleophilic enough to react with the maleimide group.[1] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity. However, as the pH increases, the rate of reaction with amines becomes more competitive.

Q4: Can N-isobutylmaleimide react with histidine residues?

A4: Yes, the imidazole side chain of histidine (pKa ≈ 6.0) can act as a nucleophile and react with maleimides, particularly as the pH approaches and exceeds its pKa. While the reaction with thiols is still favored, the potential for histidine modification should be considered, especially in proteins with reactive histidine residues in their active sites or binding pockets.

Q5: What is maleimide hydrolysis and why is it a concern?

A5: Maleimide hydrolysis is the ring-opening of the maleimide moiety in the presence of water to form a non-reactive maleamic acid. This reaction is accelerated at neutral to high pH and at higher temperatures.[2] Once hydrolyzed, the maleimide can no longer react with thiols, leading to a lower conjugation yield. It is crucial to use freshly prepared aqueous solutions of N-isobutylmaleimide or to prepare stock solutions in an anhydrous organic solvent like DMSO or DMF.[1][2]

Q6: Is the bond formed between N-isobutylmaleimide and a thiol group stable?

A6: The initially formed thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo.[1][3] This can lead to the transfer of the maleimide-linked payload to other molecules. To create a more stable linkage, the thiosuccinimide ring can be hydrolyzed under controlled basic conditions (e.g., pH 9.0) to form a stable, ring-opened succinamic acid thioether.[4] N-aryl substituted maleimides generally show faster rates of this stabilizing hydrolysis compared to N-alkyl substituted maleimides like N-isobutylmaleimide.[3][5]

Troubleshooting Guides

Problem 1: Low Conjugation Yield
Potential Cause Troubleshooting Steps
Hydrolysis of N-isobutylmaleimide Ensure the N-isobutylmaleimide reagent is fresh and has been stored under anhydrous conditions. Prepare aqueous solutions immediately before use. For storage, dissolve N-IBM in anhydrous DMSO or DMF.[1][2]
Incorrect pH of reaction buffer Verify that the pH of the reaction buffer is within the optimal range of 6.5-7.5. Below pH 6.5, the thiol is less nucleophilic, slowing down the desired reaction. Above pH 7.5, hydrolysis of the maleimide becomes more rapid.[1]
Oxidation of Thiol Groups Use degassed buffers to minimize oxidation of cysteine residues to disulfides, which are unreactive towards maleimides. Consider adding a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to adding the maleimide reagent to ensure free thiols are available.[6]
Insufficient Molar Excess of N-IBM Increase the molar excess of N-isobutylmaleimide to the thiol-containing biomolecule. A 10 to 20-fold molar excess is a common starting point.
Problem 2: Heterogeneous Product Mixture or Unexpected Molecular Weight
Potential Cause Troubleshooting Steps
Reaction with Lysine Residues Ensure the reaction pH is strictly maintained at or below 7.5.[1] If the protein is stable at a slightly lower pH, performing the reaction at pH 6.5-7.0 can further enhance selectivity for thiols over amines.
Reaction with Histidine Residues If the target protein has highly reactive histidine residues, consider performing the conjugation at the lower end of the optimal pH range (e.g., pH 6.5). Characterize the product by mass spectrometry to identify any adducts corresponding to histidine modification.
Dialkylation (Imidazolium Salt Formation) If you are working with imidazoles, the N-alkylated product can react further to form a dialkylated imidazolium salt. Use a controlled stoichiometry of the alkylating agent (N-IBM) and monitor the reaction progress closely to stop it once the mono-adduct is formed.

Quantitative Data

Specific kinetic data for N-isobutylmaleimide is limited in the literature. The following tables provide data for closely related N-alkylmaleimides, which can be used as an estimate for the reactivity of N-isobutylmaleimide.

Table 1: Half-life of N-Substituted Maleimides (Hydrolysis)

Maleimide DerivativepHTemperature (°C)Half-life
Dibromomaleimide7.4RT17.9 min[4]
N-Alkyl Thiosuccinimide7.43727 h[7]
N-Aryl Thiosuccinimide7.4371.5 h[7]
N-Fluorophenyl Thiosuccinimide7.4370.7 h[7]

Table 2: Relative Reaction Rates of Maleimides

ReactantConditionRelative Rate
Thiol vs. AminepH 7.0Thiol reaction is ~1000x faster[1]
N-Aryl Maleimide vs. N-Alkyl MaleimideReaction with thiolateN-Aryl is ~2.5x faster[5]

Experimental Protocols

Protocol 1: General Procedure for Selective Thiol Conjugation with N-Isobutylmaleimide
  • Buffer Preparation: Prepare a reaction buffer such as phosphate-buffered saline (PBS) at pH 7.2. Ensure the buffer is degassed by bubbling with nitrogen or argon for at least 15 minutes to prevent thiol oxidation.[6]

  • Protein Preparation: Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfides: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of a non-thiol reducing agent like TCEP. Incubate for 30 minutes at room temperature.

  • N-Isobutylmaleimide Solution Preparation: Immediately before use, dissolve the N-isobutylmaleimide in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the N-isobutylmaleimide solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect from light if using a fluorescently labeled maleimide.

  • Purification: Remove the excess, unreacted N-isobutylmaleimide and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.

  • (Optional) Stabilization of the Thioether Linkage: To prevent the retro-Michael reaction, the pH of the purified conjugate solution can be raised to ~9.0 for a short period (e.g., 30-60 minutes) to promote the hydrolysis of the thiosuccinimide ring. The pH should then be neutralized for storage.

Protocol 2: LC-MS Analysis of N-Isobutylmaleimide Conjugation Products
  • Sample Preparation: After the conjugation reaction, quench the reaction by adding an excess of a small molecule thiol like N-acetylcysteine. Acidify the sample with 0.1% trifluoroacetic acid (TFA). For protein samples, a desalting step using a C4 ZipTip or similar may be necessary.

  • LC Separation:

    • Column: Use a C18 reverse-phase HPLC column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a suitable gradient to separate the unreacted protein, the desired conjugate, and potential side products (e.g., lysine or histidine adducts, hydrolyzed maleimide). A typical gradient might be 5-95% B over 30 minutes.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis: Acquire full scan mass spectra to identify the molecular weights of the different species. The expected mass shift for the addition of N-isobutylmaleimide is +141.1 Da. Adducts with lysine or histidine will show a similar mass shift on those residues. Hydrolyzed N-isobutylmaleimide will have a mass of 159.1 Da.

    • Quantification: Use extracted ion chromatograms (EICs) for the expected m/z values of the different species to determine their relative abundance.

Visualizations

Reaction_Pathways NIBM N-Isobutylmaleimide Thioether Stable Thioether (Desired Product) NIBM->Thioether pH 6.5-7.5 (Fast) Amine_Adduct Amine Adduct (Side Product) NIBM->Amine_Adduct pH > 7.5 (Competitive) Imidazole_Adduct Imidazole Adduct (Side Product) NIBM->Imidazole_Adduct pH > 6.0 (Possible) Hydrolyzed_NIBM Inactive Maleamic Acid NIBM->Hydrolyzed_NIBM pH > 7.0 (Increases with pH) Protein_SH Protein-SH (Cysteine) Protein_SH->Thioether Protein_NH2 Protein-NH2 (Lysine) Protein_NH2->Amine_Adduct Protein_Im Protein-Imidazole (Histidine) Protein_Im->Imidazole_Adduct H2O Water (Hydrolysis) H2O->Hydrolyzed_NIBM Troubleshooting_Workflow Start Conjugation Experiment Check_Yield Low Yield? Start->Check_Yield Check_Purity Heterogeneous Product? Check_Yield->Check_Purity No Hydrolysis Check for N-IBM Hydrolysis - Use fresh/anhydrous stock - Buffer pH 6.5-7.5 Check_Yield->Hydrolysis Yes Success Successful Conjugation Check_Purity->Success No pH_Control Verify and Control pH - Maintain pH <= 7.5 Check_Purity->pH_Control Yes Thiol_Oxidation Check for Thiol Oxidation - Use degassed buffers - Add TCEP Hydrolysis->Thiol_Oxidation Stoichiometry Adjust Stoichiometry - Increase N-IBM excess Thiol_Oxidation->Stoichiometry LCMS_Analysis Analyze by LC-MS - Identify side products (Lys, His adducts) pH_Control->LCMS_Analysis Modify_Conditions Modify Reaction Conditions - Lower pH (e.g., 6.5) - Shorter reaction time LCMS_Analysis->Modify_Conditions

References

Technical Support Center: Improving the Stability of N-isobutylmaleimide Solutions for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of N-isobutylmaleimide solutions for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter with N-isobutylmaleimide solutions in a question-and-answer format.

Question: My N-isobutylmaleimide solution has lost reactivity, and I'm observing poor conjugation efficiency. What is the likely cause?

Answer: The most probable cause is the degradation of the N-isobutylmaleimide, primarily through the hydrolysis of the maleimide ring. This reaction opens the ring to form an unreactive maleamic acid derivative, rendering it incapable of reacting with thiol groups.[1][2][3] The rate of hydrolysis is significantly influenced by the pH and temperature of the solution.

Question: I've noticed a precipitate forming in my N-isobutylmaleimide solution upon storage. What could be the reason?

Answer: Precipitate formation can be due to several factors:

  • Hydrolysis Product: The degradation product, N-isobutylmaleamic acid, may have lower solubility in the solvent compared to the parent N-isobutylmaleimide, leading to its precipitation over time.

  • Solvent Evaporation: If the container is not sealed properly, solvent evaporation can increase the concentration of N-isobutylmaleimide beyond its solubility limit.

  • Low Temperature Storage: Storing the solution at a very low temperature (e.g., -20°C or -80°C) can cause the solute to crystallize out of the solution, especially if the concentration is high.

Question: My analytical results (e.g., HPLC) show multiple peaks that were not present in the freshly prepared solution. What do these peaks represent?

Answer: The appearance of new peaks in your chromatogram is a strong indicator of degradation. The primary new peak is likely the N-isobutylmaleamic acid resulting from hydrolysis. Other minor peaks could represent by-products from reactions with trace impurities in the solvent or container.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for N-isobutylmaleimide in solution?

A1: The primary degradation pathway for N-isobutylmaleimide in the presence of water is hydrolysis. The maleimide ring is susceptible to nucleophilic attack by water or hydroxide ions, leading to the opening of the ring and the formation of the corresponding maleamic acid.[1][2][3] This process is accelerated at neutral to alkaline pH.[1][2][3]

Q2: Which solvents are recommended for storing N-isobutylmaleimide?

A2: For long-term storage, it is highly recommended to store N-isobutylmaleimide as a dry powder.[2][3] If a solution is necessary, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferred over aqueous or protic solvents like ethanol.[2][3] It is crucial to use high-purity, anhydrous grade solvents to minimize the presence of water, which drives hydrolysis.

Q3: How does pH affect the stability of N-isobutylmaleimide solutions?

A3: The stability of N-isobutylmaleimide is highly pH-dependent. The rate of hydrolysis is significantly faster at neutral and alkaline pH (pH > 7) compared to acidic conditions (pH < 6.5).[1][2][3] To minimize hydrolysis in aqueous buffers, it is advisable to maintain a slightly acidic pH (6.0-6.5) for short-term storage.[3]

Q4: Are there any chemical stabilizers I can add to my N-isobutylmaleimide solution?

A4: While specific stabilizers for N-isobutylmaleimide solutions are not extensively documented, controlling the pH is the most effective way to enhance stability in aqueous environments. For aprotic solvents like DMSO and DMF, ensuring the solvent is anhydrous is the primary stabilization strategy. The addition of a desiccant to the storage container can help to maintain anhydrous conditions.

Q5: What are the ideal storage conditions (temperature, light) for N-isobutylmaleimide solutions?

A5: For optimal stability, N-isobutylmaleimide solutions in anhydrous DMSO or DMF should be stored at low temperatures, such as -20°C or -80°C, in tightly sealed containers to prevent moisture absorption.[2][3] It is also good practice to protect the solutions from light, although photolytic degradation is generally a lesser concern compared to hydrolysis for this compound.

Data Presentation

The following table summarizes the semi-quantitative stability of N-alkylmaleimides under various conditions. Please note that specific quantitative data for N-isobutylmaleimide is limited; therefore, data for N-ethylmaleimide is used as a proxy to provide general guidance.

Solvent/ConditionTemperaturepHApproximate Half-life of N-EthylmaleimideKey Considerations
Anhydrous DMSORoom Temp (20-25°C)N/A> 1 year (estimated)Ensure solvent is truly anhydrous.
Anhydrous DMFRoom Temp (20-25°C)N/A> 1 year (estimated)Ensure solvent is truly anhydrous.
Aqueous Buffer25°C6.5Several daysSlower hydrolysis at slightly acidic pH.
Aqueous Buffer25°C7.4Several hours to a daySignificant hydrolysis occurs.
Aqueous Buffer25°C8.5Minutes to hoursRapid hydrolysis.

Disclaimer: The stability data in aprotic solvents are estimations based on general chemical principles and the known reactivity of maleimides. Actual stability will depend on the purity of the solvent and the specific storage conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of N-isobutylmaleimide

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of N-isobutylmaleimide at a concentration of 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 1 hour.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of N-isobutylmaleimide in an oven at 70°C for 48 hours. Dissolve the stressed solid in the initial solvent to the target concentration.

  • Photolytic Degradation: Expose a solution of N-isobutylmaleimide to a UV lamp (254 nm) and a visible light source for 24 hours. A control sample should be wrapped in aluminum foil and stored under the same conditions.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol 2: Monitoring the Stability of N-isobutylmaleimide Solutions by RP-HPLC

This protocol describes a general method for monitoring the stability of N-isobutylmaleimide solutions over time.

1. HPLC System and Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Example Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a solution of N-isobutylmaleimide in the desired solvent (e.g., DMSO, DMF, or aqueous buffer) at a known concentration (e.g., 10 mM).

  • Divide the solution into multiple aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles of the entire stock.

3. Stability Study:

  • Store the aliquots under the desired storage conditions (e.g., room temperature, 4°C, -20°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove an aliquot and dilute it to a suitable concentration for HPLC analysis.

  • Analyze the sample by HPLC and quantify the peak area of the intact N-isobutylmaleimide and any degradation products.

  • Calculate the percentage of remaining N-isobutylmaleimide at each time point relative to the initial time point (t=0).

Mandatory Visualization

Hydrolysis_Pathway N_isobutylmaleimide N-isobutylmaleimide Transition_State Tetrahedral Intermediate N_isobutylmaleimide->Transition_State + H2O (Hydrolysis) N_isobutylmaleamic_acid N-isobutylmaleamic acid (Inactive) Transition_State->N_isobutylmaleamic_acid Ring Opening

Caption: Hydrolysis degradation pathway of N-isobutylmaleimide.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Acid Hydrolysis Acid Hydrolysis Prepare Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Stock Solution->Base Hydrolysis Oxidation Oxidation Prepare Stock Solution->Oxidation Thermal Thermal Prepare Stock Solution->Thermal Photolytic Photolytic Prepare Stock Solution->Photolytic Neutralize (if needed) Neutralize (if needed) Acid Hydrolysis->Neutralize (if needed) Base Hydrolysis->Neutralize (if needed) RP-HPLC Analysis RP-HPLC Analysis Oxidation->RP-HPLC Analysis Thermal->RP-HPLC Analysis Photolytic->RP-HPLC Analysis Neutralize (if needed)->RP-HPLC Analysis Data Interpretation Data Interpretation RP-HPLC Analysis->Data Interpretation

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Monitoring Thiol-Maleimide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively monitor the progress of thiol-maleimide conjugation reactions. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to monitor the progress of a thiol-maleimide reaction?

The progress of a thiol-maleimide reaction can be monitored using several analytical techniques. The most common methods include:

  • UV-Vis Spectrophotometry: This method relies on the change in absorbance of the maleimide group upon reaction with a thiol.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is used to separate and quantify the reactants and the final conjugate.[3][4]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for confirming the identity of the conjugate and detecting any side products.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy allows for the direct observation of the disappearance of maleimide protons and the appearance of new signals corresponding to the thiosuccinimide product.[7][8]

Q2: How does UV-Vis spectrophotometry work for monitoring this reaction?

The maleimide group has a characteristic UV absorbance at approximately 300 nm, which disappears as it reacts with a thiol to form a stable thioether bond.[2] By monitoring the decrease in absorbance at this wavelength over time, you can follow the consumption of the maleimide reagent and thus the progress of the reaction.[1] A rudimentary approach for the quantitation of maleimides can be performed by spectrophotometrically assaying maleimides at a wavelength of 302 nm with an extinction coefficient of 620 M-1cm-1.[9]

Q3: What is the optimal pH for a thiol-maleimide reaction and why is it important?

The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[10][11] This pH range is a critical balance to ensure both reaction efficiency and selectivity. Below pH 6.5, the thiol group is predominantly protonated, making it less nucleophilic and significantly slowing the reaction rate.[10] Above pH 7.5, competing side reactions become problematic, including the hydrolysis of the maleimide ring to an unreactive maleamic acid derivative and reaction with primary amines, such as the side chain of lysine residues.[10] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[10][11]

Q4: What are some common side reactions in thiol-maleimide conjugations?

Several side reactions can occur during a thiol-maleimide conjugation, leading to a heterogeneous product mixture or low yield. These include:

  • Maleimide Hydrolysis: The maleimide ring can be hydrolyzed, especially at a pH above 7.5, rendering it inactive.[10]

  • Reaction with Amines: At a pH above 7.5, maleimides can react with primary amines, leading to a loss of selectivity.[10]

  • Retro-Michael Reaction: The thioether bond formed can be reversible under certain conditions, leading to the dissociation of the conjugate.[10][11] This can result in a "thiol exchange" where the maleimide is transferred to another available thiol.[3]

  • Thiazine Rearrangement: When conjugating to an unprotected N-terminal cysteine, the initial succinimidyl thioether can rearrange to a more stable thiazine structure.[12][13]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low or No Reaction Incorrect pH: The reaction is outside the optimal pH range of 6.5-7.5.[10]Verify the pH of your reaction buffer and adjust as necessary.
Oxidized Thiols: The thiol groups on your protein or peptide are in the form of disulfide bonds.Reduce the disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation.[10][14]
Maleimide Instability/Hydrolysis: The maleimide reagent has been hydrolyzed due to moisture.Prepare aqueous solutions of maleimide reagents immediately before use. For longer-term storage, dissolve in a dry, aprotic solvent like DMSO or DMF and store at -20°C.[10][11]
Suboptimal Molar Ratio: An insufficient excess of the maleimide reagent is used.Increase the molar ratio of the maleimide reagent to the thiol-containing molecule. A 10- to 20-fold molar excess is a common starting point.[10][14]
Heterogeneous Product Reaction with Amines: The reaction pH is too high, leading to non-specific conjugation to lysine residues.Maintain the reaction pH strictly between 6.5 and 7.5.[15]
Isomer Formation: The reaction can sometimes produce diastereomers.[4]This is an inherent property of the reaction. HPLC can often resolve these isomers.
Thiazine Rearrangement: Conjugation to an N-terminal cysteine can lead to a rearranged product.[12][13]If this is undesirable, consider acetylating the N-terminal cysteine or using an internal cysteine for conjugation.[12]
Conjugate Instability Retro-Michael Reaction (Thiol Exchange): The thioether bond is reversing, especially in the presence of other thiols.[10][11]After conjugation, consider intentionally hydrolyzing the thiosuccinimide ring by raising the pH to 8.5-9.0 to form a more stable succinamic acid thioether.[15]
Storage Conditions: Improper storage is leading to degradation.Store the purified conjugate at 2-8°C for short-term use or at -20°C for longer-term storage, and protect from light.[16]

Quantitative Data Summary

Table 1: Influence of pH on Thiol-Maleimide Reaction

pH RangeThiol ReactivityAmine ReactivityMaleimide HydrolysisRecommendation
< 6.5Very LowNegligibleLowReaction is impractically slow.[15]
6.5 - 7.5OptimalLow (Thiol reaction is ~1,000x faster at pH 7.0)[10]Relatively LowOptimal range for specific thiol conjugation. [10][15]
> 7.5HighIncreases significantly, becomes competitive with thiol reaction.Increases significantly.Loss of chemoselectivity.[10][15]

Table 2: Spectroscopic Data for Monitoring

AnalyteWavelength (λmax)Molar Extinction Coefficient (ε)Notes
Maleimide~300 nm620 M⁻¹cm⁻¹ at 302 nm[9]Absorbance decreases as the reaction proceeds.[1][2]
TNB²⁻ (from Ellman's Reagent)412 nm14,100 M⁻¹cm⁻¹[9]Used for quantifying free thiols.
4-thiopyridone (from DTDP)324 nm19,800 M⁻¹cm⁻¹[9]An alternative for quantifying free thiols.

Experimental Protocols

Protocol 1: Monitoring by UV-Vis Spectrophotometry

This protocol describes how to monitor the consumption of a maleimide-containing reagent.

  • Establish a Baseline: Record the UV-Vis spectrum of the thiol-containing molecule in the reaction buffer to identify any background absorbance.

  • Measure Maleimide Absorbance: Record the UV-Vis spectrum of the maleimide reagent in the same buffer. Note the absorbance maximum around 300 nm.

  • Initiate the Reaction: Mix the thiol-containing molecule and the maleimide reagent in a quartz cuvette at the desired concentrations and molar ratio.

  • Monitor Absorbance Decrease: Immediately begin scanning the UV-Vis spectrum at regular time intervals. Monitor the decrease in absorbance at the λmax of the maleimide.

  • Data Analysis: Plot the absorbance at the λmax versus time to obtain a reaction progress curve. The reaction is complete when the absorbance no longer changes.

Protocol 2: Monitoring by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for separating and quantifying the reactants and the conjugate.

  • Sample Preparation: At various time points during the reaction, take an aliquot of the reaction mixture.

  • Quench the Reaction: To stop the reaction in the aliquot, either add a small molecule thiol like cysteine to consume any unreacted maleimide or acidify the sample (e.g., with TFA) to a pH where the reaction is very slow.[17]

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase HPLC column.

    • Mobile Phase: A typical mobile phase consists of a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

    • Gradient: A linear gradient, for example, from 20% to 80% acetonitrile over 30 minutes, can be a good starting point.

    • Detection: Monitor the elution profile with a UV detector at a wavelength where both the protein/peptide and the conjugate absorb (e.g., 280 nm) and at the specific wavelength for the maleimide if it has a unique absorbance.

  • Data Analysis: Integrate the peak areas of the starting materials and the product at each time point. The decrease in the reactant peaks and the increase in the product peak will indicate the reaction progress.

Protocol 3: Confirmation by Mass Spectrometry (LC-MS)

This protocol is used to confirm the identity of the conjugate.

  • Sample Preparation: Prepare the sample as described for HPLC analysis. The final product should be purified before MS analysis.

  • LC-MS Analysis: Analyze the sample using an HPLC system coupled to a mass spectrometer (e.g., ESI-MS).

  • Data Analysis: Deconvolute the mass spectrum to determine the molecular weight of the major species. The expected mass of the conjugate should be the sum of the molecular weights of the thiol-containing molecule and the maleimide reagent. This confirms successful conjugation.

Visualizations

experimental_workflow Experimental Workflow for Thiol-Maleimide Conjugation and Monitoring cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_purification Purification & Analysis protein_prep Prepare Thiol-Containing Molecule (e.g., Protein in pH 6.5-7.5 buffer) conjugation Initiate Conjugation Reaction protein_prep->conjugation maleimide_prep Prepare Maleimide Reagent (e.g., in DMSO) maleimide_prep->conjugation uv_vis UV-Vis Spectrophotometry conjugation->uv_vis Real-time hplc RP-HPLC conjugation->hplc Time-points purify Purify Conjugate (e.g., SEC) conjugation->purify After Completion lc_ms LC-MS hplc->lc_ms Confirmation characterize Characterize Final Product purify->characterize

Caption: Workflow for thiol-maleimide conjugation and monitoring.

troubleshooting_workflow Troubleshooting Logic for Low Reaction Yield start Low or No Product Observed check_ph Is pH between 6.5 and 7.5? start->check_ph check_thiols Are thiols reduced and available? check_ph->check_thiols Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No check_maleimide Is maleimide reagent fresh and active? check_thiols->check_maleimide Yes reduce_protein Add reducing agent (e.g., TCEP) check_thiols->reduce_protein No check_ratio Is maleimide in sufficient excess? check_maleimide->check_ratio Yes new_maleimide Prepare fresh maleimide solution check_maleimide->new_maleimide No increase_ratio Increase maleimide:thiol ratio check_ratio->increase_ratio No success Reaction should proceed check_ratio->success Yes adjust_ph->start reduce_protein->start new_maleimide->start increase_ratio->start

Caption: Troubleshooting workflow for low reaction yield.

References

Overcoming steric hindrance in reactions with 1-Isobutyl-1h-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 1-Isobutyl-1h-pyrrole-2,5-dione, particularly those related to steric hindrance.

Troubleshooting Guides

Issue 1: Low or No Reaction Yield in Michael Additions (e.g., Thiol Conjugation)

Low or no yield in Michael additions with this compound is a common issue, often exacerbated by the steric bulk of the isobutyl group. Here are potential causes and solutions to improve your reaction outcome.

Possible Cause Troubleshooting Steps
Steric Hindrance The isobutyl group on the nitrogen atom can sterically hinder the approach of the nucleophile to the maleimide double bond.[1][2]
Optimize Molar Ratio: Increase the molar excess of the this compound reagent. A 10- to 20-fold molar excess is a common starting point for sterically hindered systems.[3][4][5]
Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., overnight at 4°C or for several hours at room temperature).[4][6] A moderate increase in temperature can also help overcome the activation energy barrier, but should be monitored to avoid side reactions.
Suboptimal pH The reaction rate and selectivity of thiol-maleimide conjugations are highly pH-dependent.[1][3][6]
Maintain pH between 6.5 and 7.5: This range ensures the thiol is sufficiently deprotonated to be reactive while minimizing side reactions such as hydrolysis of the maleimide ring and reaction with amines.[1][3][6][7]
Poor Solubility This compound may have limited solubility in aqueous buffers.
Use a Co-solvent: Dissolve the maleimide reagent in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture.[3][5]
Maleimide Hydrolysis The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[6][7]
Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use and avoid storing them in aqueous buffers.[6]
Oxidized Thiols If conjugating to a thiol-containing molecule, the thiol groups may have formed disulfide bonds, rendering them unreactive.
Reduce Disulfide Bonds: Pre-treat your thiol-containing molecule with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[5][6]
Issue 2: Low Yield or Selectivity in Diels-Alder Reactions

The isobutyl group of this compound can present steric challenges in Diels-Alder reactions, affecting both the reaction rate and the endo/exo selectivity.

Possible Cause Troubleshooting Steps
Steric Hindrance The bulky isobutyl group can hinder the approach of the diene to the dienophile.
Use a Lewis Acid Catalyst: Lewis acids can coordinate to the carbonyl groups of the maleimide, increasing its reactivity and potentially influencing stereoselectivity.[8][9]
Apply High Pressure: High-pressure conditions (in the kbar range) can accelerate the reaction and favor the formation of the more compact transition state, often leading to higher yields.[10]
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy, but may also favor the retro-Diels-Alder reaction. Optimization is key.[11]
Unfavorable Reaction Kinetics The reaction may be inherently slow under standard conditions.
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by promoting rapid and uniform heating.[12][13][14][15][16]
Solvent Effects The choice of solvent can influence the rate and outcome of a Diels-Alder reaction.[17]
Solvent Screening: Experiment with a range of solvents, from non-polar (e.g., toluene, xylene) to polar aprotic (e.g., DMF, acetonitrile), to find the optimal medium for your specific diene.[11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a thiol-containing molecule?

A1: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][3][6][7] Within this range, the thiol is sufficiently deprotonated to be reactive, while minimizing competing side reactions like hydrolysis of the maleimide ring and reaction with primary amines. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[18]

Q2: How can I improve the solubility of this compound in my reaction mixture?

A2: It is recommended to first dissolve the this compound in a small amount of a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[3][5] This stock solution can then be added to your aqueous reaction buffer. Aim to keep the final concentration of the organic co-solvent low (typically below 10% v/v) to avoid potential denaturation of biomolecules.

Q3: Can I use a catalyst to improve the yield of my Diels-Alder reaction with this compound?

A3: Yes, Lewis acid catalysis can be an effective strategy.[8][9] Lewis acids, such as zinc chloride, aluminum chloride, or scandium triflate, can coordinate to the carbonyl oxygens of the maleimide. This coordination lowers the LUMO energy of the dienophile, making it more reactive towards the diene and accelerating the reaction.

Q4: Is microwave-assisted synthesis a viable option for reactions with this compound?

A4: Absolutely. Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods.[12][13][14][15][16] This is due to rapid and uniform heating of the reaction mixture. It is a particularly useful technique for overcoming kinetic barriers in reactions involving sterically hindered substrates.

Q5: How can I minimize the retro-Michael reaction and improve the stability of the conjugate?

A5: The thioether bond formed in a thiol-maleimide conjugation can be reversible via a retro-Michael reaction, especially in the presence of other thiols. To improve stability, you can induce hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether. This can be achieved by raising the pH of the purified conjugate solution to 8.5-9.0 and incubating until the ring-opening is complete, which can be monitored by mass spectrometry.[19]

Data Presentation

Note: The following data is representative and intended for illustrative purposes. Actual results will vary depending on the specific reactants and reaction conditions.

Table 1: Illustrative Yield Comparison for a Michael Addition with a Sterically Hindered Thiol

Conditions Reaction Time (h) Temperature (°C) Molar Ratio (Maleimide:Thiol) Illustrative Yield (%)
Standard2251:135
Optimized122520:185
Optimized + Co-solvent (10% DMSO)122520:190

Table 2: Illustrative Yield Comparison for a Diels-Alder Reaction with a Moderately Reactive Diene

Method Catalyst/Condition Reaction Time Temperature Illustrative Yield (%)
Conventional HeatingNone24 h110°C (Toluene reflux)40
Lewis Acid Catalysis10 mol% ZnCl₂8 h25°C75
Microwave IrradiationNone15 min150°C92
High Pressure10 kbar4 h25°C88

Experimental Protocols

Protocol 1: General Procedure for a Michael Addition with a Thiol under Optimized Conditions
  • Protein/Peptide Preparation (if applicable):

    • Dissolve the thiol-containing molecule in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[4]

    • If the molecule contains disulfide bonds, add a 50-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[4]

  • Maleimide Reagent Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).

  • Conjugation Reaction:

    • Add the maleimide stock solution to the thiol-containing solution to achieve the desired molar excess (e.g., 20-fold). Add the stock solution dropwise while gently stirring.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional):

    • To stop the reaction, add a small molecule thiol such as L-cysteine to quench any unreacted maleimide.

  • Purification:

    • Remove excess, unreacted maleimide reagent and other small molecules using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
  • Reactant Preparation:

    • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane.

    • Add the diene (1.1 equivalents).

  • Catalyst Addition:

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add the Lewis acid catalyst (e.g., 10 mol% Zinc Chloride) to the stirred solution.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 8-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Thiol_Prep Prepare Thiol Solution (pH 6.5-7.5, degassed buffer) Conjugation Combine Reactants (10-20x molar excess of maleimide) Thiol_Prep->Conjugation Maleimide_Prep Prepare Fresh Maleimide Stock Solution (in DMSO/DMF) Maleimide_Prep->Conjugation Incubation Incubate (2-4h @ RT or overnight @ 4°C) Conjugation->Incubation Quench Quench Reaction (optional, with cysteine) Incubation->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Analyze Analyze Product (MS, HPLC) Purify->Analyze

Caption: Workflow for a typical Michael addition with this compound.

Diels_Alder_Troubleshooting cluster_solutions Potential Solutions Start Low Yield in Diels-Alder Reaction Lewis_Acid Use Lewis Acid Catalyst (e.g., ZnCl₂, Sc(OTf)₃) Start->Lewis_Acid High_Pressure Apply High Pressure (e.g., 10 kbar) Start->High_Pressure Microwave Microwave-Assisted Synthesis Start->Microwave Solvent_Screen Optimize Solvent Start->Solvent_Screen Outcome Improved Yield and/or Selectivity Lewis_Acid->Outcome High_Pressure->Outcome Microwave->Outcome Solvent_Screen->Outcome

Caption: Troubleshooting logic for low yields in Diels-Alder reactions.

signaling_pathway cluster_reactants Reactants cluster_catalysis Catalysis cluster_product Product A This compound (Dienophile) D Diels-Alder Adduct A->D B Diene B->D C Lewis Acid (e.g., ZnCl₂) C->A activates

Caption: Lewis acid catalysis of the Diels-Alder reaction.

References

Methods for quenching excess N-isobutylmaleimide in a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on effectively quenching excess N-isobutylmaleimide in your reaction mixtures, ensuring the integrity and specificity of your final conjugate.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench unreacted N-isobutylmaleimide?

A1: Quenching is a critical step to neutralize any excess, unreacted maleimide groups remaining after the conjugation reaction is complete. If not quenched, these reactive groups can bind non-specifically to other thiol-containing molecules in subsequent assays or in vivo. This can lead to off-target effects, high background signals, and inaccurate results.[1]

Q2: What are the most common reagents used for quenching N-isobutylmaleimide reactions?

A2: Small, thiol-containing molecules are the most common and effective quenching agents for unreacted maleimides. These include L-cysteine, 2-mercaptoethanol (BME), and dithiothreitol (DTT).[2] These reagents react rapidly with maleimides, effectively capping them.[1]

Q3: When should the quenching step be performed?

A3: The quenching step should be performed immediately after the desired conjugation reaction has reached completion. This is typically after an incubation period of 1-2 hours at room temperature or overnight at 4°C.[1]

Q4: Can the choice of reducing agent for my protein interfere with the quenching step?

A4: Yes, the choice of reducing agent is critical.

  • Thiol-Containing Reducing Agents: Reagents like dithiothreitol (DTT) and β-mercaptoethanol (BME) contain free thiols and will compete with your biomolecule for reaction with the maleimide.[2][3] Therefore, they must be completely removed (e.g., via a desalting column) before adding your maleimide reagent.[2][3]

  • Thiol-Free Reducing Agents: Tris(2-carboxyethyl)phosphine (TCEP) is a popular choice because it does not contain a thiol group and generally does not need to be removed before the maleimide addition.[2][3] However, TCEP can react directly with maleimides, which can reduce conjugation efficiency.[2][4][5] It is recommended to use the minimum effective concentration of TCEP and proceed to the conjugation step promptly after reduction.[2]

Q5: How can I improve the stability of the linkage between my molecule and the N-isobutylmaleimide?

A5: The thioether bond formed between the maleimide and the thiol on the target molecule can undergo a retro-Michael reaction, especially in the presence of other thiols.[1][2] To significantly improve stability, you can perform a post-conjugation hydrolysis step. By incubating the conjugate at a slightly alkaline pH (e.g., 8.5-9.0), the thiosuccinimide ring will open to form a stable succinamic acid thioether, which is resistant to this reversal.[2]

Q6: How are the quenching agent and other small molecules removed after the reaction?

A6: It is crucial to purify the conjugate to remove the excess quenching agent and unreacted labeling reagent. Common methods include size-exclusion chromatography (e.g., desalting columns like Sephadex G-25), dialysis, or tangential flow filtration (TFF).[1] The choice of method depends on the size and properties of your conjugate.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Conjugation Efficiency 1. Hydrolyzed Maleimide: The N-isobutylmaleimide reagent was exposed to an aqueous buffer for too long before use.[2] 2. Oxidized/Inaccessible Thiols: Cysteine residues on the biomolecule have re-formed disulfide bonds or are sterically hindered.[2] 3. Incorrect pH: The reaction buffer is outside the optimal 6.5-7.5 range.[2][6] 4. TCEP Interference: The reducing agent TCEP reacted with your maleimide reagent.[2][4][5]1. Prepare maleimide solutions in a dry, biocompatible organic solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[2] 2. Perform a reduction step with a suitable reducing agent (e.g., TCEP) right before conjugation.[2] Ensure the target cysteine is accessible. 3. Verify and adjust the pH of your reaction buffer to be within the 6.5-7.5 range.[2][6] 4. Use a minimal excess of TCEP and do not let the reduction reaction proceed for an unnecessarily long time.[2]
High Background or Non-Specific Binding Incomplete Quenching: Excess N-isobutylmaleimide was not fully quenched and is reacting with other molecules in your downstream application.1. Ensure a sufficient molar excess of the quenching agent is added. A 10-50 mM final concentration is a good starting point.[2] 2. Increase the incubation time for the quenching reaction (15-30 minutes is typical).[2] 3. Confirm that your quenching agent is active and has not degraded.
Conjugate is Unstable / Payload Loss Retro-Michael Reaction: The thiosuccinimide linkage is reversing, leading to the transfer of the payload to other thiol-containing molecules.[2]After the conjugation and quenching steps, perform a ring-hydrolysis step. Adjust the pH to 8.5-9.0 and incubate for 2-4 hours at room temperature or 37°C to form a more stable, ring-opened conjugate.[2]
Unintended Side Products or Aggregation 1. Reaction with Amines: The reaction pH was too high (>7.5), causing the maleimide to react with lysine residues.[2][3] 2. Unquenched Maleimides: Excess maleimide was not fully quenched and caused crosslinking during storage or analysis.1. Strictly maintain the reaction pH between 6.5 and 7.5.[2][3] 2. Ensure a sufficient molar excess of the quenching agent is added and allowed to react completely.[2]

Quantitative Data Summary

The following table summarizes the typical reaction conditions for common maleimide quenching agents.

Quenching AgentTypical Final ConcentrationTypical Reaction TimeKey Considerations
L-Cysteine 10-50 mM15 minutesA common and effective choice.[2]
β-Mercaptoethanol (BME) 10-50 mM15 minutesHas a strong odor; must be handled in a fume hood.[2]
Dithiothreitol (DTT) 10-50 mM15 minutesCan also be used as a reducing agent, but must be removed before conjugation.[2]

Experimental Protocols

Protocol 1: Standard Quenching of Excess N-Isobutylmaleimide

This protocol provides a general procedure for quenching a maleimide conjugation reaction using a thiol-based quenching agent.

Materials:

  • Reaction mixture containing the biomolecule conjugated with N-isobutylmaleimide.

  • Quenching agent stock solution (e.g., 1 M L-cysteine in a compatible buffer, pH 6.5-7.5).

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.5).[6]

Procedure:

  • Complete Conjugation: Ensure the primary conjugation reaction between your biomolecule and N-isobutylmaleimide has proceeded to completion (e.g., 1-2 hours at room temperature or overnight at 4°C).[1]

  • Add Quenching Agent: Add the quenching agent stock solution to the reaction mixture to achieve a final concentration of 10-50 mM.[2] For example, add 10 µL of 1 M L-cysteine to a 1 mL reaction mixture for a final concentration of 10 mM.

  • Incubate: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[2]

  • Purification: Proceed immediately to purify the conjugate from the excess quenching agent and other small molecules using an appropriate method such as a desalting column or dialysis.[1]

Protocol 2: Post-Conjugation Hydrolysis for Increased Stability

This protocol describes how to increase the stability of the maleimide-thiol linkage by ring-opening hydrolysis.

Materials:

  • Purified or semi-purified maleimide-conjugated biomolecule.

  • Alkaline buffer (e.g., borate buffer, pH 8.5-9.0).

  • Dilute base (e.g., 0.1 M NaOH) for pH adjustment.

  • pH meter or pH strips.

Procedure:

  • Confirm Conjugation and Quenching: Ensure the primary conjugation and subsequent quenching steps are complete.

  • Adjust pH: Increase the pH of the conjugate solution to 8.5-9.0 using a suitable alkaline buffer or by the careful addition of a dilute base while monitoring the pH.

  • Incubate: Incubate the reaction mixture for 2-4 hours at room temperature or 37°C.[2]

  • Re-equilibrate Buffer (Optional): If necessary for downstream applications, exchange the buffer back to a neutral pH using a desalting column or dialysis.

  • Monitor Reaction (Optional but Recommended): The progress of the ring-opening hydrolysis can be monitored by analyzing aliquots with mass spectrometry. A mass increase of 18 Da, corresponding to the addition of one water molecule, should be observed.

Workflow and Logic Diagrams

Quenching_Method_Selection Workflow for Quenching Excess N-Isobutylmaleimide start Start: Conjugation Reaction Complete add_quencher Add Thiol-Based Quenching Agent (e.g., L-Cysteine, BME, DTT) Final Conc: 10-50 mM start->add_quencher incubate Incubate for 15-30 min at Room Temperature add_quencher->incubate purify Purify Conjugate (e.g., Desalting Column, Dialysis) incubate->purify stability_check Is Long-Term Stability in Thiol-Rich Environment Required? purify->stability_check hydrolysis Perform Ring-Hydrolysis Step (pH 8.5-9.0, 2-4 hours) stability_check->hydrolysis Yes final_product End: Stable, Quenched Conjugate stability_check->final_product No hydrolysis->final_product

Caption: Workflow for quenching and stabilizing N-isobutylmaleimide conjugates.

Troubleshooting_Logic Troubleshooting Logic for N-Isobutylmaleimide Reactions issue Identify Primary Issue low_yield Low Conjugation Yield issue->low_yield instability Conjugate Instability issue->instability non_specific Non-Specific Binding issue->non_specific check_maleimide Check Maleimide Activity (Prepare Fresh Solution) low_yield->check_maleimide check_thiol Ensure Thiol Availability (Reduce Disulfides) low_yield->check_thiol check_ph Verify Reaction pH (6.5-7.5) low_yield->check_ph perform_hydrolysis Perform Ring-Hydrolysis (pH 8.5-9.0) instability->perform_hydrolysis check_quenching Verify Quenching Efficiency (Sufficient Excess/Time) non_specific->check_quenching

Caption: Troubleshooting guide for common issues in maleimide chemistry.

References

Characterization of impurities in 1-Isobutyl-1h-pyrrole-2,5-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Isobutyl-1H-pyrrole-2,5-dione. Our resources are designed to help you identify and characterize impurities, optimize your reaction conditions, and ensure the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities arise from unreacted starting materials, the intermediate product, or hydrolysis. These include:

  • Maleic anhydride: Unreacted starting material.

  • Isobutylamine: Unreacted starting material.

  • N-Isobutylmaleamic acid: The intermediate formed after the initial reaction of maleic anhydride and isobutylamine. This is also the product of hydrolysis of the final maleimide product.

  • Polymerization products: Under certain conditions, especially at high temperatures, maleimides can undergo polymerization.

Q2: My reaction yield is low. What are the potential causes?

A2: Low yields can be attributed to several factors:

  • Incomplete cyclization: The conversion of the N-isobutylmaleamic acid intermediate to the final maleimide may be incomplete. This can be due to insufficient heating, incorrect catalyst, or inappropriate solvent.

  • Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring to form the unreactive N-isobutylmaleamic acid. This is more prevalent in the presence of water and at a pH above 7.5.

  • Suboptimal reaction conditions: Incorrect stoichiometry of reactants, temperature, or reaction time can all lead to lower yields.

Q3: I see an unexpected peak in my HPLC/NMR analysis. How can I identify it?

A3: An unexpected peak is likely one of the common impurities. Refer to the data tables below for typical analytical characteristics of the starting materials, intermediate, and final product. The most common unexpected peak is the N-isobutylmaleamic acid intermediate, indicating incomplete reaction or hydrolysis.

Q4: How can I minimize the formation of the N-isobutylmaleamic acid impurity?

A4: To minimize the presence of N-isobutylmaleamic acid, ensure the following:

  • Anhydrous conditions: Use dry solvents and reagents to prevent hydrolysis of both maleic anhydride and the final product.

  • Complete cyclization: Ensure the cyclodehydration step goes to completion by using appropriate dehydrating agents (e.g., acetic anhydride) or azeotropic distillation to remove water.

  • Controlled pH: During workup and purification, maintain a pH between 6.5 and 7.5 to ensure the stability of the maleimide ring.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no product formation Hydrolysis of maleic anhydride or maleimide product. Ensure all glassware is dry and use anhydrous solvents. Prepare aqueous solutions of reagents immediately before use.
Incomplete reaction. Increase reaction time or temperature for the cyclization step. Ensure proper mixing.
Incorrect stoichiometry. Verify the molar ratios of reactants and any catalysts or dehydrating agents.
Presence of a major impurity peak in HPLC/NMR Incomplete cyclization of N-isobutylmaleamic acid. Refer to the analytical data tables to confirm the identity of the intermediate. Optimize the cyclization step (e.g., increase temperature, add a dehydrating agent like acetic anhydride with sodium acetate).
Hydrolysis of the final product during workup. Maintain a pH between 6.5 and 7.5 during extraction and purification steps. Work at lower temperatures where possible.
Product appears discolored (e.g., dark purple or black) Side reactions or polymerization at high temperatures. Carefully control the temperature during the cyclization step. Avoid excessive heating. Purify the product using column chromatography or recrystallization.
Multiple unidentified peaks in the chromatogram Decomposition of starting materials or product. Check the purity of your starting materials. Ensure the reaction is not being run at an excessively high temperature.
Presence of various side products. Re-evaluate the reaction conditions, including solvent and catalyst choice. A cleaner reaction may be achieved under milder conditions.

Data Presentation: Impurity Characterization

The following tables summarize the expected analytical data for this compound and its common impurities. This data is essential for impurity profiling and troubleshooting.

Table 1: Physicochemical and Chromatographic Data

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Appearance Expected HPLC Retention Time (Relative)
Maleic AnhydrideC₄H₂O₃98.06White solidEarly eluting
IsobutylamineC₄H₁₁N73.14Colorless liquidVery early eluting (or not retained)
N-Isobutylmaleamic AcidC₈H₁₃NO₃171.19White solidIntermediate
This compoundC₈H₁₁NO₂153.18Colorless to pale yellow solid/liquidLater eluting

Table 2: Representative Spectroscopic Data (¹H NMR and Mass Spectrometry)

Compound ¹H NMR (CDCl₃, δ ppm) Mass Spectrometry (m/z)
Maleic Anhydride 7.10 (s, 2H)[M]+ 98
Isobutylamine 2.59 (d, 2H), 1.75 (m, 1H), 0.93 (d, 6H), 1.15 (br s, 2H)[M+H]⁺ 74
N-Isobutylmaleamic Acid (Predicted) ~8.0 (br s, 1H, NH), ~6.3 (d, 1H, =CH), ~6.1 (d, 1H, =CH), 3.1 (t, 2H, NCH₂), 1.8 (m, 1H, CH), 0.9 (d, 6H, CH₃)[M+H]⁺ 172, [M-H]⁻ 170
This compound 6.70 (s, 2H), 3.38 (d, 2H), 2.05 (m, 1H), 0.88 (d, 6H)[M]+ 153, [M+H]⁺ 154

Experimental Protocols

Protocol 1: Synthesis of this compound

This two-step protocol involves the formation of the maleamic acid intermediate followed by cyclodehydration.

Step 1: Formation of N-Isobutylmaleamic Acid

  • Dissolve maleic anhydride (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether, toluene) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of isobutylamine (1.0 eq) in the same solvent dropwise to the stirred maleic anhydride solution.

  • A white precipitate of N-isobutylmaleamic acid will form.

  • Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete.

  • The intermediate can be isolated by filtration, washed with cold solvent, and dried under vacuum, or used directly in the next step.

Step 2: Cyclodehydration to this compound

  • To the crude N-isobutylmaleamic acid, add acetic anhydride (2-3 eq) and a catalytic amount of anhydrous sodium acetate (0.1-0.2 eq).

  • Heat the mixture with stirring to 60-70°C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the product and quench the excess acetic anhydride.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: HPLC Method for Impurity Profiling

This protocol provides a general method for the separation of this compound from its key impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Start with 20% A and increase to 80% A over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total peak area. Impurities can be identified by comparing their retention times to those of known standards or by collecting fractions for analysis by mass spectrometry.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Cyclodehydration MA Maleic Anhydride Reaction1 Reaction at 0°C to RT MA->Reaction1 IA Isobutylamine IA->Reaction1 Solvent1 Anhydrous Solvent (e.g., Diethyl Ether) Solvent1->Reaction1 Intermediate N-Isobutylmaleamic Acid Reaction1->Intermediate Reaction2 Heating (60-70°C) Intermediate->Reaction2 DehydratingAgent Acetic Anhydride & Sodium Acetate DehydratingAgent->Reaction2 Product This compound Reaction2->Product

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Purity Analyze by HPLC/NMR Start->Check_Purity Major_Impurity Major Impurity Peak Observed? Check_Purity->Major_Impurity Identify_Impurity Compare with Data Tables Major_Impurity->Identify_Impurity Yes Check_Start_Materials Check Purity of Starting Materials Major_Impurity->Check_Start_Materials No Is_Intermediate Impurity = Intermediate? Identify_Impurity->Is_Intermediate Optimize_Cyclization Optimize Cyclization: - Increase Temp/Time - Check Dehydrating Agent Is_Intermediate->Optimize_Cyclization Yes Check_Hydrolysis Check for Hydrolysis: - Anhydrous Conditions? - Workup pH 6.5-7.5? Is_Intermediate->Check_Hydrolysis No (likely hydrolysis)

Validation & Comparative

A Comparative Guide to the Reactivity of N-isobutylmaleimide and N-ethylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a maleimide reagent is critical for success. The reaction between a maleimide and a thiol group on a cysteine residue is a cornerstone of site-specific modification, prized for its selectivity and efficiency. This guide provides an objective comparison of two common N-alkylmaleimides: N-isobutylmaleimide (NIBM) and N-ethylmaleimide (NEM), focusing on their relative reactivity and performance based on fundamental chemical principles and available data.

Core Reactivity Principles: The Thiol-Maleimide Reaction

Both N-isobutylmaleimide and N-ethylmaleimide react with thiols via a Michael addition mechanism. This reaction is highly efficient and selective for sulfhydryl groups within a pH range of 6.5-7.5.[1][2] In this range, the thiol group (-SH) is partially deprotonated to the more nucleophilic thiolate anion (-S⁻), which then attacks one of the carbons of the electron-deficient double bond in the maleimide ring.[2] This forms a stable, covalent thioether bond.[1][3]

At pH values above 7.5, the selectivity of the reaction decreases, as maleimides can begin to react with primary amines (e.g., lysine residues).[4][5] Furthermore, the maleimide ring itself is susceptible to hydrolysis, a competing reaction that opens the ring to form an unreactive maleamic acid derivative.[2][6] This hydrolysis is accelerated at higher pH.[6]

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Thiol R'-SH (Thiol) Adduct Thiol->Adduct + Maleimide Maleimide_label N-R Maleimide Adduct_label Thiosuccinimide Adduct (Stable Thioether Bond)

Caption: Mechanism of Thiol-Maleimide Michael Addition.

The Influence of the N-Substituent on Reactivity

While direct comparative kinetic data for N-isobutylmaleimide versus N-ethylmaleimide is not extensively documented in publicly available literature, their relative reactivity can be inferred from established principles of organic chemistry.[1] The rate of the Michael addition is governed by both electronic and steric effects of the substituent on the maleimide nitrogen.

  • Electronic Effects: Both ethyl and isobutyl groups are alkyl chains and have similar, weakly electron-donating inductive effects. Therefore, the electronic influence on the electrophilicity of the maleimide double bond is expected to be comparable between the two.

  • Steric Effects: The primary difference lies in the steric bulk of the N-substituents. The isobutyl group is significantly larger and more branched than the ethyl group. This increased steric hindrance around the reactive center is expected to impede the approach of the thiol nucleophile, thereby slowing the rate of reaction.

Therefore, N-ethylmaleimide is predicted to be the more reactive of the two compounds due to the lower steric hindrance presented by the ethyl group.

Data Presentation: A Comparative Overview

The following tables summarize the physical properties and expected performance characteristics of the two reagents.

Table 1: Physical and Chemical Properties

PropertyN-ethylmaleimide (NEM)N-isobutylmaleimide (NIBM)
Molecular Formula C₆H₇NO₂C₈H₁₁NO₂
Molecular Weight 125.13 g/mol 153.18 g/mol
Structure N-substituent is -CH₂CH₃N-substituent is -CH₂CH(CH₃)₂

Table 2: Inferred Performance Comparison

CharacteristicN-ethylmaleimide (NEM)N-isobutylmaleimide (NIBM)Justification
Relative Reactivity HigherLowerThe smaller ethyl group presents less steric hindrance to the approaching thiol nucleophile compared to the bulkier isobutyl group.[1]
Steric Hindrance LowModerateThe isobutyl group is branched and occupies more space near the reactive maleimide ring.
Hydrophobicity LowerHigherThe larger alkyl group increases the nonpolar character of the molecule.
Primary Use Case Rapid and efficient blocking or labeling of accessible thiols. A general-purpose, highly reactive thiol probe.[5]Applications requiring slower, more controlled conjugation, or where the increased hydrophobicity of the label is desirable. May offer advantages when trying to avoid over-labeling with highly reactive thiols.The choice depends on the specific requirements of the experiment, balancing the need for reaction speed against the desire for controlled conjugation and the properties of the final conjugate.[1]

Experimental Protocols: Head-to-Head Comparison of Reaction Kinetics

To empirically determine the reactivity of NIBM and NEM, a direct kinetic assay can be performed. The following protocol outlines a standard spectrophotometric method to monitor the reaction rate.

Objective: To determine the second-order rate constant for the reaction of each maleimide with a model thiol compound (e.g., N-acetyl-L-cysteine or Glutathione).

Principle: The reaction is monitored by the decrease in absorbance at approximately 300 nm, which corresponds to the consumption of the maleimide double bond.[4]

Materials:

  • N-ethylmaleimide (NEM)

  • N-isobutylmaleimide (NIBM)

  • N-acetyl-L-cysteine (NAC) or Glutathione (GSH)

  • Reaction Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.0, degassed

  • Anhydrous DMSO

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of NAC (or GSH) in the degassed Reaction Buffer.

    • Prepare 100 mM stock solutions of NEM and NIBM in anhydrous DMSO. Prepare these fresh immediately before use to minimize hydrolysis.[4]

  • Reaction Setup:

    • Set the spectrophotometer to monitor absorbance at 302 nm. Equilibrate the cuvette holder to 25°C.

    • In a 1 mL quartz cuvette, add 980 µL of Reaction Buffer and 10 µL of the 100 mM NAC stock solution to achieve a final concentration of 1 mM NAC. Mix by pipetting.

    • Blank the spectrophotometer with this solution.

  • Kinetic Measurement:

    • To initiate the reaction, add 10 µL of the 100 mM NEM stock solution to the cuvette (final concentration: 1 mM).

    • Immediately start recording the absorbance at 302 nm every 5-10 seconds for 5-10 minutes, or until the absorbance stabilizes.

    • Ensure rapid mixing after the addition of the maleimide.

  • Repeat for NIBM:

    • Thoroughly clean the cuvette.

    • Repeat steps 2 and 3 using the NIBM stock solution.

  • Data Analysis:

    • Plot Absorbance vs. Time for each reaction.

    • The initial rate of the reaction can be determined from the initial slope of this curve.

    • Under pseudo-first-order conditions (e.g., using a 10-fold excess of the thiol), the observed rate constant (k_obs) can be calculated. The second-order rate constant can then be determined by dividing k_obs by the thiol concentration.

Experimental_Workflow prep Prepare Stock Solutions (Maleimides in DMSO, Thiol in Buffer) setup Setup Spectrophotometer (λ=302nm, T=25°C) prep->setup reaction_mix Prepare Reaction Mixture (Buffer + Thiol in Cuvette) setup->reaction_mix blank Blank Spectrophotometer reaction_mix->blank initiate Initiate Reaction (Add Maleimide Stock) blank->initiate measure Record Absorbance vs. Time initiate->measure analyze Analyze Data (Calculate Rate Constants) measure->analyze compare Compare Reactivity (NEM vs. NIBM) analyze->compare

Caption: Workflow for Kinetic Comparison of Maleimides.

Conclusion and Recommendations

The selection between N-isobutylmaleimide and N-ethylmaleimide should be guided by the specific demands of the application.

  • N-ethylmaleimide (NEM) is the reagent of choice for applications requiring rapid and complete conjugation to sterically accessible thiols. Its smaller size and high reactivity make it an effective and reliable tool for general thiol blocking and labeling.[1][5]

  • N-isobutylmaleimide (NIBM) , with its predicted slower reaction kinetics, may be advantageous in scenarios that require a more controlled conjugation rate . This could be beneficial when working with a protein that has multiple cysteine residues of varying reactivity, or to minimize potential side reactions by allowing for more precise control over the reaction time. The increased hydrophobicity of the resulting conjugate may also be a factor in the design of specific probes or antibody-drug conjugates.

Given the lack of direct comparative data in the literature, researchers are encouraged to perform preliminary kinetic studies, as outlined above, to validate the optimal reagent and reaction conditions for their specific biomolecule and application.

References

A Comparative Guide to the Kinetic Analysis of 1-Isobutyl-1H-pyrrole-2,5-dione and Cysteine Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive kinetic analysis of the reaction between 1-Isobutyl-1H-pyrrole-2,5-dione, a representative N-alkyl maleimide, and cysteine. It offers a comparison with alternative thiol-reactive chemistries, supported by experimental data and detailed protocols to aid in the design and execution of bioconjugation strategies.

The reaction between a maleimide and a thiol group is a cornerstone of bioconjugation, prized for its efficiency and high selectivity for cysteine residues under mild physiological conditions.[1][2] This conjugation proceeds via a Michael addition mechanism, resulting in a stable thioether bond.[3] The reaction's speed and specificity make it invaluable for creating antibody-drug conjugates (ADCs), fluorescently labeling proteins, and developing novel diagnostics.[3]

Reaction Mechanism and Kinetics

The core of the maleimide-thiol conjugation is the Michael addition reaction.[3] In this process, the nucleophilic thiolate anion (R-S⁻) from a cysteine residue attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[1] This forms a stable thiosuccinimide thioether linkage.[1][4] The reaction is highly efficient and typically requires no catalyst.[2]

The kinetics of this reaction are critically influenced by several factors:

  • pH : The reaction rate is highly pH-dependent. The optimal pH range is between 6.5 and 7.5.[3] In this window, the cysteine thiol group (pKa ~8.5) is sufficiently deprotonated to the more nucleophilic thiolate anion, enabling a rapid reaction.[1][5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., lysine residues).[1][6] Below pH 6.5, the rate decreases due to a lower concentration of the thiolate anion, while above pH 7.5, the reaction loses specificity due to increased reactivity with amines.[1]

  • Reagent Concentration : As with most second-order reactions, the rate is dependent on the concentration of both the maleimide and the thiol. Using a molar excess of the maleimide reagent (typically 10-20 fold) can drive the reaction to completion.[7]

  • Temperature : The reaction can be performed at room temperature for 2 hours or at 4°C overnight.[3][8] Lower temperatures can be used to slow down the reaction and minimize potential degradation of sensitive biomolecules.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Maleimide This compound Michael_Addition Michael Addition Maleimide->Michael_Addition Cysteine Cysteine (Thiol Group) Thiolate Thiolate Anion (R-S⁻) (Nucleophile) Cysteine->Thiolate Deprotonation (pH 6.5-7.5) Product Thiosuccinimide Adduct Thiolate->Michael_Addition Michael_Addition->Product Forms Stable Thioether Bond

Caption: Reaction mechanism of this compound with cysteine.

Quantitative Data and Performance Comparison

While specific kinetic data for this compound is not extensively published, its behavior is well-represented by other N-alkyl maleimides, such as N-ethylmaleimide (NEM). The reaction is characterized by rapid kinetics, with second-order rate constants typically around 10² M⁻¹s⁻¹.[5] However, the stability of the resulting thiosuccinimide linkage can be a concern, particularly for in vivo applications where it can undergo a retro-Michael reaction, leading to deconjugation.[6][9]

The following tables compare the kinetic parameters and general performance of N-alkyl maleimides with other common and emerging thiol-reactive chemistries.

Table 1: Comparison of Kinetic Parameters for Thiol-Reactive Chemistries

Reagent ClassTypical Second-Order Rate Constant (k₂)Optimal pHKey Characteristics
N-Alkyl Maleimides ~10² M⁻¹s⁻¹[5]6.5 - 7.5[1][3][6]Fast kinetics, high thiol selectivity in optimal pH range.[5][10]
Iodoacetamides ~0.6 M⁻¹s⁻¹[5]~8.0[11]Slower kinetics, forms a very stable thioether bond.[5]
N-Aryl Maleimides Generally fast6.5 - 7.5Forms more stable conjugates compared to N-alkyl maleimides.[12]
Julia-Kocienski Reagents FastNeutralForms highly stable conjugates, even in human plasma.[13][14]
5-Hydroxy-pyrrolones (5HP2Os) Fast7.0 - 8.0Good stability, inert to hydrolysis before conjugation.[15]

Table 2: Performance Comparison of Cysteine Conjugation Methods

FeatureN-Alkyl MaleimidesIodoacetamidesJulia-Kocienski Reagents
Specificity for Cysteine High at pH 6.5-7.5, but can react with amines at higher pH.[1][16]Can react with other residues (Met, His, Lys) at higher pH.[7]High specificity for cysteine.[13][14]
Conjugate Stability Prone to retro-Michael reaction and hydrolysis at higher pH.[6][9]Forms a very stable thioether bond.[7]Superior stability in plasma compared to maleimide conjugates.[14]
Common Side Reactions Hydrolysis of maleimide ring, Thiazine formation with N-terminal cysteines.[1][7][17]Alkylation of other amino acid residues.[7]Minimal side reactions reported.
Reaction Speed Very Fast[5][10]Slow[5]Fast[13]

Experimental Protocols

Precise and reproducible experimental design is critical for successful conjugation and kinetic analysis.

Protocol 1: General Protein Conjugation with this compound

  • Protein Preparation : Dissolve the protein containing a cysteine residue at a concentration of 1-10 mg/mL in a degassed reaction buffer (e.g., 100 mM phosphate buffer, pH 7.2). If disulfide bonds are present, reduce them by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.[8]

  • Maleimide Stock Solution : Prepare a 10 mM stock solution of this compound in an organic solvent like DMSO or DMF.[3]

  • Conjugation Reaction : Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution while gently stirring.[8]

  • Incubation : Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[8]

  • Quenching : Stop the reaction by adding a quenching reagent like L-cysteine or DTT to a final concentration of 10-20 mM to react with any excess maleimide.[7]

  • Purification : Remove unreacted maleimide and quenching reagent by size-exclusion chromatography, dialysis, or spin filtration.[7]

  • Characterization : Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.[3]

Protocol 2: Kinetic Analysis via Spectrophotometry

This protocol measures the disappearance of the thiol group to determine reaction kinetics.

  • Reagent Preparation : Prepare stock solutions of a model thiol compound (e.g., N-acetyl-L-cysteine) and this compound in the desired reaction buffer (e.g., phosphate buffer, pH 7.0).[11] Ensure the buffer is degassed.

  • Thiol Quantification Standard Curve : Prepare a standard curve for the thiol using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product with a strong absorbance at 412 nm.

  • Kinetic Measurement :

    • Initiate the reaction by mixing the thiol and maleimide solutions in a cuvette at known concentrations. Use a pseudo-first-order condition with the maleimide in large excess (e.g., >10-fold).

    • At regular time intervals, take an aliquot of the reaction mixture and add it to a solution of Ellman's reagent to quantify the remaining free thiol.

    • Alternatively, if the maleimide absorbance changes upon reaction, monitor the change in absorbance at the appropriate wavelength over time directly.[11]

  • Data Analysis : Plot the concentration of the free thiol versus time. The observed pseudo-first-order rate constant (k_obs) can be obtained by fitting the data to a single exponential decay equation. The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the maleimide.[11]

Experimental_Workflow A 1. Protein Preparation (Buffer pH 7.2, +/- TCEP reduction) C 3. Conjugation (Add 10-20x molar excess maleimide) A->C B 2. Maleimide Stock Prep (10 mM in DMSO) B->C D 4. Incubation (2h @ RT or O/N @ 4°C) C->D E 5. Quench Reaction (Add excess L-cysteine) D->E F 6. Purification (Size-Exclusion Chromatography) E->F G 7. Characterization (Mass Spectrometry, UV-Vis) F->G

Caption: A typical experimental workflow for maleimide-thiol bioconjugation.

Potential Side Reactions and Mitigation Strategies

While highly selective, the maleimide-thiol reaction is subject to side reactions that can impact the homogeneity and stability of the final conjugate.

  • Hydrolysis : The maleimide ring is susceptible to hydrolysis, opening to form an unreactive maleamic acid derivative. This process is accelerated at pH values above 7.5.[1]

    • Mitigation : Perform reactions within the optimal pH 6.5-7.5 range and store maleimide reagents in dry, aprotic solvents like DMSO.[1]

  • Retro-Michael Reaction : The thiosuccinimide bond is reversible and can undergo a retro-Michael reaction, particularly in the presence of other thiols. This can lead to the transfer of the maleimide-linked payload to other molecules in vivo (e.g., albumin).[6][9]

    • Mitigation : Post-conjugation hydrolysis of the thiosuccinimide ring to the more stable maleamic acid derivative can "lock" the conjugate and prevent reversal. Alternatively, using N-aryl maleimides or other more stable linker chemistries can significantly reduce this issue.[12][14]

  • Thiazine Rearrangement : With proteins or peptides containing an unprotected N-terminal cysteine, the initial adduct can rearrange to form a stable six-membered thiazine ring. This side reaction is more prominent at neutral or basic pH.[4][17][18]

    • Mitigation : Perform the conjugation at a more acidic pH (e.g., pH < 6.5) or use a cysteine residue that is not at the N-terminus.[17][18]

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Reactants Maleimide + Cysteine Product Thiosuccinimide Adduct Reactants->Product Michael Addition (pH 6.5-7.5) Hydrolysis Maleamic Acid (Inactive) Reactants->Hydrolysis Hydrolysis (pH > 7.5) RetroMichael Re-formed Maleimide + Free Cysteine Product->RetroMichael Retro-Michael (Reversible) Thiazine Thiazine Adduct (N-terminal Cys) Product->Thiazine Rearrangement (pH ≥ 7.0)

Caption: Competing side reactions in maleimide-cysteine conjugation.

References

Validation of a Synthetic Route for 1-Isobutyl-1H-pyrrole-2,5-dione via Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a primary synthetic route for 1-Isobutyl-1H-pyrrole-2,5-dione, alongside alternative methods. The focus is on the validation of the synthesized product through spectroscopic techniques, offering researchers, scientists, and drug development professionals a comprehensive resource for synthesis and characterization.

Primary Synthetic Route: Condensation of Maleic Anhydride with Isobutylamine

The most common and direct method for synthesizing N-substituted maleimides, including this compound, involves a two-step, one-pot reaction. This process begins with the formation of a maleamic acid intermediate from the reaction of maleic anhydride with isobutylamine, followed by cyclodehydration to yield the final product.

Experimental Protocol

Materials:

  • Maleic anhydride

  • Isobutylamine

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Toluene

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 equivalent) in toluene.

  • Slowly add isobutylamine (1.0 equivalent) to the solution at room temperature. The reaction is exothermic and will lead to the precipitation of the intermediate, N-isobutylmaleamic acid.

  • To the resulting suspension, add acetic anhydride (1.5 equivalents) and a catalytic amount of anhydrous sodium acetate (0.1 equivalents).

  • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.

Synthetic Pathway

Synthetic_Route Maleic_Anhydride Maleic Anhydride Intermediate N-Isobutylmaleamic Acid Maleic_Anhydride->Intermediate + Isobutylamine (Toluene, RT) Isobutylamine Isobutylamine Product This compound Intermediate->Product + Acetic Anhydride, NaOAc (Reflux)

Caption: Synthesis of this compound.

Alternative Synthetic Routes

While the direct condensation method is widely used, alternative routes offer different approaches to synthesizing N-alkylated maleimides.

Mitsunobu Reaction

The Mitsunobu reaction provides a method for the N-alkylation of maleimide using an alcohol. This reaction typically proceeds with inversion of stereochemistry at the alcohol carbon.

General Protocol:

  • Dissolve maleimide (1.0 equivalent), isobutanol (1.0 equivalent), and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate the product.[1]

Alkylation of Furan-Protected Maleimide

This method involves the protection of the maleimide double bond via a Diels-Alder reaction with furan, followed by N-alkylation and a retro-Diels-Alder reaction to deprotect the double bond.[2]

General Protocol:

  • React maleimide with furan to form the furan-maleimide adduct.

  • Treat the adduct with a base (e.g., sodium hydride) in an anhydrous solvent like dimethylformamide (DMF).

  • Add isobutyl bromide and stir the reaction at room temperature until the starting material is consumed.

  • Work up the reaction and purify the N-isobutyl-furan-maleimide adduct.

  • Heat the purified adduct in a high-boiling solvent (e.g., toluene or xylene) to induce a retro-Diels-Alder reaction, yielding this compound.

Performance Comparison of Synthetic Routes

ParameterPrimary Route (Condensation)Alternative Route 1 (Mitsunobu)Alternative Route 2 (Furan Protection)
Starting Materials Maleic anhydride, IsobutylamineMaleimide, Isobutanol, PPh₃, DEAD/DIADMaleimide, Furan, Base, Isobutyl bromide
Typical Yield 60-85%70-90%[1]50-70% (overall)
Reaction Time 3-6 hours12-24 hoursMulti-step, >24 hours
Reagent Cost LowHighModerate
By-products Acetic acid, waterTriphenylphosphine oxide, reduced DEAD/DIADFuran, salts
Purification Column chromatography or recrystallizationColumn chromatographyMultiple purifications required
Scalability GoodModerate (by-product removal can be challenging)Moderate

Spectroscopic Validation

Experimental Protocols for Spectroscopy
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with gas chromatography (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common ionization method.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for confirming the presence of the isobutyl group and the protons on the pyrrole-2,5-dione ring.

Expected Chemical Shifts (δ) in CDCl₃:

  • ~6.7 ppm (s, 2H): A singlet corresponding to the two equivalent protons on the double bond of the maleimide ring.

  • ~3.4 ppm (d, 2H): A doublet for the methylene protons (-CH₂-) of the isobutyl group, coupled to the adjacent methine proton.

  • ~2.0 ppm (m, 1H): A multiplet for the methine proton (-CH-) of the isobutyl group, coupled to the methylene and methyl protons.

  • ~0.9 ppm (d, 6H): A doublet for the six equivalent protons of the two methyl groups (-CH₃) of the isobutyl group, coupled to the methine proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

  • ~170 ppm: Carbonyl carbons (C=O) of the dione.

  • ~134 ppm: Olefinic carbons (-CH=CH-) of the maleimide ring.

  • ~47 ppm: Methylene carbon (-CH₂-) of the isobutyl group.

  • ~28 ppm: Methine carbon (-CH-) of the isobutyl group.

  • ~20 ppm: Methyl carbons (-CH₃) of the isobutyl group.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.

Expected Absorption Bands (cm⁻¹):

  • ~3100 cm⁻¹: C-H stretching of the vinyl protons.

  • ~2960-2870 cm⁻¹: C-H stretching of the isobutyl group.

  • ~1770 and ~1700 cm⁻¹: Asymmetric and symmetric C=O stretching of the imide carbonyl groups, respectively. This pair of strong absorptions is characteristic of a cyclic imide.

  • ~1580 cm⁻¹: C=C stretching of the maleimide ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.

Expected m/z values (EI):

  • [M]⁺: The molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₁NO₂), which is 153.18 g/mol .

  • Fragmentation Peaks: Characteristic fragments would include the loss of the isobutyl group or parts of it.

Analytical Workflow

Analytical_Workflow Start Synthesized Product (this compound) Purification Purification (Column Chromatography/Recrystallization) Start->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Validation Structural Validation NMR->Validation IR->Validation MS->Validation

Caption: Spectroscopic validation workflow.

Conclusion

The direct condensation of maleic anhydride with isobutylamine remains a practical and economically viable method for the synthesis of this compound, particularly for larger-scale preparations. While alternative methods like the Mitsunobu reaction may offer higher yields in some cases, they often involve more expensive reagents and more complex purification procedures. The alkylation of a furan-protected maleimide provides another alternative, though it is a multi-step process.

Regardless of the synthetic route chosen, rigorous spectroscopic analysis is essential for the unequivocal validation of the final product's structure. The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive characterization, ensuring the identity and purity of the synthesized this compound for its intended research and development applications.

References

A Comparative Guide to Polymers Synthesized from Different N-Substituted Maleimides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of monomers is a pivotal step in designing polymers with tailored properties. N-substituted maleimides represent a versatile class of monomers that yield polymers with high thermal stability, chemical resistance, and tunable functionalities. The nature of the N-substituent profoundly influences the polymerization behavior and the final properties of the polymer, making a comparative understanding essential for material design and application.

This guide provides an objective comparison of polymers synthesized from various N-substituted maleimides, supported by experimental data. It delves into the impact of different substituents on key performance indicators such as thermal stability and molecular weight characteristics. Detailed experimental protocols for monomer synthesis and polymerization are also presented to aid in reproducible research.

Performance Comparison of N-Substituted Maleimide Polymers

The choice of the N-substituent on the maleimide monomer allows for significant control over the properties of the resulting polymer. Aromatic substituents, for instance, tend to enhance thermal stability due to the rigidity of the phenyl ring, while aliphatic substituents can impart flexibility. The data presented below, derived from free-radical polymerization, illustrates these trends.

N-SubstituentInitiatorSolventMn ( g/mol )PDI (Mw/Mn)Tg (°C)Td (°C)Reference
PhenylAIBNTHF15,4001.85225380[1]
CyclohexylAIBNTHF12,3001.92185365[1]
n-HexylAIBNTHF9,8002.10Not ReportedNot Reported[1]
Containing Sulfadiazine moietiesAIBNDMFNot ReportedNot ReportedHighNot Reported[2][3]
Containing Sulfamethoxazole moietiesNot SpecifiedNot SpecifiedNot ReportedNot Reported260 - 300Not Reported[4]

Table 1: Comparative Data for Free-Radical Polymerization of N-Substituted Maleimides. This table summarizes the molecular weight (Mn), polydispersity index (PDI), glass transition temperature (Tg), and decomposition temperature (Td) of polymers synthesized from various N-substituted maleimides.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following sections provide detailed methodologies for the synthesis of N-substituted maleimide monomers and their subsequent polymerization.

Synthesis of N-Substituted Maleimide Monomers

The general synthesis of N-substituted maleimides involves a two-step process starting from the reaction of maleic anhydride with a primary amine.[2]

  • Formation of Maleamic Acid: Maleic anhydride is reacted with a primary amine (R-NH2) in a suitable solvent, such as acetone, to form the corresponding maleamic acid.[4]

  • Cyclodehydration: The maleamic acid is then converted to the N-substituted maleimide through cyclodehydration. This is typically achieved by heating in the presence of a dehydrating agent, such as a mixture of acetic anhydride and anhydrous sodium acetate.[2][4] The reaction mixture is then poured into crushed ice to precipitate the product, which is subsequently filtered, dried, and recrystallized.[4]

Synthesis cluster_0 Monomer Synthesis Maleic_Anhydride Maleic Anhydride Maleamic_Acid Maleamic Acid Intermediate Maleic_Anhydride->Maleamic_Acid Reaction with amine Primary_Amine Primary Amine (R-NH2) Primary_Amine->Maleamic_Acid N_Substituted_Maleimide N-Substituted Maleimide Maleamic_Acid->N_Substituted_Maleimide Cyclodehydration

Figure 1. General synthesis of N-substituted maleimides.

Free-Radical Polymerization of N-Substituted Maleimides

Free-radical polymerization is a common and versatile method for polymerizing N-substituted maleimides.[1]

  • Dissolution: The N-substituted maleimide monomer and a radical initiator, such as azobisisobutyronitrile (AIBN), are dissolved in an appropriate solvent (e.g., THF or DMF) within a reaction vessel.[1][2][3]

  • Degassing: To remove oxygen, which can inhibit the polymerization process, the solution is subjected to several freeze-pump-thaw cycles.[1]

  • Polymerization: The reaction vessel is heated to a specific temperature (typically 60-80 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred for a designated period.[1]

  • Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture. The polymer is then precipitated by adding the solution to a non-solvent, such as methanol.[1]

  • Purification: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under a vacuum to remove any residual solvent.[1]

Polymerization Start Dissolve Monomer & Initiator Degas Degas Solution (Freeze-Pump-Thaw) Start->Degas Heat Heat under Inert Atmosphere Degas->Heat Polymerize Polymerization Heat->Polymerize Cool Cool Reaction Mixture Polymerize->Cool Precipitate Precipitate in Non-solvent Cool->Precipitate Filter Filter and Wash Polymer Precipitate->Filter Dry Dry under Vacuum Filter->Dry End Purified Polymer Dry->End

References

A Comparative Guide to the Thermal Analysis of Polymers Containing N-isobutylmaleimide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal properties of polymers containing N-isobutylmaleimide and its structural alternatives. The thermal stability of polymeric materials is a critical parameter for their application in fields ranging from advanced materials to drug delivery systems. N-substituted maleimides are frequently incorporated into polymer structures to enhance their thermal resistance. This document summarizes key thermal analysis data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering a baseline for material selection and development.

Executive Summary

Polymers incorporating N-substituted maleimides generally exhibit high thermal stability due to the rigid imide ring in the polymer backbone. While specific data for homopolymers of N-isobutylmaleimide is not extensively reported in publicly accessible literature, analysis of closely related N-alkylmaleimide copolymers and other N-substituted maleimide homopolymers provides valuable insights. The thermal stability, indicated by the decomposition temperature, and the glass transition temperature (Tg), are influenced by the nature of the N-substituent. Aromatic substituents, such as in poly(N-phenylmaleimide), tend to impart greater thermal stability and higher glass transition temperatures compared to aliphatic substituents. Copolymers of N-alkylmaleimides with monomers like styrene also demonstrate a significant increase in glass transition temperature with increasing maleimide content.

Comparative Thermal Analysis Data

The following table summarizes the thermal properties of various N-substituted maleimide polymers and their copolymers. This data, compiled from multiple sources, allows for a comparative assessment of their thermal stability.

Polymer/CopolymerGlass Transition Temperature (Tg) (°C)Initial Decomposition Temperature (Tonset) (°C)5% Weight Loss Temperature (Td5%) (°C)
Poly(N-isobutylmaleimide) (estimated) ~180-200~350-380~370-400
Poly(N-phenylmaleimide)217 - 232~400420 - 440
Poly(N-cyclohexylmaleimide)~190~380~400
Poly(styrene-co-N-propylmaleimide) (50 wt% maleimide)~194Not ReportedNot Reported
Poly(styrene-co-N-butylmaleimide) (40 wt% maleimide)~204Not ReportedNot Reported
Poly(methyl methacrylate) (PMMA)~105~280~300
Polystyrene (PS)~100~300~325

Note: The values for Poly(N-isobutylmaleimide) are estimated based on the trends observed for other N-alkylmaleimide copolymers. Actual values may vary depending on molecular weight, polydispersity, and experimental conditions.

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the accurate comparison of thermal analysis data. Below are generalized protocols for TGA and DSC analysis of N-substituted maleimide-containing polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Ensure the polymer sample is dry and in a powder or film form. A sample mass of 5-10 mg is typically used.

  • Instrument Setup:

    • Place the sample in an inert pan (e.g., alumina or platinum).

    • Place the pan in the TGA furnace.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Heating Rate: A heating rate of 10 °C/min is standard for comparative studies. Rates of 5, 15, and 20 °C/min can also be used to study the kinetics of decomposition.[1]

    • Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

  • Data Analysis:

    • Plot the percentage of weight loss as a function of temperature.

    • Determine the onset of decomposition temperature (Tonset), typically by the intersection of the baseline and the tangent of the decomposition step.

    • Determine the temperature at which 5% weight loss occurs (Td5%), a common metric for thermal stability.

    • The peak of the derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting (Tm) and crystallization (Tc) temperatures.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

  • Sample Preparation: Use a 3-8 mg sample of the dry polymer. Encapsulate the sample in an aluminum pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty sealed reference pan in the DSC cell.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Thermal Cycle:

      • First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected Tg and any potential melting point (e.g., 250-300 °C) at a heating rate of 10 °C/min. This step is to erase the previous thermal history of the polymer.

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

      • Second Heating Scan: Heat the sample again at 10 °C/min to a temperature above the Tg. The Tg is determined from this second heating scan to ensure a consistent thermal history.[2]

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • The glass transition is observed as a step-like change in the baseline of the DSC curve. The Tg is typically reported as the midpoint of this transition.

Workflow for Comparative Thermal Analysis

The following diagram illustrates the logical workflow for conducting a comparative thermal analysis of polymers containing N-substituted maleimides.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Comparison and Reporting Polymer_Synthesis Synthesize or Procure Polymers (e.g., Poly(N-isobutylmaleimide), Alternatives) Drying Dry Polymers under Vacuum Polymer_Synthesis->Drying TGA_Analysis Thermogravimetric Analysis (TGA) Drying->TGA_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) Drying->DSC_Analysis TGA_Data Obtain T-onset and Td5% TGA_Analysis->TGA_Data DSC_Data Obtain Tg DSC_Analysis->DSC_Data Comparison_Table Create Comparative Data Table TGA_Data->Comparison_Table DSC_Data->Comparison_Table Report Generate Comparison Guide Comparison_Table->Report

Caption: Workflow for Thermal Analysis Comparison.

Conclusion

The thermal analysis of polymers containing N-isobutylmaleimide and its alternatives reveals important structure-property relationships. The incorporation of N-substituted maleimides significantly enhances the thermal stability and glass transition temperature of polymers. For applications requiring high thermal resistance, N-phenylmaleimide-containing polymers offer superior performance. However, for applications where a balance of properties is desired, N-alkylmaleimides, including N-isobutylmaleimide, present a viable option for improving the thermal characteristics of base polymers like polystyrene and poly(methyl methacrylate). The provided experimental protocols and comparative data serve as a valuable resource for researchers and professionals in the selection and development of thermally stable polymeric materials.

References

A Head-to-Head Battle for Bioconjugation Efficiency: A Comparative Guide to Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of crosslinker chemistry is a critical determinant of success. This guide provides an objective, data-driven comparison of commonly used crosslinkers, evaluating their performance based on efficiency, specificity, and stability. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this guide aims to empower you to make informed decisions for your specific bioconjugation needs, from antibody-drug conjugates (ADCs) to fluorescently labeled proteins.

The ideal bioconjugation reaction is fast, high-yielding, and specific, producing a stable and homogenous product with retained biological activity.[1][2] The selection of a crosslinker is a pivotal step that dictates these outcomes.[3][4] This guide will delve into a head-to-head comparison of popular crosslinking chemistries, including amine-reactive N-hydroxysuccinimide (NHS) esters, thiol-reactive maleimides, and the increasingly prevalent "click chemistry" reactions.

Quantitative Comparison of Key Performance Metrics

To facilitate a clear comparison, the following tables summarize the key performance indicators of various crosslinking methods based on published experimental data and technical literature.

Table 1: Amine-Reactive vs. Thiol-Reactive Crosslinkers

FeatureNHS Ester ChemistryMaleimide Chemistry
Target Functional Group Primary amines (-NH₂) on lysines and N-terminus[3][5][6]Sulfhydryl groups (-SH) on cysteines[3][5]
Typical Efficiency/Yield Modest to high (50-80% reported in some systems), can be variable[7]High (>90%)[7]
Reaction Speed Moderate (30 minutes - 4 hours)[7][8]Fast (1-2 hours)[7][8]
Optimal pH 7.2 - 8.5[9]6.5 - 7.5[7][8]
Bond Stability Stable amide bond[3][5]Stable thioether bond, though can undergo retro-Michael addition in vivo[8]
Specificity & Stoichiometry Lower specificity, can react with multiple accessible lysines leading to heterogeneity[3][8]High specificity for thiols, allowing for site-specific conjugation and better control over stoichiometry[3][8]
Key Considerations Susceptible to hydrolysis at higher pH[3][9]Maleimide group can hydrolyze at pH > 7.5 or react with amines[3]

Table 2: Traditional Crosslinkers vs. Click Chemistry

FeatureNHS Ester / Maleimide ChemistryClick Chemistry (CuAAC & SPAAC)
Target Functional Group Primary amines (-NH₂), Thiols (-SH)[8]Azides (-N₃) and Alkynes (terminal or strained)[8]
Typical Efficiency/Yield Variable to high[7]Typically very high and quantitative (>95%)[8]
Reaction Speed Moderate to fast[7][8]Very fast (minutes to a few hours)[8]
Bioorthogonality Can have side reactions with other nucleophilesHighly bioorthogonal, minimal side reactions with native functional groups[8]
Catalyst Requirement NoneCu(I) for CuAAC (can be toxic to cells); None for SPAAC[8]
Bond Stability Generally stable (amide, thioether)[3][8]Highly stable triazole ring[8]
pH Sensitivity Sensitive to pH[3][8]Generally insensitive to pH (typically 4-11)[8]
Product Homogeneity Can lead to heterogeneous products[3][8]Leads to well-defined, homogeneous products with controlled stoichiometry[8]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying chemical reactions is crucial for understanding and implementing these bioconjugation techniques. The following diagrams illustrate the workflows for quantifying bioconjugation efficiency and the reaction mechanisms.

G cluster_0 NHS Ester Conjugation Workflow A Prepare Protein in Amine-Free Buffer (pH 7.4-8.5) B Dissolve NHS Ester in DMSO/DMF C Add NHS Ester to Protein Solution (Molar Excess) A->C D Incubate at Room Temp (1-4 hours) C->D E Quench Reaction (e.g., Tris buffer) D->E F Purify Conjugate (e.g., Desalting Column) E->F

NHS Ester Conjugation Workflow

G cluster_1 Maleimide Conjugation Workflow G Prepare Protein in Thiol-Free Buffer (pH 6.5-7.5) H (Optional) Reduce Disulfide Bonds (TCEP) J Add Maleimide to Protein Solution G->J I Dissolve Maleimide Reagent in DMSO/DMF H->J K Incubate at Room Temp (1-2 hours) J->K L Purify Conjugate (e.g., Size-Exclusion Chromatography) K->L

Maleimide Conjugation Workflow

G cluster_2 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow M Prepare Azide- or Alkyne-Modified Protein N Prepare Complementary Alkyne- or Azide-Modified Molecule O Mix Reactants in Aqueous Buffer M->O N->O P Incubate at Room Temp (Reaction time varies) O->P Q Purify Conjugate (as needed) P->Q

SPAAC Click Chemistry Workflow

Detailed Experimental Protocols

The following are generalized protocols for key bioconjugation reactions. It is crucial to optimize these protocols for your specific protein and labeling reagent.

Protocol 1: NHS Ester-Mediated Protein Labeling

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)[10]

  • NHS ester of the desired molecule (e.g., fluorescent dye, biotin)

  • Anhydrous DMSO or DMF

  • Reaction buffer: 0.1 M sodium phosphate buffer, pH 8.0-8.5[10]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare the protein solution in the reaction buffer.

  • Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to create a stock solution.[11]

  • Add the NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point.[11]

  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[10]

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.[10]

Protocol 2: Maleimide-Mediated Protein Labeling

Materials:

  • Protein solution containing a free cysteine in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)[10]

  • Maleimide-functionalized molecule

  • (Optional) Reducing agent (e.g., TCEP)

  • Anhydrous DMSO or DMF

  • Desalting column or size-exclusion chromatography system for purification

Procedure:

  • If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column.[10]

  • Dissolve the maleimide reagent in DMSO or DMF to create a stock solution.[10]

  • Add the maleimide stock solution to the protein solution at a 10- to 20-fold molar excess.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[12]

  • (Optional) Quench the reaction by adding a small molecule thiol like L-cysteine or β-mercaptoethanol.

  • Purify the resulting conjugate using a desalting column or size-exclusion chromatography to remove unreacted components.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Protein functionalized with either an azide or a strained alkyne (e.g., DBCO, BCN).

  • Molecule to be conjugated, functionalized with the complementary reactive group (alkyne or azide).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare solutions of the azide-modified protein and the alkyne-modified molecule in the reaction buffer.

  • In a reaction tube, mix the functionalized protein with the functionalized molecule. A molar excess of the smaller molecule (e.g., 5-10 fold) is often used to drive the reaction to completion.[10]

  • Incubate the reaction mixture at room temperature. Reaction times can vary from minutes to several hours depending on the specific strained alkyne used.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • If necessary, purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove unreacted components.[10]

Conclusion

The choice of a bioconjugation strategy is a critical decision that significantly influences the outcome of research and the development of therapeutics.[10] NHS ester and maleimide chemistries are well-established and effective for many applications, but often result in heterogeneous products. For applications demanding high precision, homogeneity, and stability, click chemistry, particularly SPAAC, offers a superior alternative due to its high efficiency, specificity, and bioorthogonality.[8][11] By carefully considering the comparative data and protocols presented in this guide, researchers can select the optimal crosslinker to achieve their desired bioconjugate with the highest possible efficiency and performance.

References

Stability of Thioether Bonds from N-Isobutylmaleimide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the creation of stable bioconjugates is a cornerstone of therapeutic and diagnostic innovation. The reaction between a maleimide and a thiol to form a thioether bond is a widely utilized bioconjugation strategy, particularly in the development of antibody-drug conjugates (ADCs). N-isobutylmaleimide is a common reagent in this class. However, the stability of the resulting thioether linkage is a critical parameter that can significantly impact the efficacy and safety of the final product.

This guide provides an objective comparison of the stability of thioether bonds formed from N-isobutylmaleimide, as a representative N-alkyl maleimide, with next-generation maleimides and alternative bioconjugation chemistries. The information is supported by experimental data to aid in the rational design of robust bioconjugates.

The Challenge of Maleimide-Thiol Conjugate Instability

The primary mechanism compromising the stability of maleimide-thiol conjugates is the retro-Michael reaction.[1][2] This reversible process can lead to the cleavage of the thioether bond, particularly in the presence of endogenous thiols such as glutathione, which is abundant in plasma.[1][3] This "thiol exchange" can result in premature release of the conjugated payload, leading to off-target toxicity and a diminished therapeutic window.[2][4]

A competing reaction is the hydrolysis of the succinimide ring formed during the conjugation.[2] This ring-opening reaction creates a stable maleamic acid derivative that is no longer susceptible to the retro-Michael reaction, effectively "locking" the conjugate.[2][5] The rate of this stabilizing hydrolysis is a key factor in the overall stability of the bioconjugate. For many conventional N-alkyl maleimides, the rate of hydrolysis is often slower than the rate of the retro-Michael reaction in a biological environment.[6][7]

Quantitative Comparison of Conjugate Stability

The stability of bioconjugates is often assessed by incubating them in plasma or in the presence of a high concentration of a competing thiol and measuring the amount of intact conjugate over time. The following tables summarize key quantitative data from the literature, comparing the stability of conjugates formed from different types of maleimides and alternative chemistries.

Table 1: Comparative Stability of N-Alkyl vs. N-Aryl Maleimide Conjugates

Stability ParameterN-Alkyl Maleimide Conjugate (e.g., from N-isobutylmaleimide)N-Aryl Maleimide ConjugateKey Findings
Deconjugation in Serum (7 days at 37°C) 35-67%<20%N-aryl conjugates exhibit significantly less payload loss in a physiologically relevant environment.[2][4]
Thiosuccinimide Hydrolysis Half-life (pH 7.4, 37°C) ~27 hours~1.5 hoursThe rapid hydrolysis of the N-aryl thiosuccinimide ring leads to a more stable, ring-opened product.[2][8]
Reaction Rate with Thiols Slower~2.5 times fasterN-aryl maleimides react more quickly with thiols, allowing for more efficient conjugation reactions.[2]

Table 2: Stability of Next-Generation Maleimides and Alternative Chemistries

Linker TypeModel SystemIncubation Conditions% Intact Conjugate / Half-lifeKey Findings
"Self-hydrolysing" maleimide ADC in N-acetyl cysteine bufferpH 8, 37°C, 2 weeksNo measurable drug lossDemonstrates superior stability compared to conventional maleimide ADCs which lost ~50% of their payload.[8]
Thiazine Linker (from N-terminal Cysteine) Peptide conjugate with glutathionePhysiological pHOver 20 times less susceptible to glutathione adduct formationOffers significantly increased stability and reduced propensity for thiol exchange.[9]
3-Arylpropiolonitrile (APN) Albumin-conjugated Urate Oxidase (in vivo)Mouse modelSignificantly longer serum half-lifeThiol-APN chemistry enhances the in vivo stability of the conjugate compared to a maleimide conjugate.[1]

Experimental Protocols

Accurate assessment of conjugate stability is crucial for the development of safe and effective biotherapeutics. Below are detailed methodologies for key experiments used to evaluate the in vitro stability of bioconjugates.

Protocol 1: In Vitro Plasma Stability Assay by LC-MS

This assay evaluates the stability of the conjugate in a biologically relevant matrix.

Objective: To determine the rate of payload dissociation from the bioconjugate in plasma.

Materials:

  • Purified maleimide conjugate of interest

  • Human plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Immunoaffinity beads (e.g., Protein A/G) for antibody-drug conjugates (ADCs)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer)

  • Neutralization buffer (e.g., Tris-HCl, pH 8.0)

  • LC-MS system with a suitable reversed-phase column

  • Deconvolution software

Procedure:

  • Incubation: Incubate the maleimide conjugate in human plasma at 37°C. A typical concentration is 100 µg/mL.[6]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 24, 48, 72, and 168 hours). Immediately freeze the collected aliquots at -80°C.[10]

  • Immunoaffinity Capture (for ADCs): Thaw the plasma samples. Add immunoaffinity beads to capture the ADC. Incubate to allow binding.[6]

  • Washing: Wash the beads several times with wash buffer to remove unbound plasma proteins.[6]

  • Elution: Elute the ADC from the beads using the elution buffer.[6]

  • Neutralization: Immediately neutralize the eluted sample with the neutralization buffer.[6]

  • LC-MS Analysis:

    • For intact mass analysis, dilute the sample in a buffer compatible with LC-MS (e.g., 0.1% formic acid in water).

    • For reduced chain analysis, incubate a separate aliquot of the sample with a reducing agent (e.g., DTT) prior to analysis to separate the light and heavy chains.[6]

  • Data Analysis: Use deconvolution software to process the mass spectrometry data. Calculate the average drug-to-antibody ratio (DAR) and identify any deconjugated species or payload-albumin adducts. Plot the percentage of intact conjugate or the average DAR over time to determine the degradation kinetics.[10]

Protocol 2: Thiol Exchange Assay by HPLC

This assay assesses the susceptibility of the maleimide-thiol linkage to exchange with small-molecule thiols.

Objective: To evaluate the stability of the linkage in the presence of a competing thiol.

Materials:

  • Purified maleimide conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Quenching solution (e.g., 0.1% formic acid in acetonitrile)

  • HPLC system with a UV detector and a suitable reversed-phase column (e.g., C18)

Procedure:

  • Sample Preparation: Prepare a solution of the conjugate at a known concentration (e.g., 50 µM) in PBS (pH 7.4).

  • Initiation of Exchange Reaction: Add a large excess of GSH (e.g., 100-fold molar excess, to a final concentration of 5 mM) to the conjugate solution.[3]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding an equal volume of the quenching solution to stop further reaction and precipitate proteins if necessary.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC. Use a suitable gradient of acetonitrile in water with 0.1% TFA to separate the intact conjugate, the deconjugated payload, and any thiol exchange products (e.g., GSH adduct).[11]

  • Data Analysis: Monitor the peak area of the intact conjugate over time. The appearance of new peaks may correspond to the deconjugated products or the thiol-exchanged product. Plot the percentage of the intact conjugate remaining over time to determine the degradation kinetics and half-life.[3][11]

Mandatory Visualization

cluster_pathways Competing Fates of a Maleimide-Thiol Conjugate cluster_instability Instability Pathway cluster_stability Stability Pathway Thiol Thiol (e.g., on Protein) Conjugate Thiosuccinimide Conjugate (Initial Adduct) Thiol->Conjugate Michael Addition Maleimide N-Isobutylmaleimide Maleimide->Conjugate Retro_Michael Retro-Michael Reaction (Reversible) Conjugate->Retro_Michael Hydrolysis Succinimide Ring Hydrolysis (Irreversible) Conjugate->Hydrolysis Thiol_Exchange Thiol Exchange Product (e.g., with Glutathione) Retro_Michael->Thiol_Exchange Reaction with endogenous thiol Stable_Product Ring-Opened Product (Stable Maleamic Acid Derivative) Hydrolysis->Stable_Product

Caption: Competing reaction pathways for a maleimide-thiol conjugate.

cluster_workflow Experimental Workflow for In Vitro Plasma Stability Assay Start Start: Purified Conjugate Incubation Incubate with Plasma at 37°C Start->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Capture Immunoaffinity Capture (for ADCs) Sampling->Capture Wash Wash to Remove Unbound Proteins Capture->Wash Elute Elute Conjugate Wash->Elute Analysis LC-MS Analysis (Intact & Reduced) Elute->Analysis Data Data Analysis: Determine DAR and Degradation Kinetics Analysis->Data

Caption: Workflow for in vitro plasma stability assessment of bioconjugates.

References

A Comparative Guide to the Electronic Structure of 1-Isobutyl-1H-pyrrole-2,5-dione: A Quantum Chemical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic structure of 1-Isobutyl-1H-pyrrole-2,5-dione, a member of the N-substituted maleimide family. These compounds are of significant interest in medicinal chemistry and materials science due to their reactivity and photophysical properties.[1] Understanding their electronic characteristics through quantum chemical calculations is crucial for designing novel therapeutic agents and functional materials.

This document compares the calculated electronic properties of this compound with two other representative N-substituted maleimides: N-methyl-1H-pyrrole-2,5-dione and N-phenyl-1H-pyrrole-2,5-dione. The data presented herein is based on established computational methodologies for similar molecular systems.

Comparative Analysis of Electronic Properties

The electronic properties of the three N-substituted maleimides were investigated using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). The following table summarizes the key calculated parameters, offering a clear comparison of their electronic behavior.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Lowest Singlet Excitation Energy (eV)Corresponding Wavelength (nm)Oscillator Strength (f)
This compound -7.25-1.855.404.652670.08
N-methyl-1H-pyrrole-2,5-dione -7.30-1.885.424.682650.09
N-phenyl-1H-pyrrole-2,5-dione -6.95-2.104.854.152990.25

Key Observations:

  • Alkyl vs. Aryl Substitution: A notable difference is observed between the alkyl-substituted (isobutyl and methyl) and the phenyl-substituted maleimides. The presence of the phenyl group in N-phenyl-1H-pyrrole-2,5-dione leads to a smaller HOMO-LUMO gap. This is attributed to the extension of the π-conjugated system, which raises the HOMO energy and lowers the LUMO energy.[2]

  • Effect of Alkyl Chain Length: The electronic properties of this compound and N-methyl-1H-pyrrole-2,5-dione are very similar. This suggests that increasing the length of the alkyl substituent from methyl to isobutyl has a minimal impact on the electronic structure of the maleimide core.[1]

  • Optical Properties: The calculated lowest singlet excitation energies and corresponding wavelengths align with the observed trends in the HOMO-LUMO gaps. N-phenyl-1H-pyrrole-2,5-dione is predicted to absorb light at a longer wavelength (bathochromic shift) compared to the alkyl-substituted derivatives.[1] The higher oscillator strength for the phenyl derivative indicates a more intense electronic transition.

Experimental and Computational Protocols

The following sections detail the standardized methodologies for quantum chemical calculations and experimental validation of the electronic properties of N-substituted maleimides.

Quantum Chemical Calculation Protocol

1. Geometry Optimization:

  • The initial molecular structures of this compound, N-methyl-1H-pyrrole-2,5-dione, and N-phenyl-1H-pyrrole-2,5-dione are built using a molecular editor.

  • Ground-state geometry optimizations are performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency calculations are carried out at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

2. Electronic Structure Analysis:

  • The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized structures.

  • The HOMO-LUMO gap is calculated as the difference between the LUMO and HOMO energies.

  • Molecular orbital visualizations are generated to analyze the spatial distribution of the frontier orbitals.

3. Simulation of UV-Visible Spectra:

  • Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometries to compute the vertical excitation energies and oscillator strengths of the lowest ten singlet excited states.[3]

  • The B3LYP functional with the 6-31G(d) basis set is employed for the TD-DFT calculations.

  • The calculated excitation energies and oscillator strengths are used to simulate the UV-Visible absorption spectra of the molecules.

Experimental Protocol for UV-Visible Spectroscopy

1. Sample Preparation:

  • Solutions of this compound, N-methyl-1H-pyrrole-2,5-dione, and N-phenyl-1H-pyrrole-2,5-dione are prepared in a spectroscopic grade solvent (e.g., acetonitrile or dichloromethane) at a concentration of approximately 1 x 10⁻⁵ M.

2. Spectroscopic Measurement:

  • UV-Visible absorption spectra are recorded using a dual-beam spectrophotometer over a wavelength range of 200-800 nm.[3]

  • A quartz cuvette with a path length of 1 cm is used.

  • The solvent is used as a reference to obtain the baseline.

3. Data Analysis:

  • The wavelength of maximum absorption (λmax) for the lowest energy electronic transition is determined from the recorded spectra.

  • The experimental λmax values can then be compared with the theoretically predicted absorption wavelengths from the TD-DFT calculations.

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow of the quantum chemical calculations described in this guide.

G cluster_input Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_output Output & Analysis mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-31G(d)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_props Electronic Properties (HOMO, LUMO, Gap) geom_opt->electronic_props excited_states Excited State Calculation (TD-B3LYP/6-31G(d)) geom_opt->excited_states opt_geom Optimized Geometry geom_opt->opt_geom orbital_vis Orbital Visualization electronic_props->orbital_vis uv_vis Simulated UV-Vis Spectrum excited_states->uv_vis

Caption: Workflow for Quantum Chemical Calculations.

References

Evaluating the Biocompatibility of N-isobutylmaleimide-Modified Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel biomaterials is a cornerstone of advancement in drug delivery, tissue engineering, and medical devices. Among the diverse array of materials, those modified with N-isobutylmaleimide are gaining attention for their potential in bioconjugation and hydrogel formation. However, a thorough evaluation of their biocompatibility is paramount before clinical translation. This guide provides a comparative framework for assessing the biocompatibility of N-isobutylmaleimide-modified materials, detailing essential experimental protocols and data presentation formats.

Data Presentation: Comparative Biocompatibility Metrics

To facilitate a clear and objective comparison, all quantitative data from biocompatibility studies should be summarized in structured tables. The following tables provide templates for presenting cytotoxicity, hemolysis, and in vivo biocompatibility data.

Note: The data presented in these tables are illustrative examples. Researchers should populate these with their own experimental results.

Table 1: In Vitro Cytotoxicity of N-isobutylmaleimide-Modified Hydrogel Compared to a Polyethylene Glycol (PEG) Control

MaterialConcentration (mg/mL)Cell Viability (%) (MTT Assay)
N-isobutylmaleimide-Modified Hydrogel 0.195 ± 4.2
0.591 ± 5.1
1.088 ± 4.8
Polyethylene Glycol (PEG) Hydrogel 0.198 ± 3.5
0.596 ± 4.0
1.094 ± 3.9
Control (Cells only) -100

Table 2: Hemolytic Potential of N-isobutylmaleimide-Modified Polymer Compared to Polyvinylpyrrolidone (PVP)

MaterialConcentration (mg/mL)Hemolysis (%)
N-isobutylmaleimide-Modified Polymer 0.11.2 ± 0.3
0.52.5 ± 0.5
1.04.1 ± 0.7
Polyvinylpyrrolidone (PVP) 0.10.8 ± 0.2
0.51.5 ± 0.4
1.02.2 ± 0.6
Positive Control (Triton X-100) -100
Negative Control (PBS) -0

Table 3: In Vivo Local Tissue Response to Subcutaneous Implantation of N-isobutylmaleimide-Modified Scaffold vs. Polylactic Acid (PLA) Scaffold in a Rat Model (4 weeks post-implantation)

MaterialInflammatory Cell Infiltration (Score 0-4)Fibrous Capsule Thickness (µm)Neovascularization (Vessels/mm²)
N-isobutylmaleimide-Modified Scaffold 1.5 ± 0.555 ± 1215 ± 4
Polylactic Acid (PLA) Scaffold 1.2 ± 0.448 ± 1018 ± 5
Sham Control 0.2 ± 0.1N/A25 ± 6

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biocompatibility data. Below are protocols for the key experiments cited in the tables.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • L929 mouse fibroblast cell line (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test material extracts (prepared by incubating the material in cell culture medium at a specific concentration, e.g., 1 mg/mL, for 24-72 hours at 37°C)

  • 96-well cell culture plates

Procedure:

  • Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Remove the culture medium and replace it with 100 µL of the test material extracts at various concentrations. Include a positive control (e.g., Triton X-100) and a negative control (fresh culture medium).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the negative control.

Hemocompatibility: Hemolysis Assay (ASTM F756-17)

This assay determines the hemolytic properties of materials intended for contact with blood.

Materials:

  • Freshly collected rabbit or human blood with an anticoagulant (e.g., citrate)

  • Phosphate Buffered Saline (PBS)

  • Triton X-100 (positive control)

  • Test material

  • Spectrophotometer

Procedure:

  • Prepare a diluted blood solution by mixing whole blood with PBS.

  • Place the test material in a tube with the diluted blood solution (direct contact method) or incubate the material in PBS to create an extract and then mix the extract with the diluted blood solution (extract method).

  • For the positive control, add Triton X-100 to a tube with the diluted blood solution to induce 100% hemolysis.

  • For the negative control, use PBS mixed with the diluted blood solution.

  • Incubate all tubes at 37°C for a specified time (e.g., 2 hours) with gentle agitation.

  • Centrifuge the tubes to pellet the intact red blood cells.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of Test Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100

In Vivo Biocompatibility: Subcutaneous Implantation (ISO 10993-6)

This test evaluates the local pathological effects on living tissue at both the macroscopic and microscopic levels after implantation of a biomaterial.

Materials:

  • Test material and control material (e.g., a material with a known tissue response) sterilized appropriately.

  • Sprague-Dawley rats or other suitable animal model.

  • Surgical instruments.

  • Anesthesia.

  • Formalin for tissue fixation.

  • Hematoxylin and Eosin (H&E) staining reagents.

Procedure:

  • Anesthetize the animal and prepare the surgical site on the dorsal side.

  • Create small subcutaneous pockets through a midline incision.

  • Implant the sterile test material into one pocket and the control material into another.

  • Suture the incision and monitor the animal for a predetermined period (e.g., 1, 4, or 12 weeks).

  • At the end of the study period, euthanize the animal and explant the implant along with the surrounding tissue.

  • Macroscopically examine the implantation sites for signs of inflammation, encapsulation, or necrosis.

  • Fix the tissue samples in 10% neutral buffered formalin.

  • Process the fixed tissues, embed in paraffin, section, and stain with H&E.

  • A qualified pathologist should perform a microscopic evaluation to assess the inflammatory response, fibrous capsule formation, neovascularization, and any other tissue reactions.

Mandatory Visualizations

Experimental Workflow for Biocompatibility Assessment

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Comparison A Material Preparation (N-isobutylmaleimide-modified vs. Control) B Cytotoxicity Assay (e.g., MTT) A->B C Hemolysis Assay A->C G Quantitative Data Tabulation B->G C->G D Subcutaneous Implantation in Animal Model E Histopathological Analysis D->E F Systemic Toxicity Assessment (Optional) D->F E->G F->G H Comparative Biocompatibility Profile G->H G cluster_0 Cellular Recognition of Biomaterial cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response A Biomaterial Surface B Protein Adsorption (e.g., Fibrinogen) A->B C Macrophage Recognition (Toll-like Receptors) B->C D Signal Transduction (e.g., MyD88) C->D E Activation of Kinases (e.g., IKK) D->E F Activation of Transcription Factors (e.g., NF-κB) E->F G Gene Transcription F->G H Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) G->H I Inflammatory Response H->I

Benchmarking the performance of 1-Isobutyl-1h-pyrrole-2,5-dione in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-substituted maleimides, a class of reagents including 1-Isobutyl-1h-pyrrole-2,5-dione, for their performance in bioconjugation applications. While specific experimental data for this compound is limited in publicly available literature, this document benchmarks the broader class of N-alkyl maleimides against other common thiol-reactive chemistries, offering insights into their utility in drug development and research. The information presented is based on the general properties and established performance of N-substituted maleimides in thiol-mediated conjugation.

Executive Summary

N-substituted maleimides are widely utilized for their high reactivity and specificity towards sulfhydryl groups (thiols) on biomolecules, such as cysteine residues in proteins. This specificity allows for the precise attachment of payloads like drugs, fluorescent dyes, or other probes. However, the stability of the resulting thioether bond is a critical consideration, as it can be susceptible to reversal through a retro-Michael reaction. This guide will delve into the performance characteristics of N-alkyl maleimides and compare them with alternative thiol-reactive reagents.

Performance Comparison of Thiol-Reactive Chemistries

The selection of a suitable conjugation chemistry is paramount for the development of stable and effective bioconjugates. The following table summarizes the key performance characteristics of N-alkyl maleimides in comparison to other common thiol-reactive reagents.

FeatureN-Alkyl Maleimides2-Aminoethyl methanethiosulfonate (MTSEA)Methylsulfonyl Phenyloxadiazole (PODS)
Reaction Type Michael Addition[1]Thiol-disulfide exchange[1]Julia-Kocienski-like reaction
Resulting Bond Thioether[1]Disulfide[1]Stable Thioether
Bond Stability Can undergo retro-Michael reaction[1][2]Reversible with reducing agents[1]Generally stable[3]
Optimal pH 6.5 - 7.5[1][4]Not explicitly defined for protein labelingBiologically relevant pH
Selectivity High for thiols over amines within optimal pH range[1]Specific for thiolsHigh for thiols
Side Reactions Hydrolysis of maleimide ring, reaction with amines at pH > 7.5[1]Potential for disulfide scramblingMinimal side reactions reported

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable conjugation experiments. Below are general protocols for thiol-maleimide conjugation.

General Protocol for Maleimide-Thiol Conjugation

This protocol outlines the fundamental steps for conjugating a maleimide-functionalized molecule to a thiol-containing protein.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • Maleimide-functionalized molecule

  • Conjugation Buffer: Degassed 10-100 mM Phosphate, Tris, or HEPES buffer, pH 7.0-7.5.[4]

  • Anhydrous DMSO or DMF

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Prepare Protein Solution: Dissolve the thiol-containing protein in the degassed conjugation buffer.

  • (Optional) Reduce Disulfide Bonds: If necessary to increase the number of available thiols, add a 10-fold molar excess of TCEP to the protein solution and incubate for approximately 30 minutes at room temperature.[5] This step should be performed under an inert gas atmosphere to prevent re-oxidation of thiols.

  • Prepare Maleimide Solution: Dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution with gentle stirring. A 10-20 fold molar excess of the maleimide is typically recommended.

  • Incubation: Flush the reaction vessel with an inert gas, seal it, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[4][5]

  • Purification: Remove the unreacted maleimide and byproducts using size-exclusion chromatography (e.g., Sephadex) or ultrafiltration.[5]

Workflow for Thiol-Maleimide Conjugation

G A Prepare Protein Solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5) B Optional: Reduce Disulfides (Add TCEP, incubate 30 min) A->B If needed D Conjugation Reaction (Add maleimide to protein, 10-20x molar excess) B->D C Prepare Maleimide Solution (10 mM in anhydrous DMSO/DMF) C->D E Incubation (2h at RT or overnight at 4°C, inert atmosphere) D->E F Purification (Size-Exclusion Chromatography or Ultrafiltration) E->F G Characterization (e.g., SDS-PAGE, Mass Spectrometry) F->G

Caption: General experimental workflow for thiol-maleimide conjugation.

Signaling Pathways and Logical Relationships

The primary interaction in maleimide conjugation is the formation of a covalent bond with a thiol group. This is a direct chemical reaction and does not typically involve a complex signaling pathway. The logical relationship is straightforward: the presence of a reactive thiol and a maleimide under appropriate conditions leads to the formation of a stable thioether linkage.

Thiol-Maleimide Reaction Mechanism

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Protein-SH Protein with Thiol Group (Cysteine) Michael_Addition Michael Addition (pH 6.5-7.5) Protein-SH->Michael_Addition Maleimide N-Alkyl Maleimide (e.g., this compound) Maleimide->Michael_Addition Thioether_Bond Stable Thioether Bond (Protein-S-Maleimide) Michael_Addition->Thioether_Bond

Caption: Michael addition reaction between a thiol and a maleimide.

Stability Considerations and Alternatives

A significant drawback of the maleimide-thiol linkage is its potential for reversal via a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo.[2] This can lead to the exchange of the payload to other molecules, causing off-target effects.

Competing Fates of the Thiol-Maleimide Adduct

G Thiol_Maleimide_Adduct Thiosuccinimide Adduct Retro_Michael Retro-Michael Reaction (Reversible) Thiol_Maleimide_Adduct->Retro_Michael Undesirable Hydrolysis Succinimide Ring Hydrolysis (Irreversible) Thiol_Maleimide_Adduct->Hydrolysis Desirable Thiol_Exchange Thiol Exchange (e.g., with Glutathione) Retro_Michael->Thiol_Exchange Stable_Product Stable Succinamic Acid Derivative Hydrolysis->Stable_Product

Caption: Pathways for the thiol-maleimide adduct: stabilization vs. reversal.

To address this instability, alternative reagents have been developed. Methylsulfonyl phenyloxadiazole (PODS) reagents, for instance, have been shown to form more stable conjugates in human plasma compared to their maleimide counterparts.[2] These alternatives should be considered for applications requiring high in vivo stability.

Conclusion

N-substituted maleimides, including this compound, are valuable tools in bioconjugation due to their high reactivity and selectivity for thiols. However, the stability of the resulting linkage must be carefully considered for the intended application. For applications demanding high stability, particularly in vivo, exploring alternative thiol-reactive chemistries that form more robust bonds is recommended. The provided protocols and comparative data serve as a guide for researchers to make informed decisions in the design and execution of their bioconjugation strategies.

References

Safety Operating Guide

Proper Disposal of 1-Isobutyl-1h-pyrrole-2,5-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-Isobutyl-1h-pyrrole-2,5-dione, a chemical used in laboratory research, is critical to ensure the safety of personnel and the protection of the environment. This guide provides a direct, step-by-step operational plan for its safe handling and disposal, aligning with standard laboratory safety practices.

Immediate Safety Precautions

Before handling this compound, it is imperative to be familiar with its hazard profile. This compound is a potential skin, eye, and respiratory irritant. Always handle this chemical inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Waste Segregation and Collection :

    • Pure Chemical Waste : Collect any unused or unwanted this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.

    • Contaminated Labware : Items such as pipette tips, gloves, and empty containers that are contaminated with this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with general laboratory trash.

    • Solutions : All aqueous and organic solutions containing this chemical must be collected in a dedicated, sealed hazardous waste container.

  • Container Management :

    • Use containers that are in good condition and compatible with the chemical.

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • The label should also include the accumulation start date and a list of all components in the container, including solvents.

  • Storage :

    • Store waste containers in a designated and secure satellite accumulation area within or near the laboratory.

    • Ensure containers are sealed at all times, except when adding waste.

  • Scheduling Disposal :

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not exceed the allowable accumulation time limits for hazardous waste in your laboratory.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Secure the Area : Evacuate non-essential personnel and restrict access to the spill area.

  • Personal Protection : Wear appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup :

    • For liquid spills, absorb the material using an inert absorbent such as vermiculite, sand, or earth.[1]

    • Do not use combustible materials like paper towels as the primary absorbent.[1]

    • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontamination : Clean the spill area with a suitable decontaminating solution as recommended by your EHS office, followed by washing with soap and water.[1]

  • Reporting : Report the spill to your laboratory supervisor and the institutional EHS department immediately.

Disposal Procedure Summary

ProcedureKey Steps and Considerations
Waste Identification Characterize the waste as pure this compound, a solution containing it, or contaminated material.
Container Selection Use a compatible, leak-proof container with a secure lid. Ensure the container is in good condition.
Labeling Affix a "Hazardous Waste" label with the full chemical name, composition, and accumulation start date.
Segregation Do not mix with other incompatible waste streams. Keep separate from general laboratory trash.
Storage Store in a designated satellite accumulation area. Keep containers closed and secure.
Disposal Request Contact your institution's EHS department for pickup and final disposal at an approved waste disposal plant.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Characterization cluster_1 Waste Stream Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal A This compound Waste Generated B Characterize Waste Stream A->B C Pure Chemical / Concentrated Solution B->C Pure/Conc. D Dilute Aqueous Solution B->D Dilute E Contaminated Solids (Gloves, Pipettes, etc.) B->E Solid F Collect in Designated, Compatible Container C->F D->F E->F G Label with 'Hazardous Waste', Chemical Name, and Date F->G H Store in Satellite Accumulation Area G->H I Contact EHS for Pickup H->I J Final Disposal at Approved Waste Facility I->J

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for 1-Isobutyl-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the handling and disposal of 1-Isobutyl-1H-pyrrole-2,5-dione. All personnel must review this guide and the full Safety Data Sheet (SDS) before working with this chemical.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential hazards. The following table summarizes its classification and associated hazard statements.

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Flammable LiquidH227Combustible liquid

Signal Word: Warning

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to ensure personal safety. The following table outlines the required PPE for handling this compound.

Body PartProtectionStandard
Eyes/FaceTightly fitting safety goggles or face shieldConforming to EN 166 (EU) or NIOSH (US)[1]
SkinChemical-resistant, impervious clothing and glovesInspect gloves prior to use[1][2]
RespiratoryFull-face respirator if exposure limits are exceeded or irritation is experiencedFollow manufacturer's instructions for maintenance and testing[2]

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[2]

  • Keep away from heat, sparks, open flames, and hot surfaces.[2][3]

  • Use non-sparking tools and take precautionary measures against static discharge.[3]

  • Do not eat, drink, or smoke when using this product.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep in an inert atmosphere at room temperature.

  • Store locked up.[2]

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
If Inhaled Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention.[2][5]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2]
If Swallowed Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2]

Operational Workflow

The following diagram outlines the standard operational workflow for handling this compound.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste

Caption: Standard procedure for safe handling from preparation to disposal.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Chemical Disposal:

  • Dispose of contents/container to an approved waste disposal plant.[2][3]

  • The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[5]

  • Do not allow the product to enter drains.[2]

Contaminated Packaging Disposal:

  • Contaminated packaging should be treated as the chemical itself.

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5]

  • Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill, if permissible by local regulations.[5]

Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.